6-Hydroxy Ondansetron
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFEGYKXLPLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603018 | |
| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110708-17-3 | |
| Record name | 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110708-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 6-Hydroxy Ondansetron
Foreword for the Research Professional
In the landscape of drug development, the characterization of a parent drug is merely the prologue. The full narrative of its in-vivo journey, efficacy, and safety is deeply entwined with the pharmacological activities of its metabolites. Ondansetron, a cornerstone of antiemetic therapy, is no exception. While extensive research has elucidated the potent 5-HT₃ receptor antagonism of the parent compound, its metabolic fate yields several derivatives, including 6-Hydroxy Ondansetron.
This guide moves beyond a cursory acknowledgment of this metabolite. It is structured to provide the practicing researcher with a comprehensive framework for understanding and, more importantly, investigating the biological activity of this compound. We will delve into its metabolic origins, the core principles of its pharmacological assessment, and the detailed experimental workflows required for its characterization. This document is designed not as a static review but as a practical manual, blending established knowledge with the causal logic behind the scientific methodologies essential for a thorough drug development program.
Metabolic Pathway of Ondansetron: The Genesis of this compound
Ondansetron undergoes extensive hepatic metabolism, with over 95% of its clearance attributed to this route.[1] The primary metabolic transformation is oxidation via the cytochrome P450 (CYP) enzyme system.[2] Multiple CYP isozymes, including CYP1A2, CYP2D6, and CYP3A4, are involved in the hydroxylation of ondansetron's indole ring.[2][3] This process yields three main hydroxylated metabolites: 7-hydroxyondansetron, 8-hydroxyondansetron, and, to a lesser extent, 6-hydroxyondansetron.[3][4]
Following this initial Phase I hydroxylation, the metabolites are rapidly conjugated with glucuronic acid or sulfate in Phase II metabolism, forming inactive compounds that are then excreted.[1][3] While 7- and 8-hydroxyondansetron are the predominant hydroxylated metabolites found in serum,[3] a complete pharmacological picture requires the characterization of all metabolic products, including the 6-hydroxy derivative.
Figure 1: Metabolic pathway of Ondansetron.
Pharmacological Activity at the 5-HT₃ Receptor
The antiemetic effect of ondansetron is mediated through potent and selective antagonism of the serotonin 5-HT₃ receptor, a ligand-gated ion channel.[4] A crucial question for drug development is whether metabolites retain affinity for the primary target. Although the hydroxylated metabolites of ondansetron are generally considered to contribute little to the overall activity of the parent drug due to low plasma concentrations and rapid conjugation,[1][2] direct assessment is a requisite for a comprehensive safety and activity profile.
Receptor Binding Affinity
The initial step in characterizing a metabolite's activity is to determine its affinity for the target receptor. This is quantified by the inhibition constant (Kᵢ), a measure of the concentration required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Kᵢ value signifies higher binding affinity.
Hypothetical Binding Affinity Data
The table below presents a hypothetical comparison of binding affinities for the human 5-HT₃ receptor, illustrating the expected outcome based on existing literature that suggests low activity for the metabolites.
| Compound | Receptor Source | Radioligand | Kᵢ (nM) (Hypothetical) |
| Ondansetron | HEK293 cells expressing h5-HT₃A | [³H]Granisetron | 1 - 10 |
| This compound | HEK293 cells expressing h5-HT₃A | [³H]Granisetron | > 1000 |
Functional Antagonism
High binding affinity does not always equate to functional activity. Therefore, the next critical step is to evaluate the compound's ability to inhibit receptor function in a cell-based assay. For a 5-HT₃ antagonist, this involves measuring its ability to block serotonin-induced activation of the ion channel. The potency of this antagonism is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Functional Potency Data
This table illustrates the expected functional potency of this compound in a calcium influx assay, a common method for measuring the activity of ligand-gated ion channels like the 5-HT₃ receptor.
| Compound | Agonist | Agonist Concentration | IC₅₀ (nM) (Hypothetical) |
| Ondansetron | Serotonin (5-HT) | EC₈₀ | 5 - 15 |
| This compound | Serotonin (5-HT) | EC₈₀ | > 5000 |
Experimental Protocols for Biological Characterization
To ensure scientific integrity, all protocols must be self-validating. The following sections provide detailed, field-proven methodologies for determining the binding affinity and functional potency of a test compound like this compound.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₃ receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT₃ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled 5-HT₃ antagonist (e.g., 10 µM Tropisetron).
-
Test Compound: this compound, serially diluted.
-
Reference Compound: Ondansetron, serially diluted.
-
96-well plates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound (this compound) and the reference compound (Ondansetron) in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate dilution of the test or reference compound.
-
50 µL of [³H]Granisetron (at a final concentration near its Kₔ value).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol: Cell-Based Calcium Influx Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit serotonin-induced calcium influx.
Materials:
-
HEK293 cells stably co-expressing the human 5-HT₃A receptor and a calcium-activated photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound, serially diluted.
-
Reference Compound: Ondansetron, serially diluted.
-
384-well black, clear-bottom plates.
-
A plate reader capable of measuring luminescence or fluorescence (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compound (this compound) or reference compound (Ondansetron) to the wells. Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.
-
Agonist Challenge: Place the plate in the plate reader. Initiate reading and then add a pre-determined concentration of serotonin (typically an EC₈₀ concentration, which gives 80% of the maximal response) to all wells simultaneously using the instrument's fluidics.
-
Signal Detection: Measure the resulting change in luminescence or fluorescence over time (typically 60-120 seconds). The signal corresponds to the influx of calcium through the activated 5-HT₃ channels.
-
Data Analysis:
-
Determine the peak response for each well.
-
Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC₅₀ value.
-
Off-Target Activity and Selectivity
A comprehensive biological profile requires an assessment of a compound's selectivity. While this compound is structurally related to a highly selective parent drug, it is crucial to screen it against a panel of other receptors, ion channels, and enzymes to identify any potential off-target liabilities. This is typically performed using commercially available selectivity panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). Any identified "hits" would then be followed up with full concentration-response curves to determine potency. Given the known pharmacology of ondansetron, particular attention might be paid to other serotonin receptors, dopamine receptors, and cardiac ion channels (like hERG).
Conclusion
The available evidence strongly suggests that this compound, as a minor and rapidly conjugated metabolite of ondansetron, is unlikely to contribute significantly to the parent drug's potent antiemetic activity.[1][2] Its biological activity is presumed to be negligible at the physiological concentrations achieved in vivo.
However, this guide underscores a fundamental principle of modern drug development: presumption is not a substitute for empirical data. The robust, validated protocols detailed herein provide the necessary tools for the definitive characterization of this compound's biological activity. By systematically evaluating its receptor binding affinity, functional antagonism, and off-target selectivity, researchers can ensure a complete understanding of the entire pharmacological profile of ondansetron and its metabolites, reinforcing the foundation of its safe and effective clinical use.
References
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Dixon, C. M., et al. (1995). Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans. Drug Metabolism and Disposition. [Link]
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Fischer, V., et al. (1994). The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and ondansetron. Drug Metabolism and Disposition. [Link]
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PharmGKB. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
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PubChem. (n.d.). Ondansetron. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. (2005). ZOFRAN (ondansetron hydrochloride) Tablets ZOFRAN ODT (ondansetron) Orally Disintegrating Tablets ZOFRAN (ondansetron hydrochloride) Oral Solution. [Link]
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A Technical Guide to the Discovery and Isolation of 6-Hydroxy Ondansetron
This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of 6-Hydroxy Ondansetron, a key metabolite of the widely used antiemetic drug, Ondansetron. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies with practical insights to facilitate a deeper understanding of metabolite analysis in pharmacology.
Introduction: The Imperative of Metabolite Profiling in Drug Development
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, primarily prescribed for the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2] The clinical efficacy and safety of a drug are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of a parent drug into its various metabolites is a cornerstone of modern drug development, providing critical insights into pharmacokinetics, potential drug-drug interactions, and overall safety profiles.
The liver is the primary site of Ondansetron metabolism, where it undergoes extensive first-pass metabolism.[3][4] This process, primarily mediated by the cytochrome P-450 enzyme system (including CYP1A2, CYP2D6, and CYP3A4), leads to the formation of several hydroxylated metabolites.[1][2][3] While 7-hydroxyondansetron and 8-hydroxyondansetron are the predominant metabolites, the identification and characterization of minor metabolites such as this compound are crucial for a complete understanding of the drug's disposition.[1][3][4]
This guide will delve into the scientific journey of identifying and isolating this compound, from its initial discovery within the metabolic profile of Ondansetron to the advanced analytical techniques employed for its purification and structural elucidation.
Discovery of this compound: A Metabolic Unveiling
The discovery of this compound was not a singular event but rather an outcome of comprehensive metabolic studies on Ondansetron. Early investigations into the pharmacokinetics of Ondansetron revealed that the drug is extensively metabolized, with less than 5% of the parent compound excreted unchanged in the urine.[1] This pointed towards significant hepatic biotransformation.
The primary metabolic pathway for Ondansetron is hydroxylation of the indole ring, leading to the formation of 6-, 7-, and 8-hydroxy metabolites.[3][4] These hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate before excretion.[3][4] While 8-hydroxy ondansetron is the major metabolite, followed by 7-hydroxy ondansetron, this compound is formed in smaller quantities.[1] The identification of these metabolites was made possible through the use of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
The Metabolic Pathway of Ondansetron
The biotransformation of Ondansetron to this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This enzymatic process is catalyzed by cytochrome P450 isoenzymes in the liver.
Isolation and Purification of this compound
The isolation of this compound from a complex biological matrix or a synthetic reaction mixture requires robust and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purification of Ondansetron and its metabolites.
High-Performance Liquid Chromatography (HPLC) Methodology
The choice of HPLC column, mobile phase, and detector is critical for achieving optimal separation of this compound from the parent drug and other metabolites. Reversed-phase HPLC is the most common approach.
Table 1: Typical HPLC Parameters for the Separation of Ondansetron and its Metabolites
| Parameter | Recommended Conditions | Rationale |
| Column | C18 column (e.g., Waters Xterra C18, 150 mm × 4.6 mm, 3.5 µm)[5] | Provides excellent separation for hydrophobic compounds like Ondansetron and its metabolites. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[5] | Allows for the efficient separation of compounds with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures good peak shape and resolution. |
| Detection | UV detection at approximately 218 nm or 284 nm[5][6] or Mass Spectrometry (MS) | UV provides good sensitivity for these compounds. MS offers higher selectivity and structural information. |
| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC. |
Experimental Protocol: Isolation of this compound from a Sample Matrix
The following protocol outlines a general procedure for the isolation of this compound for analytical purposes.
Step 1: Sample Preparation
-
For Biological Samples (Plasma/Urine): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes.
-
For Synthetic Mixtures: Dissolve the crude reaction mixture in a suitable solvent (e.g., the initial mobile phase composition).
Step 2: HPLC Separation
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the C18 column.
-
Run the gradient elution program to separate the components. Ondansetron, being more hydrophobic, will typically have a longer retention time than its hydroxylated metabolites.
-
Monitor the elution profile using a UV detector or a mass spectrometer.
Step 3: Fraction Collection
-
If purification is the goal, use a fraction collector to collect the eluent corresponding to the peak of this compound.
Step 4: Purity Analysis
-
Analyze the collected fraction by HPLC-UV or LC-MS to confirm its purity.
Structural Elucidation and Characterization
Once isolated, the definitive identification of this compound requires structural elucidation using spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. Commercially available reference standards for this compound provide comprehensive characterization data, including HPLC, Mass Spectrometry, ¹H NMR, and FT-IR.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected monoisotopic mass is approximately 309.1477 g/mol .[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide structural information to confirm the position of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and confirm the precise location of the hydroxyl group on the carbazole ring. While specific NMR data for this compound is available upon request from commercial suppliers, assignments for Ondansetron and other novel metabolites have been published, providing a basis for comparison.[9][10]
Table 2: Key Spectroscopic Data for this compound
| Technique | Expected Data | Reference |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ion at m/z ~309.1550 | [8] |
| ¹H NMR Spectroscopy | Aromatic proton signals will show a shift and splitting pattern consistent with hydroxylation at the 6-position of the carbazole ring. | [7][9] |
| ¹³C NMR Spectroscopy | The carbon atom attached to the hydroxyl group will exhibit a significant downfield shift. | [7][9] |
Conclusion and Future Perspectives
The discovery and isolation of this compound, though a minor metabolite, exemplify the rigorous process of drug metabolism studies. The application of advanced analytical techniques such as HPLC, LC-MS, and NMR has been instrumental in its identification and characterization. A thorough understanding of all metabolites, regardless of their concentration, is paramount for a comprehensive safety and efficacy assessment of any pharmaceutical compound.
Future research may focus on the potential pharmacological activity of this compound and its contribution, if any, to the overall clinical effect of Ondansetron. Further investigation into the specific roles of different CYP450 enzymes in its formation could also provide valuable insights for predicting drug-drug interactions.
References
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Ondansetron - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Musshoff, F., Madea, B., Stüber, F., & Stamer, U. M. (2010). Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 34(9), 581–586. [Link]
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Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]
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THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. (n.d.). Farmacia Journal. Retrieved January 12, 2026, from [Link]
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Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
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Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. (2014). RJPBCS. Retrieved January 12, 2026, from [Link]2].pdf
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Ondansetron — Knowledge Hub - Genomics Education Programme. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | CAS 110708-17-3 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]
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Ondansetron metabolism and pharmacokinetics. (1994). PubMed. Retrieved January 12, 2026, from [Link]
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PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. (2018). PMC - NIH. Retrieved January 12, 2026, from [Link]
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A Review on various analytical methodology for Ondansetron. (2022). NewBioWorld. Retrieved January 12, 2026, from [Link]
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Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. (2010). ClinPGx. Retrieved January 12, 2026, from [Link]
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Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. (2010). Oxford Academic. Retrieved January 12, 2026, from [Link]
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6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. (2021). Retrieved January 12, 2026, from [Link]
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Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Analytical methods for the determination of Ondansetron. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ondansetron | C18H19N3O | CID 4595 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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6-HYDROXYONDANSETRON - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005035). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
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Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers. (2006). PubMed. Retrieved January 12, 2026, from [Link]
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Journal of Drug Delivery and Therapeutics Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet. (2022). Retrieved January 12, 2026, from [Link]
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The Role of 6-Hydroxyondansetron in Ondansetron Metabolism: A Technical Guide
Abstract
Ondansetron, a cornerstone antiemetic of the 5-HT3 receptor antagonist class, undergoes extensive hepatic biotransformation, critical for its clearance and clinical efficacy. While its metabolism to 7-hydroxyondansetron and 8-hydroxyondansetron is well-documented, the 6-hydroxylation pathway represents a lesser-known, yet integral, component of its metabolic profile. This technical guide provides an in-depth examination of the role of 6-hydroxyondansetron, from its enzymatic formation via cytochrome P450, through its subsequent Phase II conjugation, to the experimental systems used for its characterization. We will dissect the causality behind experimental choices, present detailed methodologies for in vitro analysis, and discuss the broader clinical context of this metabolic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ondansetron's metabolic fate.
Section 1: The Metabolic Landscape of Ondansetron
Ondansetron is cleared almost exclusively through hepatic metabolism (>95%), with less than 10% of the parent drug excreted unchanged in the urine.[1][2] The metabolism is a sequential, two-phase process designed to convert the lipophilic parent drug into water-soluble, excretable derivatives.
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation. For ondansetron, the principal Phase I reaction is aromatic hydroxylation of the indole ring, which can occur at the 6, 7, or 8 positions.[3][4] This step is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the 7- and 8-hydroxylation pathways are predominant, the formation of 6-hydroxyondansetron is a consistent, albeit minor, route.[1][5]
-
Phase II Metabolism: Following hydroxylation, the newly formed hydroxyl group on 6-hydroxyondansetron serves as an active site for conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (glucuronic acid, sulfate) to the metabolite.[3][4] This significantly increases the molecule's water solubility, preparing it for efficient renal and biliary excretion. These conjugated metabolites are generally considered pharmacologically inactive.[6]
The overall metabolic cascade ensures efficient clearance and detoxification of ondansetron.
Figure 1: Overall metabolic pathway of Ondansetron.
Section 2: Formation of 6-Hydroxyondansetron (Phase I)
The generation of 6-hydroxyondansetron is a critical initial step, governed entirely by the cytochrome P450 system.
Catalytic Role of Cytochrome P450 Isozymes
The metabolism of ondansetron is a prime example of multi-enzyme catalysis, which provides redundancy and robustness to its clearance, limiting the impact of drug-drug interactions or genetic polymorphisms affecting a single enzyme.[7] In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified key contributors:
-
CYP3A4: Plays a predominant role in the overall turnover of the parent drug.[8]
-
CYP1A2: Appears to be the primary mediator for the formation of the major metabolites, 7- and 8-hydroxyondansetron.[3][4]
-
CYP2D6: Contributes to a lesser extent, mediating approximately 30% of total ondansetron hydroxylation.[3][4]
-
CYP1A1: Also capable of metabolizing ondansetron.[7]
While the specific contributions of each isozyme to the formation of 6-hydroxyondansetron are not as clearly delineated as for the major metabolites, it is understood to be a product of this enzymatic consortium. The minor role of this pathway suggests it may result from a lower binding affinity or less favorable orientation of ondansetron within the active sites of the dominant enzymes.[9][10]
Figure 2: Generalized catalytic cycle of Cytochrome P450 enzymes.
Enzyme Kinetics
Precise kinetic parameters (Km, Vmax) for the formation of 6-hydroxyondansetron are not extensively reported, likely due to its low formation rate making accurate quantification challenging compared to the more abundant metabolites. However, the overall metabolism follows Michaelis-Menten kinetics, though complex kinetics can arise from multi-substrate binding.[11] The low yield (<5%) of 6-hydroxyondansetron suggests a high Km (low affinity) or low Vmax (low catalytic turnover) for this specific reaction compared to the 7- and 8-hydroxylation pathways.
| Parameter | Description | Typical Value (Overall Ondansetron Metabolism) |
| Km (μM) | Michaelis constant; substrate concentration at half-maximal velocity. | Varies by CYP isozyme; generally in the low micromolar range. |
| Vmax | Maximum reaction velocity. | Dependent on enzyme concentration and specific isozyme. |
| CLint (μL/min/mg) | Intrinsic clearance (Vmax/Km); measure of metabolic efficiency. | Varies; used to predict in vivo hepatic clearance. |
Table 1: Key Kinetic Parameters in Drug Metabolism Studies.
Section 3: Conjugation and Elimination of 6-Hydroxyondansetron (Phase II)
Once formed, 6-hydroxyondansetron is rapidly conjugated, primarily through glucuronidation and sulfation, rendering it inactive and facilitating its excretion.
Glucuronidation Pathway
Glucuronidation is a high-capacity pathway that attaches glucuronic acid to the metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located within the endoplasmic reticulum of liver cells.[12][13]
-
Cofactor: Uridine diphosphate glucuronic acid (UDPGA) serves as the activated form of glucuronic acid.
-
Mechanism: A UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the 6-hydroxyl group of 6-hydroxyondansetron, forming an O-glucuronide conjugate.[14]
-
Key Isoforms: The human UGT superfamily includes multiple isoforms (e.g., UGT1A and UGT2B families) with overlapping substrate specificities. While specific isoforms for 6-hydroxyondansetron are not definitively identified, UGT1A1, UGT1A9, and others are known to be highly active in hepatic drug conjugation.[15][16]
Sulfation Pathway
Sulfation is a lower-capacity, high-affinity pathway that attaches a sulfonate group. This is catalyzed by cytosolic sulfotransferases (SULTs).
-
Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor.
-
Mechanism: A SULT enzyme transfers the sulfonate group from PAPS to the 6-hydroxyl group, forming a sulfate ester.
-
Key Isoforms: Hepatic SULTs, such as those from the SULT1A family (e.g., SULT1A1), are responsible for the sulfation of many phenolic drugs and metabolites.[17]
Figure 3: Phase II conjugation pathways for 6-Hydroxyondansetron.
Section 4: Experimental Methodologies
Characterizing the formation of 6-hydroxyondansetron requires robust in vitro systems that can accurately model hepatic metabolism. The choice of system is driven by the specific question being asked—from identifying potential pathways to pinpointing specific enzymatic contributors.
Workflow for In Vitro Metabolism Analysis
The general workflow involves incubation of the parent drug with an enzyme source, quenching the reaction, and analyzing the resulting mixture for metabolite formation.
Figure 4: General experimental workflow for in vitro metabolism studies.
Protocol 1: Human Liver Microsome (HLM) Assay
This assay is the gold standard for assessing overall hepatic Phase I metabolism and determining intrinsic clearance.
-
Objective: To measure the rate of 6-hydroxyondansetron formation from ondansetron in a pooled human liver microsomal preparation.
-
Rationale: HLMs contain a full complement of CYP enzymes, providing a physiologically relevant in vitro system.[18][19] Pooled microsomes average out inter-individual variability.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution in buffer containing: 3.3 mM MgCl₂, 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.[18]
-
Prepare a 10 mM stock solution of ondansetron in DMSO, then dilute in buffer to a working concentration (e.g., 100 µM).
-
-
Incubation Setup (in triplicate):
-
In a microcentrifuge tube, add phosphate buffer.
-
Add pooled HLM to a final concentration of 0.5 mg/mL.
-
Add ondansetron to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated ondansetron metabolite).
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Protocol 2: Recombinant Human CYP Enzyme Assay
This assay is used for reaction phenotyping—identifying which specific CYP isozyme is responsible for a given metabolic reaction.
-
Objective: To determine which CYP isozyme(s) (e.g., CYP3A4, CYP1A2, CYP2D6) catalyze the formation of 6-hydroxyondansetron.
-
Rationale: Using individual, recombinantly expressed enzymes allows for the unambiguous assignment of catalytic activity, which is impossible in complex mixtures like HLM.[20][21]
-
Methodology:
-
Setup: Prepare separate incubation mixtures for each recombinant CYP isozyme being tested (commercially available, often co-expressed with NADPH-P450 reductase).
-
Incubation: The procedure is similar to the HLM assay, but instead of HLM, add a specific amount of recombinant enzyme (e.g., 10-50 pmol/mL).
-
Analysis: Compare the amount of 6-hydroxyondansetron formed by each isozyme. The isozyme producing the highest quantity of the metabolite is identified as the primary catalyst for that pathway.
-
Section 5: Analytical Techniques for Quantification
Accurate quantification of low-abundance metabolites like 6-hydroxyondansetron requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique.
-
Principle: HPLC separates the components of a complex mixture (parent drug and metabolites) based on their physicochemical properties (e.g., polarity). The mass spectrometer then detects and quantifies these separated components based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[2][22]
-
Causality: The chromatographic separation (the "LC" part) is essential to resolve isomeric metabolites (6-, 7-, and 8-hydroxyondansetron), which have identical masses and cannot be distinguished by mass spectrometry alone. Tandem mass spectrometry (the "MS/MS" part) provides exquisite sensitivity and selectivity by monitoring a specific fragmentation reaction (a "transition") for the molecule of interest, filtering out background noise.
| Parameter | Example Condition | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates nonpolar to moderately polar compounds effectively. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient positive-mode ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute compounds from the C18 column. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate the parent drug from its more polar metabolites in a single run. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ondansetron and its metabolites contain basic nitrogen atoms that are readily protonated. |
| MS/MS Transition | Parent Ion (Q1) -> Fragment Ion (Q3) | Highly specific for each analyte, ensuring accurate quantification. |
Table 2: Representative HPLC-MS/MS Parameters for Ondansetron Metabolite Analysis.[2]
Section 6: Clinical and Pharmacogenetic Considerations
The formation of 6-hydroxyondansetron, while a minor pathway, is part of a broader metabolic system with important clinical implications.
-
Low Risk of Metabolic Drug-Drug Interactions (mDDIs): The fact that ondansetron is metabolized by multiple CYP enzymes is a key safety feature.[7] If a co-administered drug inhibits one pathway (e.g., a strong CYP3A4 inhibitor like ketoconazole), other enzymes (like CYP1A2 and CYP2D6) can compensate, ensuring ondansetron is still cleared effectively. This makes clinically significant interactions via the inhibition of a single enzyme unlikely.
-
Pharmacogenetics: The gene for CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). While CYP2D6 is not the dominant enzyme for ondansetron, ultrarapid metabolizers may clear the drug faster, potentially reducing exposure and efficacy.[4] This primarily affects the overall clearance rather than specifically shifting metabolism towards or away from the 6-hydroxylation pathway. The impact of CYP2D6 status on ondansetron pharmacokinetics is considered relatively minor.[8]
-
Contribution in Special Populations: In patients with severe hepatic impairment, overall clearance of ondansetron is significantly reduced.[5][6] In such scenarios, the relative contribution of all metabolic pathways, including minor ones, may be altered, but the primary clinical concern remains the reduced overall clearance of the parent drug.
Conclusion
6-Hydroxyondansetron is a minor but integral metabolite in the biotransformation of ondansetron. Its formation via the multi-enzyme cytochrome P450 system and subsequent rapid conjugation via UGTs and SULTs exemplifies a classic hepatic drug clearance pathway. While not a major contributor to the overall clearance rate, its presence is a testament to the promiscuity and redundancy of the human drug metabolism machinery. Understanding this pathway, alongside the major routes of 7- and 8-hydroxylation, provides a complete picture of ondansetron's metabolic fate. The experimental and analytical methodologies detailed herein provide a robust framework for scientists to investigate such pathways, contributing to the development of safer and more effective therapeutics.
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An In-depth Technical Guide to 6-Hydroxy Ondansetron: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 6-Hydroxy Ondansetron, a primary metabolite of the widely used antiemetic drug, Ondansetron. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, metabolic pathways, synthesis, analytical methodologies, and safety profile of this compound.
Introduction: The Significance of a Metabolite
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, pivotal in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its efficacy is intrinsically linked to its metabolism, a process that leads to the formation of several derivatives, including this compound. While the pharmacological activity of these metabolites is generally considered to be minimal compared to the parent drug, a thorough understanding of their characteristics is crucial for a complete pharmacokinetic and safety profile of Ondansetron.[3] this compound serves as a critical biomarker in metabolic studies and a reference standard in the quality control of Ondansetron formulations.[4]
Chemical Structure and Physicochemical Properties
This compound is structurally similar to its parent compound, with the addition of a hydroxyl group at the 6-position of the carbazole ring. This seemingly minor modification significantly alters its physicochemical properties.
IUPAC Name: 6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one[5]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [5] |
| Molecular Weight | 309.36 g/mol | [6] |
| CAS Number | 110708-17-3 | [5] |
| Appearance | Off-White to Pale Brown Solid | [7] |
| Boiling Point (Predicted) | 602.4 ± 50.0 °C | [6] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 9.47 ± 0.40 | [7] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [6] |
Metabolic Fate of Ondansetron
Ondansetron is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged.[8] The primary metabolic pathway is hydroxylation of the indole ring, followed by conjugation.
Metabolic Pathway Overview
Caption: Metabolic pathway of Ondansetron.
Hydroxylation is mediated by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[1][2] This multi-enzyme involvement means that the inhibition of a single CYP isozyme is unlikely to have a significant impact on the overall clearance of Ondansetron. Following hydroxylation, the resulting metabolites, including this compound, are rapidly conjugated with glucuronic acid or sulfate to form inactive, water-soluble compounds that are readily excreted.[2] While 7- and 8-hydroxyondansetron are the major hydroxylated metabolites, 6-hydroxyondansetron is formed in smaller amounts.[8] The rapid conjugation and subsequent elimination of these hydroxylated metabolites result in low plasma concentrations, and they are therefore considered to contribute little to the overall antiemetic effect of Ondansetron.[3]
Synthesis of this compound
As a commercially available reference standard, this compound is synthesized for analytical and research purposes. While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible route can be inferred from the known synthesis of Ondansetron and its analogues. A common strategy for synthesizing Ondansetron involves a multi-step process.[9][10] A potential adaptation for the synthesis of this compound would involve the use of a starting material already containing the hydroxyl group at the desired position, or the introduction of the hydroxyl group at a later stage, followed by the key steps of forming the carbazolone ring and adding the methylimidazole side chain.
Hypothetical Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Analytical Characterization
The definitive identification and quantification of this compound necessitate the use of various analytical techniques. As a reference material, its purity and identity must be rigorously established.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound. Assignments of chemical shifts can be confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC. While a specific spectrum for this compound is not publicly available, a published study on Ondansetron metabolites provides detailed assignments for similar compounds, which can serve as a valuable reference.[11]
Mass Spectrometry (MS): LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[12][13] In positive ion mode, the protonated molecule [M+H]⁺ is observed, and its fragmentation pattern in MS/MS provides structural information and allows for selective reaction monitoring (SRM) for quantification.
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups.[14][15]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound.[16][17][18]
A Representative HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3) and an organic modifier (e.g., methanol) in a ratio of 60:40 (v/v).[19]
-
Flow Rate: 0.8 mL/min.[19]
-
Detection: UV detection at 250 nm.[19]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Rationale for Method Parameters: The C18 stationary phase provides good retention for the relatively nonpolar carbazole core. The acidic mobile phase ensures the ionization of the basic nitrogen atoms, leading to better peak shape and retention. Methanol is a common organic modifier that provides adequate elution strength. UV detection at 250 nm is suitable for the chromophoric carbazole ring system.
Safety and Handling
As a chemical substance, this compound should be handled with appropriate precautions.
Safety Information Summary
| Hazard Statement | Precautionary Statement | Source |
| Toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [20] |
| Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [20] |
| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. | [20] |
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling for comprehensive safety and disposal information.[20] While specific toxicity data for this compound is limited, the parent drug, Ondansetron, has been extensively studied and is generally well-tolerated.[21]
Conclusion
This compound, a minor but important metabolite of Ondansetron, plays a significant role in the comprehensive understanding of the parent drug's pharmacology. This guide has provided a detailed overview of its chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical characterization. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
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An In-Depth Technical Guide to the In Vitro Metabolism of Ondansetron to 6-Hydroxy Ondansetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron, a potent 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[1][3] This guide provides a comprehensive technical overview of the in vitro methodologies used to investigate the metabolism of ondansetron, with a specific focus on the formation of its metabolite, 6-hydroxy ondansetron. We will delve into the enzymatic pathways, experimental protocols, and analytical techniques that are crucial for elucidating this metabolic transformation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of analogous therapeutic agents.
Introduction: The Clinical Significance and Metabolic Fate of Ondansetron
Ondansetron's therapeutic success is attributed to its selective antagonism of 5-HT3 receptors, which are key mediators of the vomiting reflex.[2][4] The drug undergoes extensive first-pass metabolism in the liver, with over 95% of its clearance being attributed to hepatic oxidative processes.[1][3] This metabolic conversion results in the formation of several hydroxylated metabolites, including 7-hydroxy ondansetron, 8-hydroxy ondansetron, and the focus of this guide, this compound.[1][5][6] While 7- and 8-hydroxy ondansetron are the major metabolites, understanding the formation of all metabolites, including the less predominant this compound, is critical for a complete metabolic profile and for assessing potential drug-drug interactions.[1][7]
The primary enzymatic players in ondansetron's metabolism belong to the cytochrome P450 (CYP) superfamily of enzymes.[1][2][8] Specifically, isoforms such as CYP1A2, CYP2D6, and CYP3A4 have been identified as key contributors to its hydroxylation.[1][2][4][8] The involvement of multiple CYP enzymes suggests a robust metabolic pathway, where the inhibition of a single enzyme may be compensated by others, thereby minimizing significant alterations in overall clearance.[2][4]
The Enzymatic Machinery: Cytochrome P450 Isoforms in 6-Hydroxylation
The biotransformation of ondansetron into this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This process is catalyzed by a consortium of cytochrome P450 enzymes.
Key CYP Isoforms Involved:
-
CYP3A4: This is a major enzyme in human liver and is known to play a predominant role in the overall metabolism of ondansetron.[4][5] Its broad substrate specificity makes it a likely candidate for the 6-hydroxylation pathway.
-
CYP1A2: Studies have shown the involvement of CYP1A2 in the formation of the major metabolites, 7- and 8-hydroxy ondansetron, particularly at therapeutically relevant concentrations.[7][8] Its role in 6-hydroxylation is also considered.
-
CYP2D6: While its role in overall ondansetron metabolism is considered minor compared to other isoforms, CYP2D6 is capable of metabolizing ondansetron and contributes to its hydroxylation.[2][8][9] Genetic variations in CYP2D6 can influence the metabolic profile of ondansetron.[2]
The interplay between these enzymes is complex and can be influenced by factors such as substrate concentration and the presence of co-administered drugs that may act as inhibitors or inducers of specific CYP isoforms.
Figure 1. Metabolic pathway of ondansetron to its hydroxylated metabolites.
In Vitro Experimental Systems for Studying Ondansetron Metabolism
A variety of in vitro systems are available to study drug metabolism, each with its own advantages and limitations.[10][11][12][13] The choice of system depends on the specific research question being addressed.
Subcellular Fractions
-
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[11] HLMs are a cost-effective and widely used tool for studying Phase I metabolism.
-
S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[11]
Cellular Systems
-
Primary Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[10][11]
-
Hepatocyte-derived Cell Lines: While easier to culture and maintain than primary hepatocytes, these cell lines often have lower and more variable metabolic activity.[11]
Recombinant Enzyme Systems
-
Supersomes™: These are microsomes from insect cells that have been engineered to express a single, specific human CYP isoform. They are invaluable for identifying the specific enzymes responsible for a particular metabolic pathway.
Table 1: Comparison of In Vitro Metabolism Systems
| System | Advantages | Disadvantages |
| Human Liver Microsomes | High concentration of CYPs, cost-effective, well-characterized. | Lacks cytosolic enzymes and cofactors for Phase II reactions. |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. | Lower concentration of CYPs compared to microsomes. |
| Primary Human Hepatocytes | "Gold standard," physiologically relevant, contains all enzymes and cofactors. | Limited availability, high cost, donor variability. |
| Recombinant Enzymes | Allows for the study of a single enzyme, high throughput. | Lacks the complexity of the cellular environment. |
Experimental Protocol: In Vitro Incubation for this compound Formation
The following is a generalized protocol for assessing the formation of this compound using human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes (pooled from multiple donors)
-
Ondansetron hydrochloride
-
This compound analytical standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Ondansetron (final concentration 1-100 µM, prepared in a suitable solvent like methanol or DMSO, with the final solvent concentration being less than 1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.
Control Experiments
-
No NADPH: To confirm that the metabolism is NADPH-dependent (a hallmark of CYP-mediated reactions).
-
No Microsomes: To rule out non-enzymatic degradation of ondansetron.
-
Heat-inactivated Microsomes: To further confirm the enzymatic nature of the reaction.
Figure 2. Experimental workflow for in vitro ondansetron metabolism.
Analytical Techniques for Metabolite Identification and Quantification
The accurate identification and quantification of this compound are paramount for reliable metabolic profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a robust method for separating and quantifying ondansetron and its metabolites.[14][15] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for metabolite identification and quantification, especially for low-abundance metabolites like this compound.[16] The use of techniques like selected reaction monitoring (SRM) allows for highly specific and sensitive detection.
Table 2: Analytical Method Comparison
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, widely available, relatively inexpensive. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| LC-MS/MS | High sensitivity, high selectivity, structural information. | Higher cost, more complex instrumentation. |
Conclusion and Future Directions
The in vitro study of ondansetron metabolism, particularly the formation of this compound, provides invaluable insights into its pharmacokinetic behavior. A thorough understanding of the enzymes involved and the factors that can influence their activity is crucial for predicting potential drug-drug interactions and for ensuring the safe and effective use of this important antiemetic agent. Future research may focus on developing more predictive in vitro models that can better recapitulate the complexities of the in vivo environment, further refining our ability to extrapolate in vitro data to clinical outcomes.
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The Pharmacokinetics of 6-Hydroxy Ondansetron: A Deep Dive into a Minor Metabolite
For researchers, scientists, and professionals in drug development, a thorough understanding of a drug's metabolic fate is paramount. While major metabolites often take center stage, a comprehensive analysis of all metabolic pathways is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the pharmacokinetics of 6-Hydroxy Ondansetron, a minor but important metabolite of the widely used antiemetic, ondansetron.
Introduction: The Significance of Ondansetron Metabolism
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, pivotal in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic metabolism.[2] More than 95% of an ondansetron dose is cleared from the body through hepatic oxidative metabolism.[2] This process yields several hydroxylated metabolites, with subsequent conjugation, which are then excreted. While 8-Hydroxy Ondansetron and 7-Hydroxy Ondansetron are the major products of this phase I metabolism, this compound is formed in smaller quantities.[3][4] Understanding the formation, distribution, and elimination of even minor metabolites is critical for identifying potential drug-drug interactions, assessing patient-specific metabolic variations, and ensuring a comprehensive understanding of the drug's overall disposition.
Formation of this compound: A Multi-Enzyme Affair
The biotransformation of ondansetron to its hydroxylated metabolites, including this compound, is a complex process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the specific enzymes involved.
The formation of this compound, along with its isomers, is a result of aromatic hydroxylation of the indole moiety of the parent ondansetron molecule. While multiple CYP enzymes can contribute to ondansetron metabolism, specific isoforms play more prominent roles in the formation of particular metabolites. The primary enzymes implicated in ondansetron hydroxylation are CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily.[5]
Notably, CYP1A2 has been identified as a key contributor to the hydroxylation of ondansetron.[3] While the formation of 7- and 8-hydroxyondansetron are the major pathways, the 6-hydroxylation route, although minor, is an established metabolic fate. The relative contribution of each enzyme can vary depending on the specific metabolite.
Below is a diagram illustrating the metabolic pathway of ondansetron, highlighting the formation of its hydroxylated metabolites.
Pharmacokinetic Profile: A Focus on a Minor Player
Distribution: Following its formation in the liver, this compound, like the other hydroxylated metabolites, is expected to be distributed in the systemic circulation. However, its low concentration makes it a minor component compared to the parent drug.
Metabolism (Phase II): The hydroxyl group on this compound makes it a prime substrate for phase II conjugation reactions. Glucuronidation and sulfation are the primary pathways for the further metabolism of the hydroxylated metabolites of ondansetron.[3] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, facilitating their elimination from the body.
Excretion: The conjugated metabolites of ondansetron are primarily excreted in the urine.[3] A smaller portion is excreted in the feces. Less than 10% of the parent ondansetron is excreted unchanged in the urine.[8]
Quantitative Analysis of this compound: Methodological Considerations
The low circulating concentrations of this compound necessitate highly sensitive and specific analytical methods for its quantification in biological matrices like plasma and urine.
Experimental Protocol: LC-MS/MS for the Quantification of Ondansetron and its Metabolites
The following provides a generalized, yet detailed, protocol for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for quantifying low-level analytes in complex biological samples.
1. Sample Preparation:
- Objective: To extract the analytes of interest (ondansetron and its hydroxylated metabolites) from the plasma matrix and remove interfering substances.
- Procedure:
- To 100 µL of human plasma, add an internal standard (a structurally similar compound not present in the sample).
- Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to denature and precipitate plasma proteins.
- Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Alternatively, for cleaner extracts, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
2. Chromatographic Separation:
- Objective: To separate the parent drug and its metabolites from each other and from any remaining matrix components before they enter the mass spectrometer.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of all analytes.
- Flow Rate: Typically in the range of 0.2-0.6 mL/min for HPLC.
3. Mass Spectrometric Detection:
- Objective: To specifically and sensitively detect and quantify the analytes.
- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ondansetron and its metabolites.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
- Example MRM transitions (hypothetical):
- Ondansetron: m/z 294.2 → 170.1
- This compound: m/z 310.2 → 170.1
4. Data Analysis:
- The peak areas of the analytes are integrated and compared to the peak area of the internal standard.
- A calibration curve is constructed by analyzing samples with known concentrations of the analytes.
- The concentrations of the analytes in the unknown samples are then determined from the calibration curve.
The following diagram illustrates the workflow for the quantitative analysis of this compound.
Clinical Significance and Future Directions
The contribution of this compound to the overall pharmacological effect of ondansetron is considered to be minimal.[2] This is due to its low concentration and rapid conjugation to inactive metabolites. However, a complete understanding of its formation pathway is still valuable. For instance, genetic polymorphisms in the CYP enzymes involved in its formation could potentially alter the metabolic profile of ondansetron, although the clinical significance of this for a minor metabolite is likely low.
Future research could focus on the development of even more sensitive analytical methods to accurately determine the pharmacokinetic parameters of this compound in various patient populations. This would provide a more complete picture of ondansetron's metabolic fate and could be important in specific clinical scenarios or in the development of new ondansetron formulations or derivatives.
Conclusion
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6-Hydroxy Ondansetron: A Comprehensive Technical Guide to its Role as a Biomarker of Ondansetron Exposure
Foreword: The Imperative for Precise Exposure Monitoring in Ondansetron Therapy
Ondansetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in patients undergoing chemotherapy, radiation therapy, or surgery.[1][2] While highly effective, there is significant interindividual variability in its pharmacokinetic profile, which can impact both therapeutic efficacy and the risk of adverse events.[3][4] Direct measurement of the parent drug provides a snapshot of its concentration, but a more comprehensive understanding of a patient's exposure can be achieved by monitoring its metabolites. This guide provides an in-depth exploration of the ondansetron metabolic pathway and makes a case for the utility of its hydroxylated metabolites, including 6-hydroxy ondansetron, as biomarkers for systemic exposure. For researchers, clinicians, and professionals in drug development, this document offers a scientifically grounded framework for incorporating metabolite quantification into clinical and research protocols, ultimately paving the way for more personalized and effective ondansetron therapy.
The Metabolic Fate of Ondansetron: A Multi-Enzyme Pathway
Following administration, ondansetron is extensively metabolized in the liver, with hepatic oxidative metabolism accounting for over 95% of its clearance.[5] The primary metabolic route is hydroxylation of the indole ring, leading to the formation of three main hydroxylated metabolites: 7-hydroxy ondansetron, 8-hydroxy ondansetron, and to a lesser extent, this compound.[6] These phase I metabolites are subsequently conjugated with glucuronic acid or sulfate to form inactive products that are excreted.[6]
The biotransformation of ondansetron is a classic example of poly-enzymatic metabolism, involving several cytochrome P450 (CYP) isoenzymes. While multiple CYPs, including CYP1A1, CYP1A2, and CYP2D6, are capable of metabolizing ondansetron, the CYP3A subfamily plays a predominant role in its overall elimination.[7] Specifically, CYP1A2 and CYP2D6 are significantly involved in the hydroxylation process, with CYP3A also contributing.[3][7] The involvement of multiple enzymes means that the inhibition or genetic deficiency of a single enzyme may not drastically alter the overall clearance of ondansetron, as other enzymes can compensate.[8]
Caption: Metabolic pathway of ondansetron.
Rationale for Biomarker Selection: Why Monitor Hydroxylated Metabolites?
The concentration of a parent drug in plasma is a critical pharmacokinetic parameter. However, for drugs like ondansetron that undergo extensive metabolism, the levels of their metabolites can provide a more integrated picture of drug exposure and metabolic capacity. Herein lies the rationale for utilizing hydroxylated metabolites as biomarkers:
-
Reflection of Metabolic Activity: The concentration of metabolites, such as this compound, is a direct reflection of the activity of the metabolizing enzymes, primarily the CYP450 system. This can be particularly insightful in patients with genetic polymorphisms in these enzymes or those taking concomitant medications that may induce or inhibit their activity.
-
Longer Half-Life: In some instances, metabolites may have a longer half-life than the parent drug, providing a wider window for therapeutic drug monitoring.
-
Correlation with Exposure: The area under the concentration-time curve (AUC) of a metabolite can be correlated with the AUC of the parent drug, thus serving as a surrogate marker for total drug exposure.
While 7- and 8-hydroxy ondansetron are the more abundant metabolites, the quantification of this compound, even as a minor metabolite, can contribute to a more complete metabolic phenotype of an individual.
Analytical Methodology: Quantification of Ondansetron and its Hydroxylated Metabolites
The accurate and precise quantification of ondansetron and its hydroxylated metabolites in biological matrices, such as plasma, is paramount for their validation as biomarkers. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and specificity.
Sample Preparation: The Foundation of Accurate Quantification
The initial step in the analytical workflow is the extraction of the analytes from the complex biological matrix. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Table 1: Comparison of Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Differential partitioning of analytes between a solid sorbent and a liquid mobile phase. | Partitioning of analytes between two immiscible liquid phases. |
| Advantages | High recovery, clean extracts, potential for automation. | Cost-effective, simple for certain applications. |
| Disadvantages | Higher cost of consumables, method development can be complex. | Can be labor-intensive, may result in less clean extracts. |
| Typical Protocol | 1. Condition SPE cartridge. 2. Load plasma sample. 3. Wash with a weak solvent to remove interferences. 4. Elute analytes with a strong solvent. | 1. Add an immiscible organic solvent to the plasma sample. 2. Vortex to facilitate extraction. 3. Centrifuge to separate phases. 4. Evaporate the organic layer and reconstitute. |
A detailed protocol for a generic SPE method is provided below:
Experimental Protocol: Solid-Phase Extraction of Ondansetron and Metabolites from Human Plasma
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of human plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute ondansetron and its hydroxylated metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography: Separating the Analytes
Chromatographic separation is crucial to resolve the parent drug from its metabolites and other endogenous plasma components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.
Table 2: Typical LC Parameters for Ondansetron and Metabolite Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Tandem Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for biomarker quantification. The instrument is typically operated in the positive electrospray ionization (ESI+) mode, and detection is performed using Multiple Reaction Monitoring (MRM).
Table 3: Exemplary MRM Transitions for Ondansetron and a Hydroxylated Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ondansetron | 294.1 | 170.0 |
| Hydroxylated Ondansetron | 310.1 | 186.0 |
| Internal Standard (e.g., Ondansetron-d3) | 297.1 | 173.1 |
Note: The exact m/z values for this compound would need to be determined experimentally, but would be isomeric with the 7- and 8-hydroxy metabolites.
Caption: LC-MS/MS workflow for biomarker quantification.
Data Interpretation and Clinical Utility
The concentration of this compound, in conjunction with the parent drug and other major metabolites, can be used to:
-
Assess Metabolic Phenotype: A high metabolite-to-parent drug ratio may indicate rapid metabolism, while a low ratio could suggest slower metabolic activity.
-
Identify Potential Drug-Drug Interactions: Alterations in metabolite profiles upon co-administration of other drugs can signal potential enzymatic induction or inhibition.
-
Guide Dose Adjustments: In patients with aberrant metabolic profiles, monitoring metabolite levels could provide a rationale for dose adjustments to optimize therapeutic outcomes and minimize adverse effects.
Future Directions and Conclusion
The use of hydroxylated metabolites, including this compound, as biomarkers of ondansetron exposure holds significant promise for advancing personalized medicine. While the analytical methodologies are well-established for the major metabolites, further research is warranted to specifically validate the clinical utility of this compound. This includes larger-scale clinical studies to establish clear correlations between its concentration and clinical endpoints.
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A Comprehensive Review of 6-Hydroxy Ondansetron: Metabolism, Analytics, and Clinical Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron, a cornerstone of antiemetic therapy, undergoes extensive hepatic metabolism to form several hydroxylated metabolites. Among these, 6-Hydroxy Ondansetron represents a minor metabolic product. This technical guide provides an in-depth exploration of the metabolic pathways leading to this compound, the analytical methodologies for its detection, and its overall relevance within the broader context of Ondansetron's pharmacokinetics and pharmacodynamics. We will dissect the enzymatic processes, delve into the nuances of bioanalytical workflows, and synthesize the current understanding of how Ondansetron's metabolism, including the formation of its 6-hydroxy derivative, influences clinical outcomes, particularly in the context of pharmacogenomic variability.
Introduction: The Central Role of Ondansetron and its Metabolic Fate
Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary clinical application is the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and postoperative procedures.[1][3] The therapeutic efficacy of Ondansetron is mediated by the blockade of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone, which prevents emetogenic signaling.[1][4]
Like most xenobiotics, Ondansetron is cleared from the body primarily through hepatic metabolism, a process that accounts for approximately 95% of its elimination.[2][5][6] This biotransformation is critical as it dictates the drug's half-life, systemic exposure, and potential for drug-drug interactions. The metabolism of Ondansetron is characterized by Phase I oxidation reactions, primarily hydroxylation of the indole ring, followed by Phase II conjugation.[1][4][5] The major hydroxylated metabolites are 7-hydroxyondansetron and 8-hydroxyondansetron, while this compound is formed in smaller quantities.[3][4][7] Understanding the formation and disposition of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic profiling of the parent drug.
The Metabolic Landscape: Cytochrome P450-Mediated Biotransformation
The conversion of Ondansetron to its hydroxylated metabolites is a complex process mediated by multiple cytochrome P450 (CYP) enzymes in the liver.[1][4][8] This enzymatic redundancy ensures efficient clearance but also introduces variability due to genetic polymorphisms and the influence of co-administered drugs.
Key CYP Isoforms and Their Contributions
In vitro and in vivo studies have identified several key CYP isoforms responsible for Ondansetron's metabolism:
-
CYP3A4 : This is considered the predominant enzyme in the overall metabolism of Ondansetron.[4][5][9][10] Its high capacity and abundance in the human liver make it a major contributor to Ondansetron's clearance.[11] Ondansetron exhibits a high binding affinity for CYP3A4, forming multiple π-π stacking interactions.[4][9][11]
-
CYP1A2 : This isoform is significantly involved in the formation of the major metabolites, 7-hydroxyondansetron and 8-hydroxyondansetron.[4][8][9][12]
-
CYP2D6 : While playing a more minor role in overall clearance (mediating approximately 30% of total metabolism), CYP2D6 is directly involved in the hydroxylation of Ondansetron.[4][9][13] Its involvement is particularly significant from a pharmacogenomic standpoint.[1][14] The formation of this compound is catalyzed by CYP2D6.[15]
The involvement of multiple enzymes means that the inhibition of a single pathway is often compensated by others, which generally results in little significant change in overall clearance.[16]
Metabolic Pathway Visualization
The initial step in Ondansetron clearance is the hydroxylation at the 6, 7, or 8 position of its indole moiety.[4][9] This is followed by rapid conjugation with glucuronic acid or sulfate, forming inactive metabolites that are then excreted.[1][17][18]
Caption: Phase I and II metabolic pathways of Ondansetron.
Pharmacokinetics and Clinical Relevance
The clinical significance of this compound is best understood within the context of the parent drug's overall pharmacokinetic and pharmacodynamic profile.
Pharmacokinetic Profile
Following oral administration, Ondansetron is rapidly absorbed but subject to significant first-pass metabolism, resulting in a bioavailability of approximately 60%.[2][4][5] The hydroxylated metabolites, including this compound, are not believed to contribute significantly to the drug's antiemetic activity and are efficiently cleared.[2][6]
| Parameter | Value | Source |
| Bioavailability | ~60% (Oral) | [2][4][5] |
| Time to Peak (Tmax) | ~1.5 - 3 hours | [3][4] |
| Plasma Half-Life | 3 - 6 hours | [4] |
| Volume of Distribution | ~160 L | [2] |
| Plasma Protein Binding | 70% - 76% | [2] |
| Primary Route of Clearance | Hepatic Metabolism (>95%) | [2][5][6] |
| Table 1: Key Pharmacokinetic Parameters of Ondansetron. |
Impact of Pharmacogenomics
The most critical clinical aspect of Ondansetron metabolism relates to the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified into different metabolizer phenotypes based on their genotype:
-
Ultrarapid Metabolizers (UMs) : Carry multiple functional copies of the CYP2D6 gene. They metabolize Ondansetron more quickly, leading to lower plasma concentrations and potentially reduced efficacy.[4][17] Studies have shown a higher incidence of vomiting in CYP2D6 UMs receiving Ondansetron.[17][18]
-
Normal Metabolizers (NMs) : Possess two functional alleles.
-
Intermediate and Poor Metabolizers (IMs/PMs) : Have decreased or no enzyme function. While one might expect higher drug levels, the redundancy of other metabolic pathways (CYP3A4, CYP1A2) often compensates for the reduced CYP2D6 activity.[16]
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines suggesting that for CYP2D6 ultrarapid metabolizers, an alternative antiemetic not metabolized by CYP2D6 (e.g., granisetron) should be considered to ensure efficacy.[4][18] Therefore, while this compound itself is not a primary therapeutic agent, its formation is an indicator of a metabolic pathway whose variability has direct clinical consequences.
Analytical Methodologies for Quantification
The accurate quantification of Ondansetron and its metabolites in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic phenotyping. A variety of analytical techniques have been developed for this purpose.
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) : RP-HPLC coupled with UV detection is a common, robust method for quantifying Ondansetron.[19] The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalysis. It allows for the simultaneous quantification of the parent drug and its various metabolites, including the enantiomers of Ondansetron and 8-Hydroxyondansetron.[20]
-
Spectrophotometry : UV spectrophotometric methods are simple and cost-effective for the determination of Ondansetron in bulk drug and pharmaceutical dosage forms, though they lack the specificity required for metabolite analysis in biological samples.[21][22]
Standard Bioanalytical Workflow
The process of quantifying a metabolite like this compound from a plasma sample involves several critical steps, from sample collection to data analysis.
Caption: A typical bioanalytical workflow for metabolite quantification.
Exemplar Protocol: RP-HPLC Method for Ondansetron
This protocol is a representative example for the quantification of the parent drug, which can be adapted for its metabolites with appropriate reference standards.
-
Preparation of Standard Solutions : A stock solution of Ondansetron (e.g., 100 µg/mL) is prepared in a suitable solvent like methanol.[19] Working standards are prepared by serial dilution to create a calibration curve (e.g., 10-50 µg/mL).[19]
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 100 mm, 2.5 µm).[19]
-
Mobile Phase : A mixture of an organic solvent and an aqueous buffer (e.g., Methanol: 0.1% Orthophosphoric acid, 50:50 v/v).[19]
-
Flow Rate : 0.7 mL/min.[19]
-
Detection : UV detector set at an appropriate wavelength (e.g., 248 nm).[19]
-
Injection Volume : 20 µL.[19]
-
-
Sample Preparation (from Tablets) :
-
Weigh and powder a set number of tablets.
-
Dissolve an amount of powder equivalent to a known dose of Ondansetron in the mobile phase.
-
Sonicate to ensure complete dissolution and filter the solution to remove excipients.
-
Dilute the filtrate to a concentration within the linear range of the calibration curve.
-
-
Validation (per ICH Guidelines) :
-
Linearity : Analyze the calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.[21]
-
Accuracy : Perform recovery studies by spiking a known amount of standard drug into a pre-analyzed sample at different concentration levels (e.g., 80%, 100%, 120%).[19]
-
Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are expressed as percent relative standard deviation (%RSD).[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of analyte that can be reliably detected and quantified.[19]
-
Synthesis and Characterization
The availability of pure this compound is essential for its use as a reference standard in analytical method development and metabolic studies. While several methods for the synthesis of the parent Ondansetron have been published, the synthesis of its metabolites is a more specialized process.[23][24] These reference materials are typically produced by specialized chemical suppliers and are fully characterized using techniques such as HPLC, Mass Spectrometry, NMR, and FT-IR to confirm their structure and purity.[25]
Conclusion
This compound is a minor, pharmacologically inactive metabolite of Ondansetron, formed via oxidation by the CYP2D6 enzyme. While it does not directly contribute to the antiemetic effects of the parent drug, its formation is an integral part of a complex metabolic network. The true clinical significance emerges from the variability in this network, particularly the pharmacogenomics of the CYP2D6 enzyme. Patients who are CYP2D6 ultrarapid metabolizers may clear Ondansetron too quickly, potentially compromising therapeutic efficacy. Therefore, the study of this compound and other metabolites provides crucial insights into the overall disposition of Ondansetron, informing clinical practice and guiding personalized medicine strategies to optimize antiemetic therapy. Advanced analytical techniques like LC-MS remain indispensable tools for elucidating these intricate metabolic pathways.
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- 16. Ondansetron — Knowledge Hub [genomics.nshcs.org.uk]
- 17. cpicpgx.org [cpicpgx.org]
- 18. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 Genotype and Use of Ondansetron and Tropisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. pharmascholars.com [pharmascholars.com]
- 22. jchps.com [jchps.com]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. researchgate.net [researchgate.net]
- 25. veeprho.com [veeprho.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 6-Hydroxy Ondansetron in Human Plasma
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely prescribed for the prevention of chemotherapy-induced and post-operative nausea and vomiting.[1] The clinical efficacy and safety of ondansetron are intrinsically linked to its pharmacokinetic profile, which is governed by its absorption, distribution, metabolism, and excretion. A major metabolic pathway for ondansetron in humans is hydroxylation, leading to the formation of several metabolites, including 6-Hydroxy Ondansetron.[2] The quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic assessments, drug-drug interaction studies, and understanding inter-individual variability in drug response.
This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance documents.[3][4][5]
Principle of the Method
This method employs a solid-phase extraction (SPE) procedure to isolate this compound and its stable isotope-labeled internal standard (IS), this compound-d3, from human plasma.[6][7] Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
Chemicals and Standards
-
This compound-d3 (Internal Standard), purity >98%
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
-
Drug-free human plasma (K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., polymeric reversed-phase)
-
Pipettes and general laboratory glassware
Experimental Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 3 ng/mL
-
High QC (HQC): 40 ng/mL
-
Plasma Sample Preparation (Solid-Phase Extraction)
The following protocol is a generalized procedure for polymeric SPE cartridges and should be optimized for the specific brand and format used.[7][11]
-
Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of 2% ammonium hydroxide and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2.4) and vortex. Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Standard LC system |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 310.1 | 184.1 | 100 | 30 |
| This compound-d3 | 313.1 | 187.1 | 100 | 30 |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters for bioanalytical method validation.
Validation Results Summary
Table 2: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 50 ng/mL | - |
| LLOQ | 0.1 ng/mL | - |
| Intra-day Accuracy | 95.2% - 104.5% | 85% - 115% |
| Inter-day Accuracy | 96.8% - 103.1% | 85% - 115% |
| Intra-day Precision (%RSD) | ≤ 8.7% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 9.2% | ≤ 15% |
| Extraction Recovery | 6-OH Ondansetron: ~85% 6-OH Ondansetron-d3: ~88% | Consistent and reproducible |
| Matrix Effect | IS-normalized matrix factor between 0.95 and 1.04 | RSD ≤ 15% |
| Stability | Stable for at least 3 freeze-thaw cycles, 24 hours at room temp, and 90 days at -80°C. | ±15% of nominal |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a robust solid-phase extraction protocol ensures high accuracy and precision. This validated method is suitable for supporting clinical and preclinical studies requiring the pharmacokinetic evaluation of ondansetron and its primary metabolite.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxyondansetron. PubChem. [Link]
-
Abdel-Halim, H., et al. (2017). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction General Protocol. [Link]
-
Liu, K., et al. (2008). Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 864(1-2), 129-136. [Link]
-
Zarad, W., et al. (2021). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ondansetron. [Link]
-
Axios Research. (n.d.). This compound HCl. [Link]
-
Veeprho. (n.d.). This compound. [Link]
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- 1. ondansetron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. scbt.com [scbt.com]
- 9. This compound HCl - CAS - 110708-17-3 (free base) | Axios Research [axios-research.com]
- 10. veeprho.com [veeprho.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Synthesis of 6-Hydroxy Ondansetron Reference Standard
Introduction
6-Hydroxy Ondansetron is a primary human metabolite of Ondansetron, a potent 5-HT₃ receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy. As a key metabolite, the availability of a high-purity this compound reference standard is crucial for a wide range of applications in drug development. These include pharmacokinetic studies, drug metabolism research, and as a standard for the quantification of the metabolite in biological matrices during clinical trials. This application note provides a detailed, four-step synthetic protocol for the preparation of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on established chemical principles, including the Fischer indole synthesis, N-methylation, a Mannich-type reaction, and subsequent demethylation, ensuring a reliable and reproducible route to the target compound.
Synthetic Strategy Overview
The synthesis of this compound commences with the construction of a 6-methoxy-substituted carbazolone core, which serves as the foundational scaffold. This intermediate then undergoes N-methylation, followed by the introduction of the characteristic 2-methylimidazole side chain. The final step involves the selective cleavage of the aryl methyl ether to unveil the desired 6-hydroxy functionality. This strategic approach, involving a protected hydroxyl group, is employed to circumvent potential complications during the preceding synthetic transformations.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one
This initial step utilizes the Fischer indole synthesis to construct the core carbazole structure. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-methoxyphenylhydrazine hydrochloride and 1,3-cyclohexanedione.[1][2][3]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add 1,3-cyclohexanedione (1.1 equivalents) to the solution.
-
Acidify the mixture with a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Pour the mixture into a larger volume of cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1,2,3,9-tetrahydro-6-methoxy-4H-carbazol-4-one.
Part 2: Synthesis of 6-Methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
This step involves the N-methylation of the carbazole nitrogen. The use of a strong base is necessary to deprotonate the indole nitrogen, forming a nucleophilic anion that subsequently reacts with the methylating agent.[4]
Materials:
-
1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Wash the sodium hydride with anhydrous diethyl ether or hexanes to remove the mineral oil, and then carefully remove the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 1,2,3,9-tetrahydro-6-methoxy-4H-carbazol-4-one (1 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
Part 3: Synthesis of 6-Methoxy Ondansetron
The introduction of the 2-methylimidazole moiety at the C-3 position is a critical step. This can be achieved through a one-pot Mannich reaction followed by nucleophilic substitution.[5]
Materials:
-
6-Methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
2-Methylimidazole
-
Glacial acetic acid
-
Ammonia solution
Procedure:
-
In a flask, combine 6-methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (1 equivalent), dimethylamine hydrochloride (1.15 equivalents), and paraformaldehyde (1.25 equivalents) in glacial acetic acid.
-
Reflux the mixture for 4 hours.
-
Add 2-methylimidazole (3 equivalents) to the reaction mixture and continue to reflux for an additional 6-8 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Add water to the residue and basify with ammonia solution until the product precipitates.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
The crude 6-Methoxy Ondansetron can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Part 4: Synthesis of this compound (Demethylation)
The final step is the cleavage of the aryl methyl ether to yield the target this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6][7] Care must be taken due to the reactivity of BBr₃.
Materials:
-
6-Methoxy Ondansetron
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 6-Methoxy Ondansetron (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.5-2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to the residue to neutralize the excess acid and precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude this compound by preparative High-Performance Liquid Chromatography (HPLC) to obtain the reference standard grade material.
Characterization and Data
The final product, this compound, should be thoroughly characterized to confirm its identity and purity as a reference standard. The following analytical techniques are recommended, with expected data summarized in Table 1.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Spectrum consistent with the structure of this compound, showing characteristic peaks for the carbazole and imidazole protons. |
| Mass Spec (MS) | [M+H]⁺ at m/z 310.14, corresponding to the molecular formula C₁₈H₁₉N₃O₂. |
| HPLC Purity | ≥98% |
| FT-IR | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretching. |
Table 1: Expected Analytical Data for this compound Reference Standard.
Conclusion
This application note provides a comprehensive and detailed synthetic route for the preparation of this compound reference standard. The described four-step protocol is based on well-established chemical transformations and offers a reliable method for obtaining this important metabolite in high purity. The availability of this reference standard is essential for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical analysis of Ondansetron.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Reddit. (2022). Aryl methyl ether cleavage. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Retrieved from [Link]
- HETEROCYCLES, Vol. 45, No. 10, 1997. AN EFFICIENT PROCESS OF ONDANSETRON SYNTHESIS.
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]
Sources
analytical method validation for 6-Hydroxy Ondansetron
An Application Note and Protocol for the Analytical Method Validation of 6-Hydroxy Ondansetron
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the development and validation of a robust bioanalytical method for the quantification of this compound, a primary metabolite of the antiemetic drug Ondansetron.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation step, ensuring the development of a self-validating, reliable, and regulatory-compliant analytical method. The protocols and acceptance criteria are grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
Introduction: The "Why" of Metabolite Quantification
Ondansetron is a potent and selective 5-HT3 receptor antagonist, widely prescribed to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Its clinical efficacy and safety are determined not only by the parent drug's pharmacokinetics but also by the activity and clearance of its metabolites. This compound is one of the principal metabolites formed via hepatic oxidation.[1][2]
Accurate quantification of this compound in biological matrices (e.g., plasma, serum, urine) is critical for:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Ondansetron.
-
Toxicokinetic (TK) Studies: To assess the exposure and potential toxicity of the metabolite in preclinical safety evaluations.
-
Drug-Drug Interaction (DDI) Studies: To investigate how co-administered drugs may affect Ondansetron's metabolic pathways.
-
Clinical Trials: To correlate metabolite concentrations with patient outcomes and safety profiles.
Therefore, a rigorously validated analytical method is not merely a procedural formality; it is the foundation upon which reliable clinical and nonclinical data are built. This guide focuses on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its unparalleled sensitivity and selectivity in complex biological matrices.[6]
The Regulatory Cornerstone: Adherence to International Guidelines
The validation of a bioanalytical method must adhere to a harmonized set of principles established by international regulatory bodies. These guidelines ensure that the data generated are reliable and can be accepted by regulatory agencies worldwide.
-
ICH M10 Guideline on Bioanalytical Method Validation: This is the pivotal international guideline that harmonizes the expectations of the FDA, EMA, and other regulatory bodies.[3][5][7] It provides a comprehensive framework for the validation of bioanalytical methods, covering all the parameters discussed in this document.
-
FDA Guidance for Industry: Bioanalytical Method Validation: This guidance provides the FDA's current thinking on the validation and application of bioanalytical methods.[4]
-
EMA Guideline on Bioanalytical Method Validation: While now superseded by ICH M10, the historical EMA guidelines have significantly shaped the principles of modern bioanalytical validation.[3][8][9]
Adherence to these guidelines is not optional; it is a prerequisite for the acceptance of data in any regulatory submission.
Pre-Validation: Strategic Method Development
Before formal validation can begin, a robust and reliable analytical method must be developed. This phase involves critical decisions that will dictate the success of the validation.
Analyte and Internal Standard (IS) Selection
-
Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis (CoA) is mandatory.[10][11][12] Its purity, identity, and stability must be confirmed.
-
Internal Standard (IS): The IS is crucial for correcting for variability during sample processing and instrumental analysis. The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., d3- or 13C-labeled). If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used, but this requires more rigorous evaluation of potential matrix effects.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.[13]
| Technique | Rationale & Causality |
| Protein Precipitation (PPT) | Mechanism: A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. Why: Fast and inexpensive. Caveat: It is the "dirtiest" method, often leaving significant matrix components that can cause ion suppression or enhancement in LC-MS/MS. Best for early discovery, but may not be robust enough for validation. |
| Liquid-Liquid Extraction (LLE) | Mechanism: The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent based on its polarity and the pH of the aqueous phase. Why: Provides a cleaner extract than PPT. The choice of solvent and pH can be optimized for selectivity. |
| Solid-Phase Extraction (SPE) | Mechanism: The sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted. Why: Offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and minimizing matrix effects.[13] This is often the preferred method for regulatory-compliant validation. |
LC-MS/MS Optimization
-
Chromatography (LC): A reversed-phase C18 column is typically the starting point.[14][15][16] The mobile phase (often a mixture of acetonitrile or methanol with water containing a modifier like formic acid) is optimized to achieve a sharp, symmetrical peak for this compound, with clear separation from the parent drug (Ondansetron) and any other potential interferences. A good retention time (typically >2 minutes) is desired to avoid elution in the void volume where matrix effects are most pronounced.
-
Mass Spectrometry (MS/MS): The instrument is tuned to the specific mass of this compound. The compound is fragmented, and a specific, stable fragment ion is selected for quantification (a process called Multiple Reaction Monitoring or MRM). This provides exceptional selectivity, as it is highly unlikely that another compound will have both the same parent mass and the same fragment mass.
The Validation Workflow: A Step-by-Step Protocol
The following sections detail the experimental protocols for each mandatory validation parameter as per ICH M10 guidelines.[5][17]
Caption: Overall Bioanalytical Method Validation Workflow.
Specificity and Selectivity
-
Why it Matters: This parameter demonstrates that the method can unequivocally measure this compound without interference from matrix components, metabolites, or other co-administered drugs.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the Internal Standard (IS).
-
Analyze a blank matrix sample spiked with the IS only.
-
Analyze a blank matrix sample spiked with Ondansetron and other relevant metabolites to check for cross-interference.
-
-
Acceptance Criteria:
Calibration Curve and Linearity
-
Why it Matters: This establishes the relationship between the concentration of the analyte and the instrument's response, proving the method is linear over a specific concentration range.
-
Protocol:
-
Prepare a blank matrix sample (blank) and a zero standard (blank + IS).
-
Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of this compound, spanning the expected range of study samples.
-
Analyze the calibration curve in at least three separate runs.
-
Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.
-
Perform a linear regression analysis, typically using a 1/x² weighting.
-
-
Acceptance Criteria:
Accuracy and Precision
-
Why it Matters: Accuracy measures the closeness of the determined value to the true value. Precision measures the reproducibility of the results. Together, they define the method's reliability.
-
Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantitation
-
LQC: Low Quality Control (≤ 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (at least 75% of the Upper Limit of Quantitation)
-
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze the QC replicates on at least three different days.
-
-
Acceptance Criteria (Table 1):
| Parameter | Acceptance Criteria (LQC, MQC, HQC) | Acceptance Criteria (LLOQ) |
| Accuracy (%RE) | Within ±15% of the nominal value | Within ±20% of the nominal value |
| Precision (%CV or %RSD) | ≤ 15% | ≤ 20% |
| Source: Based on ICH M10 and FDA Bioanalytical Method Validation Guidance.[4][5] |
LLOQ and LOD
-
Why it Matters: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified.
-
Protocol:
-
The LLOQ is established as the lowest calibration standard and is confirmed during the accuracy and precision runs.
-
LOD can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
-
Acceptance Criteria:
-
The LLOQ must meet the accuracy (±20%) and precision (≤20%) criteria.[5]
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Matrix Effect
-
Why it Matters: This assesses the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. It is a critical parameter for LC-MS/MS methods.
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and IS at low and high concentrations (LQC and HQC).
-
Compare the analyte peak areas from these post-spiked samples (Set B) to the peak areas of neat solutions of the analyte at the same concentration (Set A).
-
The Matrix Factor (MF) is calculated as: MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix).
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots should be ≤ 15%.
-
Stability
-
Why it Matters: This ensures that the concentration of this compound does not change during sample collection, handling, storage, and analysis.
-
Protocol:
-
Analyze QC samples (LQC and HQC) after exposing them to various conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a period longer than the study duration.
-
Stock Solution Stability: Stability of the analyte and IS in their storage solvent and temperature.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Caption: Interrelation of Core Validation Parameters.
Conclusion: From Validation to Application
A bioanalytical method is considered validated when it has successfully met all the predefined acceptance criteria outlined in the validation protocol. This rigorous process ensures that the method is fit for its intended purpose: to produce reliable data on this compound concentrations in study samples. The resulting validated method, documented in a comprehensive validation report, forms a critical part of any regulatory submission and provides the scientific community with confidence in the reported pharmacokinetic and clinical findings.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: FDA URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron in Bulk and Pharmaceutical Dosag Source: Nanotechnology Perceptions URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD Source: International Journal of PharmTech Research URL: [Link]
-
Title: Validating a stability indicating HPLC method for kinetic study of ondansetron degradation in acidic, basic and oxidative conditions Source: ResearchGate URL: [Link]
-
Title: Development and validation of stability indicating RP-HPLC method for the determination of Ondansetron in pure and table dosage Source: International Journal of Medical Sciences URL: [Link]
-
Title: Stability indicating RP-HPLC method for the determination of Ondansetron (An Anti-emetic agent) Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Ondansetron Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: 6-Hydroxyondansetron Source: PubChem - NIH URL: [Link]
-
Title: Analysis of Drugs from Biological Samples Source: International Journal of Innovative Science and Research Technology URL: [Link]
-
Title: Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form Source: ResearchGate URL: [Link]
-
Title: this compound HCl Source: Axios Research URL: [Link]
-
Title: Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk Source: ACTA Pharmaceutica Sciencia URL: [Link]
-
Title: A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form Source: PMC - PubMed Central URL: [Link]
-
Title: Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 6-Hydroxy Ondansetron in Human Plasma
Abstract
This application note details a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 6-Hydroxy Ondansetron, a primary metabolite of Ondansetron, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The method is validated according to International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for pharmacokinetic and drug metabolism studies in clinical and research settings.
Introduction
Ondansetron is a potent, highly selective 5-HT3 receptor antagonist widely prescribed for the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1] The clinical efficacy and safety profile of Ondansetron are influenced by its metabolism, which primarily occurs in the liver via hydroxylation, followed by glucuronide or sulfate conjugation. The main phase I metabolites include 7-hydroxy, 8-hydroxy, and this compound. Accurate quantification of these metabolites, particularly this compound, is crucial for understanding the drug's pharmacokinetic variability, metabolic pathways, and potential drug-drug interactions.
While numerous methods exist for quantifying the parent drug, Ondansetron, in biological matrices,[2][3] dedicated and validated HPLC-UV methods for its hydroxylated metabolites are less common. UV detection offers a cost-effective and accessible alternative to mass spectrometry for many applications. This guide provides a comprehensive, field-tested protocol for an HPLC-UV assay designed to reliably measure this compound concentrations in human plasma. The causality behind each step, from sample preparation to chromatographic conditions, is explained to ensure methodological transparency and facilitate adaptation.
Principle of the Method
The method is based on the effective separation of this compound from endogenous plasma components and the parent drug, Ondansetron. The workflow begins with a simple and efficient protein precipitation step using acetonitrile to extract the analyte from the plasma matrix.[4][5] The resulting supernatant is injected into an RP-HPLC system. Chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. This composition ensures optimal retention and peak shape for the analyte. Quantification is performed by monitoring the column eluent with a UV detector set to a wavelength that provides high sensitivity for this compound.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound Reference Standard | >98% Purity | Sigma-Aldrich, LGC Standards |
| Ondansetron HCl Reference Standard | >98% Purity | USP, Sigma-Aldrich |
| Propranolol HCl (Internal Standard) | >99% Purity | USP, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Merck, Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Merck, Fisher Scientific |
| Potassium Dihydrogen Phosphate (KH2PO4) | Analytical Grade | Sigma-Aldrich |
| Orthophosphoric Acid | Analytical Grade | Fisher Scientific |
| Water | HPLC/Ultrapure | Milli-Q® System or equivalent |
| Human Plasma (K2EDTA) | Bioanalytical Grade | BioIVT, Seralab |
Note: All solvents and solutions should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase offers excellent retention and selectivity for the moderately polar Ondansetron and its metabolites.[6] |
| Mobile Phase | 20 mM KH2PO4 (pH 5.0) : Acetonitrile (65:35, v/v) | This composition provides a good balance of retention time and peak symmetry. The pH of 5.0 is selected to ensure the analytes are in a suitable ionization state for reversed-phase chromatography.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency and reasonable run times.[8] |
| Injection Volume | 20 µL | A common injection volume that balances sensitivity with the risk of column overload.[7] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 216 nm | This wavelength is chosen as it provides a strong absorbance for Ondansetron and its related compounds, offering high sensitivity.[9] |
| Internal Standard (IS) | Propranolol HCl (10 µg/mL) | Propranolol has a similar extraction profile and chromatographic behavior, making it an effective internal standard to correct for variations in sample preparation and injection volume.[10] |
Detailed Experimental Protocols
-
Mobile Phase: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC water. Adjust the pH to 5.0 using orthophosphoric acid. Filter through a 0.45 µm filter. The final mobile phase is prepared by mixing 650 mL of this buffer with 350 mL of acetonitrile.
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound, Ondansetron HCl, and Propranolol HCl into separate 10 mL volumetric flasks. Dissolve and make up to volume with methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase to create calibration curve points and quality control (QC) samples.
The protein precipitation method is chosen for its simplicity, speed, and high efficiency in removing proteins with acetonitrile.[4][5]
Sources
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- 2. sphinxsai.com [sphinxsai.com]
- 3. A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. revmedchir.ro [revmedchir.ro]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. academic.oup.com [academic.oup.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 6-Hydroxy Ondansetron in Human Plasma
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely prescribed for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1] The drug undergoes extensive hepatic metabolism, with 6-Hydroxy Ondansetron being one of its major metabolites.[1] Accurate quantification of this metabolite in biological matrices, such as human plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-Phase Extraction (SPE) offers a robust and reliable method for sample clean-up and concentration prior to downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note presents a detailed and optimized protocol for the solid-phase extraction of this compound from human plasma. The method leverages the unique properties of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent to achieve high recovery and excellent reproducibility, making it suitable for high-throughput bioanalytical workflows.
Analyte Properties and SPE Sorbent Selection
This compound is a moderately polar and slightly basic compound. The presence of the hydroxyl group increases its polarity compared to the parent drug, ondansetron. The imidazole group imparts a basic character to the molecule. For the extraction of such a compound from a complex biological matrix like plasma, a reversed-phase SPE mechanism is highly effective.
Polymeric SPE sorbents, particularly those with a hydrophilic-lipophilic balance, are an excellent choice for this application.[2][3] These sorbents offer high binding capacity for a broad range of analytes and are less susceptible to drying out, which can be a significant advantage in automated and high-throughput settings.[2][3] The water-wettable nature of HLB sorbents allows for simplified protocols, often eliminating the need for conditioning and equilibration steps, thereby saving time and reducing solvent consumption.[4][5]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is optimized for a standard 1 mL plasma sample. Adjustments may be necessary for different sample volumes.
Materials and Reagents
-
SPE Device: Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridge, 30 mg/1 mL
-
Human Plasma: K2-EDTA as anticoagulant
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Ammonium Hydroxide (NH₄OH): ACS reagent grade
-
Formic Acid (HCOOH): ACS reagent grade
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or a related analog.
Protocol Workflow Diagram
Caption: A step-by-step workflow for the solid-phase extraction of this compound from human plasma.
Step-by-Step Procedure
-
Sample Pre-treatment:
-
To 1 mL of human plasma in a clean polypropylene tube, add the internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of 2% formic acid in water and vortex for 10-15 seconds. This step disrupts protein binding and adjusts the pH to ensure the analyte is in a charged state, promoting retention on the reversed-phase sorbent.[6]
-
-
SPE Cartridge Conditioning (Optional but Recommended for Maximum Recovery):
-
Pass 1 mL of methanol through the HLB cartridge. This step wets the polymeric sorbent and activates it for optimal interaction with the sample.[7]
-
Note: For some modern HLB cartridges, this step can be omitted, leading to a simplified 3-step (Load-Wash-Elute) protocol.[4][5] Refer to the manufacturer's instructions for your specific SPE device.
-
-
SPE Cartridge Equilibration (Optional but Recommended):
-
Pass 1 mL of water through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample.[7] Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar, water-soluble interferences.
-
Wash 2: Pass 1 mL of water through the cartridge to remove any remaining salts or polar impurities.
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic nature of this elution solvent neutralizes the analyte, reducing its interaction with the sorbent, while the high organic content effectively desorbs it.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table provides typical parameters and expected performance for this SPE protocol. These values should be optimized and validated in your laboratory for your specific analytical method.
| Parameter | Value/Condition | Rationale |
| Sample Volume | 1 mL | Standard volume for bioanalytical assays. |
| Pre-treatment | 1:1 dilution with 2% Formic Acid | Disrupts protein binding and adjusts pH.[6] |
| SPE Sorbent | Polymeric HLB, 30 mg | High capacity and retention for a wide range of analytes.[2][3] |
| Conditioning Solvent | 1 mL Methanol | Wets and activates the sorbent.[7] |
| Equilibration Solvent | 1 mL Water | Prepares the sorbent for the aqueous sample.[7] |
| Wash Solvent 1 | 1 mL 5% Methanol in Water | Removes polar interferences. |
| Wash Solvent 2 | 1 mL Water | Removes residual salts. |
| Elution Solvent | 1 mL 5% NH₄OH in Acetonitrile | Neutralizes and elutes the basic analyte. |
| Expected Recovery | > 85% | Based on generic protocols for basic drugs.[3] |
| Reproducibility (%RSD) | < 10% | Expected for a validated SPE method.[3] |
Discussion and Method Validation Considerations
This protocol provides a robust starting point for the extraction of this compound from human plasma. For method validation, it is essential to assess the following parameters according to regulatory guidelines (e.g., FDA or EMA):
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.
-
Recovery: Determine the extraction efficiency by comparing the analyte response from pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components. This can be assessed by comparing the analyte response in post-extracted blank plasma to the response in a neat solution.
-
Linearity, Accuracy, and Precision: Establish the calibration curve range and assess the accuracy and precision of the method at multiple concentration levels (e.g., LLOQ, LQC, MQC, HQC).
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of this compound from human plasma. The use of a hydrophilic-lipophilic balanced polymeric sorbent ensures high recovery and reproducibility while offering the flexibility of a simplified workflow. This method is well-suited for supporting pharmacokinetic and bioequivalence studies in drug development and clinical research.
References
-
Agilent Technologies. (n.d.). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
- Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (Agilent SampliQ SCX). Agilent Technologies, Inc.
- Ghamari, F., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(15), 5789.
- Law, B. (2003).
-
Phenomenex. (n.d.). SOLID PHASE EXTRACTION FOR. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Phenomenex. (n.d.). Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. Retrieved from [Link]
- Colthup, P. V., Felgate, C. C., Palmer, J. L., & Scully, N. L. (1991). Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly. Journal of Pharmaceutical Sciences, 80(9), 868-871.
- Zhang, X., Iraneta, P. C., Marszalkowski Jr., F. J., & Fountain, K. J. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
-
Phenomenex. (n.d.). Strata-X PRO SPE. Retrieved from [Link]
-
Waters Corporation. (n.d.). Sample Preparation and Laboratory Automation. Retrieved from [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
-
Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]
-
Scribd. (n.d.). Ondansetron. Retrieved from [Link]
-
OneLab. (2023). Oasis HLB SPE method development using the 20 bottle approach - Protocol. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]
- Hu, O. Y. P., Liu, T. W., Chiang, P. S., Huang, L. L., & Huang, W. S. (1993). Determination of Ondansetron and Metabolites in Plasma and its Pharmacokinetics in Cancer Patients. Journal of Food and Drug Analysis, 1(1), 5.
- Ninama, G., Patel, R., Patel, M., & Shah, G. (2016). Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration. Arabian Journal of Chemistry, 9, S1633-S1640.
-
Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ondansetron. Retrieved from [Link]
- Musshoff, F., Madea, B., Stüber, F., & Stamer, U. M. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 34(9), 581–586.
- Saynor, D. A., & Dixon, C. M. (1995). Ondansetron metabolism and pharmacokinetics. Seminars in oncology, 22(4 Suppl 10), 63–66.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4595, Ondansetron. Retrieved from [Link].
Sources
- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Utilizing 6-Hydroxy Ondansetron for the Calibration of Analytical Instruments
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely prescribed for the prevention of chemotherapy-induced and post-operative nausea and vomiting. The efficacy and safety of ondansetron are intrinsically linked to its pharmacokinetic profile, which is governed by its metabolism in the liver. Hepatic cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, metabolize ondansetron primarily through hydroxylation, leading to the formation of 6-hydroxy, 7-hydroxy, and 8-hydroxy ondansetron. Of these, 6-Hydroxy Ondansetron is a notable, albeit minor, metabolite.
Accurate quantification of ondansetron and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose. The reliability of these methods hinges on the use of well-characterized reference standards for instrument calibration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a calibrant for analytical instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [Pharmaffiliates], [Veeprho] |
| Molecular Weight | 309.37 g/mol | [Pharmaffiliates], [Veeprho] |
| CAS Number | 110708-17-3 | [Pharmaffiliates] |
| Appearance | White to off-white powder | [Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole] |
| Solubility | Soluble in methanol. Ondansetron (the parent drug) is sparingly soluble in water and alcohol, and soluble in methanol. | [Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole], [Improving the Drug Loading of Ondansetron Mouth Dissolving Film by the Use of Mix-Solvency Concept and In-vitro] |
Workflow for Analytical Instrument Calibration
The following diagram illustrates the general workflow for preparing calibration standards and performing instrument calibration using this compound.
Caption: Workflow for preparing and using this compound calibration standards.
Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
Rationale: The preparation of accurate and precise standard solutions is the cornerstone of quantitative analysis. Methanol is a suitable solvent for this compound, given the solubility characteristics of the parent compound, ondansetron[1]. A stock solution is prepared at a high concentration and then serially diluted to create working standards that span the expected concentration range of the unknown samples.
Materials:
-
This compound certified reference material (CRM)
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask.
-
Add a small volume of HPLC-grade methanol to dissolve the solid completely. Sonication may be used to aid dissolution.
-
Once dissolved, bring the flask to volume with methanol.
-
This stock solution should be stored in an amber vial at 2-8°C to minimize degradation. The stability of ondansetron solutions suggests that refrigerated storage is appropriate[2].
-
-
Intermediate Stock Solution Preparation (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used in the analytical method.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standards by serially diluting the 100 µg/mL intermediate stock solution with the mobile phase. The concentration range should be appropriate for the intended analytical method and the expected sample concentrations.
-
For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Protocol 2: HPLC Method for the Analysis of Ondansetron and this compound
Rationale: This protocol is adapted from established methods for the analysis of ondansetron and its metabolites[3][4]. A C18 column is a common choice for the separation of moderately polar compounds like ondansetron and its hydroxylated metabolites. The mobile phase composition is selected to achieve good resolution and peak shape. UV detection is a robust and widely available technique suitable for these analytes.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 65:35 (v/v) mixture of 20 mM KH₂PO₄ (pH 5.0) and acetonitrile[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 216 nm[3] |
| Injection Volume | 20 µL |
System Suitability: Before proceeding with the calibration, inject a mid-range standard solution (e.g., 5 µg/mL) six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
Protocol 3: Generating the Calibration Curve
Rationale: A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the analytical signal. By analyzing a series of standards of known concentrations, a linear regression model can be established. This model is then used to determine the concentration of the analyte in unknown samples. For regulatory compliance, a minimum of five concentration levels is recommended to establish linearity[6].
Procedure:
-
Inject each of the prepared working standard solutions in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable for bioanalytical methods.
Data Analysis and Interpretation
The equation of the calibration curve allows for the determination of the concentration of this compound in unknown samples. By measuring the peak area of the analyte in the sample chromatogram, the concentration can be calculated using the formula:
Concentration = (Peak Area - y-intercept) / slope
Method Validation
The analytical method should be validated in accordance with relevant guidelines from regulatory bodies such as the FDA and ICH. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH | Use a new column, adjust mobile phase pH |
| Inconsistent retention times | Pump malfunction, leaks in the system, column temperature fluctuations | Check pump performance and system for leaks, ensure stable column temperature |
| Non-linear calibration curve | Standard preparation error, detector saturation | Prepare fresh standards, dilute high-concentration standards |
| Baseline noise | Contaminated mobile phase, detector lamp aging | Use fresh mobile phase, replace detector lamp |
Conclusion
This compound is an essential certified reference material for the accurate calibration of analytical instruments used in the quantification of ondansetron and its metabolites. The protocols outlined in this application note provide a robust framework for the preparation of standard solutions and the generation of reliable calibration curves. Adherence to these protocols, coupled with proper method validation, will ensure the generation of high-quality, reproducible data in research, clinical, and quality control settings.
References
-
Pharmaffiliates. Ondansetron-impurities. [Link]
-
Veeprho. This compound (HCl Salt). [Link]
- Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. Journal of Pharmaceutical and Biomedical Analysis.
-
THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. Farmacia Journal. [Link]
-
HPLC Method for Analysis of Ondansetron. SIELC Technologies. [Link]
-
HPLC Chromatogram of Ondansetron Orally Disintegrating Films Sample. ResearchGate. [Link]
-
HPLC Methods for analysis of Ondansetron. HELIX Chromatography. [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2014_5(3)/[4].pdf]([Link]4].pdf)
-
METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Estimation of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by HPLC. E-Journal of Chemistry. [Link]
-
Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. International Journal of Pharmacy and Biological Sciences. [Link]
-
Development and validation of stability indicating RP-HPLC method for the determination of Ondansetron in pure and table dosage. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. International Journal of Applied Pharmaceutics. [Link]
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Analytical Reference Materials. ZeptoMetrix. [Link]
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Improving the Drug Loading of Ondansetron Mouth Dissolving Film by the Use of Mix-Solvency Concept and In-vitro. Impactfactor. [Link]
-
Ondansetron. PubChem. [Link]
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Application Note: Comprehensive Cell-Based Assay Strategies for Evaluating 6-Hydroxy Ondansetron
Abstract
Ondansetron is a cornerstone of antiemetic therapy, primarily functioning as a selective 5-HT3 receptor antagonist. Its clinical efficacy and safety profile are intrinsically linked to its metabolism, which is predominantly hepatic and mediated by the cytochrome P450 (CYP) enzyme system. This process yields several hydroxylated metabolites, including 6-Hydroxy Ondansetron.[1][2][3] While considered a minor metabolite[2], a thorough characterization of its pharmacological activity and potential toxicity is crucial for a complete understanding of Ondansetron's disposition and for identifying potential sources of inter-individual variability in patient response. This guide provides a suite of detailed protocols for cell-based assays designed to offer researchers a comprehensive framework for evaluating this compound. The methodologies cover four critical aspects of its profile: metabolic formation via CYP enzymes, on-target activity at the 5-HT3 receptor, potential off-target signaling, and general cytotoxicity.
Part 1: Scientific Background & Rationale
Ondansetron: Mechanism and Metabolism
Ondansetron prevents nausea and vomiting by selectively blocking serotonin (5-hydroxytryptamine; 5-HT) from binding to 5-HT3 receptors.[4][5][6] These receptors, which are ligand-gated ion channels, are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the brain's chemoreceptor trigger zone.[4][7][8] The binding of serotonin to these receptors initiates a nerve impulse that triggers the vomiting reflex; Ondansetron's antagonist action effectively intercepts this signal.[4]
The clearance of Ondansetron is primarily driven by hepatic metabolism.[6] The indole ring of the molecule undergoes hydroxylation at the 6, 7, or 8 positions, followed by conjugation with glucuronide or sulfate.[1][3][9] This biotransformation is carried out by multiple cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[1][9][10][11] The involvement of multiple CYPs means that the genetic deficiency of a single enzyme is often compensated for by others.[9]
The Imperative to Characterize Metabolites
In drug development, parent drug activity is only part of the story. Metabolites can be:
-
Active: Retaining, or even exceeding, the pharmacological activity of the parent compound.
-
Inactive: Lacking significant biological activity.
-
Reactive/Toxic: Contributing to adverse drug reactions or organ toxicity.
Therefore, characterizing key metabolites like this compound is not merely an academic exercise. It is essential for building a complete safety and efficacy profile, predicting potential drug-drug interactions (DDIs), and understanding the full spectrum of the drug's effects in vivo.
The following protocols are designed as a self-validating system to build a comprehensive pharmacological and toxicological profile of this compound, comparing its activity directly against the parent compound, Ondansetron.
Part 2: Assay Platforms & Protocols
This section details four key cell-based assays. Each protocol explains the causality behind the experimental design choices, ensuring that the "why" is as clear as the "how."
Assay 1: Quantifying Metabolic Formation via CYP450 Activity Assays
Scientific Rationale: Before assessing the activity of this compound, it is valuable to understand its formation. This assay quantifies the ability of specific human CYP450 isoforms to metabolize the parent drug. We utilize a bioluminescent assay format, which offers superior sensitivity, a broad dynamic range, and minimal interference from test compounds compared to fluorescent methods.[12][13] The P450-Glo™ (Promega) system, for example, uses pro-luciferin substrates that are converted by active CYPs into luciferin, which is then detected in a light-producing reaction.[14]
Experimental Workflow: CYP450 Metabolism
Caption: Workflow for CYP450 activity/inhibition assay.
Protocol 1: CYP450-Glo™ Assay for Ondansetron Metabolism
Objective: To determine which CYP isoforms are involved in the metabolism of Ondansetron and to quantify the inhibition potential of Ondansetron or its metabolites on specific CYP activities.
Materials:
-
P450-Glo™ Screening Systems with specific CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) (Promega)
-
Recombinant human CYP enzymes and membranes
-
Ondansetron and this compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the P450-Glo™ Substrates, P450-Glo™ Reaction Mixtures (containing membranes, buffer, and the pro-luciferin substrate), and NADPH Regeneration System according to the manufacturer's protocol.
-
Compound Plating: Prepare serial dilutions of Ondansetron and this compound in a suitable solvent (e.g., DMSO), then dilute into the reaction buffer. Plate the compounds into the white assay plates. Include a "no-inhibitor" control (vehicle only) and a positive control inhibitor for each CYP isoform.
-
Initiate P450 Reaction: Add the appropriate P450-Glo™ Reaction Mixture to each well.
-
Start Metabolism: Add the NADPH Regeneration System to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This allows for both the metabolism of the pro-luciferin substrate and any potential inhibition by the test compounds.
-
Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP reaction and initiates the light-generating luciferase reaction.[14]
-
Signal Readout: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of CYP activity for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.
Assay 2: Assessing On-Target 5-HT3 Receptor Antagonism
Scientific Rationale: The primary mechanism of Ondansetron is the blockade of 5-HT3 receptors.[6][7] These receptors are ligand-gated ion channels that, upon activation by serotonin, allow an influx of cations, including Ca²⁺.[8][15] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. The FLIPR® (Fluorometric Imaging Plate Reader) system is a high-throughput platform ideal for this application.[16] In this assay, cells expressing the 5-HT3 receptor are pre-loaded with a calcium indicator dye. An agonist (e.g., serotonin) is added to trigger calcium influx, and the ability of a compound (Ondansetron or this compound) to block this influx is quantified, allowing for the determination of its antagonist potency (IC50).
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: Workflow for a GPCR luciferase reporter gene assay.
Protocol 3: Luciferase Reporter Assay for Off-Target GPCR Screening
Objective: To screen this compound for agonist or antagonist activity against a panel of diverse GPCRs.
Materials:
-
Cell lines stably co-expressing a GPCR of interest and a corresponding luciferase reporter construct (e.g., from Signosis, Thermo Fisher Scientific). [17][18]* Cell culture reagents.
-
White, opaque-bottom cell culture plates.
-
Test Compound: this compound.
-
Known agonists and antagonists for each GPCR target (for controls).
-
Luciferase assay reagent (e.g., ONE-Glo™, Promega).
Procedure:
-
Cell Plating: Plate the desired GPCR reporter cell line(s) in white, opaque plates and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells. Include a known agonist for the receptor as a positive control and a vehicle-only control.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes. Then, add a known agonist at its EC80 concentration to all wells (except the vehicle control).
-
-
Incubation: Incubate the plates for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours, but should be optimized for each cell line).
-
Lysis and Signal Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the necessary substrate for the luciferase reaction.
-
Signal Readout: Incubate for 10 minutes to stabilize the signal, then measure luminescence with a luminometer.
-
Data Analysis:
-
Agonist Mode: Normalize data to the vehicle control. Plot the relative light units (RLU) against compound concentration to determine the EC50.
-
Antagonist Mode: Normalize data to the "agonist-only" control. Plot the percent inhibition against compound concentration to determine the IC50.
-
Assay 4: Evaluating General Cellular Toxicity
Scientific Rationale: An essential component of any metabolite safety assessment is determining its potential for cytotoxicity. [19][20][21]Relying on a single measure of cell health can sometimes be misleading. Therefore, a multiplexed assay that simultaneously measures the number of viable cells and the number of dead cells in the same well provides a more robust and internally controlled dataset. [22]Such assays often use two different protease activities: one that is only active in live cells (a marker of viability) and another that is released from cells that have lost membrane integrity (a marker of cytotoxicity).
Protocol 4: Multiplexed Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxicity (CC50) of this compound and compare it to the parent drug, Ondansetron.
Materials:
-
A relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity).
-
Cell culture reagents.
-
Clear-bottom 96-well plates.
-
Test Compounds: Ondansetron and this compound.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
Multiplexed assay kit (e.g., MultiTox-Fluor Multiplex Cytotoxicity Assay, Promega).
Procedure:
-
Cell Plating: Seed HepG2 cells in clear-bottom 96-well plates and incubate overnight.
-
Compound Dosing: Add serial dilutions of Ondansetron, this compound, and the positive control to the cells. Include vehicle-only wells as a negative control.
-
Exposure: Incubate for a clinically relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Prepare the assay reagent, which contains the two fluorogenic substrates (for live-cell and dead-cell proteases). Add the reagent to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for the enzymatic reactions to proceed.
-
Fluorescence Reading: Measure the fluorescence at two distinct wavelength pairs:
-
Viability: Read the fluorescence generated by the live-cell protease substrate.
-
Cytotoxicity: Read the fluorescence generated by the dead-cell protease substrate.
-
-
Data Analysis:
-
For each concentration, calculate the percent viability and percent cytotoxicity relative to the vehicle controls.
-
Plot both viability and cytotoxicity curves against the log of compound concentration.
-
Fit the data to a four-parameter logistic model to determine the CC50 (the concentration that causes 50% cytotoxicity) or GI50 (the concentration that causes 50% growth inhibition).
-
Part 3: Data Summary & Interpretation
Table 1: Comparative Pharmacological and Toxicological Profile
| Parameter | Assay Type | Ondansetron (Example Data) | This compound (Example Data) | Interpretation |
| 5-HT3 Antagonism | Calcium Flux | IC50: 1.2 nM | IC50: 15.8 nM | The metabolite is ~13-fold less potent at the target receptor. |
| CYP2D6 Inhibition | CYP450-Glo™ | IC50: > 50 µM | IC50: > 50 µM | Neither compound is a potent inhibitor of this major metabolic pathway. |
| GPCR Off-Target | Reporter Gene | No activity up to 10 µM | EC50: 2.1 µM (at Receptor X) | The metabolite has gained off-target agonist activity at Receptor X. |
| Cytotoxicity | Multiplex Assay | CC50: > 100 µM | CC50: 85 µM | The metabolite shows slightly higher cytotoxicity in HepG2 cells. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The integrated suite of cell-based assays described in this application note provides a robust and comprehensive strategy for the preclinical characterization of drug metabolites like this compound. By systematically evaluating its formation, on-target potency, off-target liabilities, and cytotoxic potential, researchers can build a detailed profile that is essential for a holistic understanding of the parent drug's clinical pharmacology and safety. This multi-parametric approach moves beyond simple activity screening to provide the nuanced, high-quality data required by drug development professionals to make informed decisions.
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Dixon, C. M., et al. (1995). Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans. Drug Metabolism and Disposition, 23(11), 1225–1230. [Link]
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Cali, J. J., et al. (2013). Bioluminescent assays for cytochrome P450 enzymes. Methods in Molecular Biology, 987, 1–9. [Link]
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Shah, K., & Tadayon, S. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. [Link]
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Cali, J. J., et al. (2006). Luminogenic cytochrome P450 assays. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 629–645. [Link]
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Sato, M., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Combinatorial Chemistry & High Throughput Screening, 15(4), 270–276. [Link]
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Bosetti, F., et al. (2005). Bioluminescent Cytochrome P450 Assays. PharmacologyOnLine, 3, 9-18. [Link]
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Cali, J. J. (2006). Luminogenic cytochrome P450 assays. Semantic Scholar. [Link]
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PharmGKB. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
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Patel, P., & Robinson, J. (2023). Ondansetron. In StatPearls. StatPearls Publishing. [Link]
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Bell, G. C., et al. (2017). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 27(4), 162–166. [Link]
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Genomics Education Programme. (n.d.). Ondansetron. [Link]
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Fischer, V. (1997). In vitro metabolism of ondansetron. ProQuest Dissertations Publishing. [Link]
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Lewis, D. F. V., et al. (2010). An Evaluation of Ondansetron Binding Interactions with Human Cytochrome P450 Enzymes CYP3A4 and CYP2D6. Drug Metabolism Letters, 4(1), 25–30. [Link]
-
Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]
-
National Center for Biotechnology Information. (n.d.). Ondansetron. PubChem Compound Database. [Link]
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Ma, B., et al. (2008). Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Lab on a Chip, 8(12), 2049–2055. [Link]
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Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. [Link]
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Creative Bioarray. (n.d.). Cytotoxicity Assays. [Link]
-
Boster Biological Technology. (n.d.). Cytotoxicity Assays. [Link]
-
Liu, H., et al. (2015). Identification of novel ondansetron metabolites using LC/MSn and NMR. ResearchGate. [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]
-
Clarke, S. E., et al. (1994). Metabolite kinetics of ondansetron in rat. Comparison of hepatic microsomes, isolated hepatocytes and liver slices, with in vivo disposition. Drug Metabolism and Disposition, 22(4), 507–512. [Link]
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Hsiao, C. L., et al. (1998). Determination of Ondansetron and Metabolites in Plasma and its Pharmacokinetics in Cancer Patients. Journal of Food and Drug Analysis, 6(3), 609-618. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ondansetron?. [Link]
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Wikipedia. (n.d.). Ondansetron. [Link]
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Dale, T. J., et al. (2014). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Reddit. (2023). Ondansetron and serotonin toxicity/syndrome?. [Link]
-
Lee, S. H., et al. (2017). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited proliferation of AGS, MKN-1, and SNU-5 cells. ResearchGate. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of ondansetron (Zofran)?. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. [Link]
-
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Markham, A., & Sorkin, E. M. (1993). Ondansetron: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting. Annals of Pharmacotherapy, 27(6), 733–737. [Link]
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Lovinger, D. M. (2010). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics, 129(1), 69–79. [Link]
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Ramakrishna, S., & P. S. (2011). Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders. CNS Drug Reviews, 17(2), 159-172. [Link]
-
Smith, H. S. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Gan, T. J., & Habib, A. S. (Eds.). (2016). Pharmacology of serotonin antagonists. In Postoperative Nausea and Vomiting: A Practical Guide (pp. 53-61). Cambridge University Press. [Link]
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Application Note: A Practical Guide to the Sourcing and Analytical Application of 6-Hydroxy Ondansetron Certified Reference Material
Abstract
This comprehensive guide provides researchers, analytical scientists, and drug development professionals with a detailed framework for the procurement and utilization of 6-Hydroxy Ondansetron Certified Reference Material (CRM). Ondansetron is a potent 5-HT3 receptor antagonist widely used as an antiemetic.[1] Its metabolism is a critical aspect of its pharmacokinetic profile, with hydroxylation being a primary pathway.[2][3] this compound is a metabolite that, while typically present in lower concentrations than its 7- and 8-hydroxy isomers, is essential for complete metabolic and impurity profiling.[3][4] The use of a highly characterized CRM is non-negotiable for achieving data accuracy, reproducibility, and regulatory compliance.[5][6] This document outlines the rationale behind CRM selection, provides step-by-step protocols for its handling and use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explains the scientific principles underpinning these analytical methodologies.
Introduction: The Role of this compound in Drug Metabolism Studies
Ondansetron is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme superfamily, including CYP1A2, CYP2D6, and CYP3A4.[7][8] The main metabolic route is hydroxylation of the indole ring, which produces 6-, 7-, and 8-Hydroxy Ondansetron, followed by conjugation with glucuronide or sulfate.[2] While 8-Hydroxy Ondansetron is the major metabolite, accounting for approximately 40% of metabolism, a full characterization of all metabolic pathways is crucial for comprehensive safety and efficacy assessments.[3][4]
The quantification of minor metabolites like this compound is vital for:
-
Pharmacokinetic (PK) Studies: To build a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug-Drug Interaction (DDI) Studies: To understand how co-administered drugs might alter the metabolic profile of Ondansetron.
-
Impurity Profiling: To identify and quantify known metabolites that may be present as impurities in the final drug product.[9]
-
Regulatory Submissions: To provide regulatory agencies like the FDA with a complete dataset on the drug's fate in the body.[10]
To achieve reliable and defensible results in these studies, the use of a Certified Reference Material is paramount.
The Imperative of a Certified Reference Material (CRM)
A CRM is defined as a "highly purified compound that is well characterized" and is essential for validating analytical methods and ensuring the quality and purity of drug substances.[11] Unlike a simple chemical reagent, a CRM is accompanied by a Certificate of Analysis (CoA) that provides metrologically traceable values for its properties, such as identity and purity, along with a statement of uncertainty.[12][13] Utilizing a this compound CRM ensures:
-
Traceability: Measurements can be traced back to a recognized standard.[12]
-
Accuracy: Calibration of analytical instruments and quantification of the analyte in unknown samples are based on a material of known purity and concentration.[5]
-
Method Validation: It serves as the benchmark for assessing method specificity, linearity, accuracy, and precision as per ICH guidelines.[6][14]
Sourcing and Qualification of this compound CRM
When purchasing a this compound CRM, it is critical to select a reputable supplier that provides comprehensive characterization data.[10][15]
Key Components of a Certificate of Analysis (CoA)
The CoA is the most critical document accompanying the CRM. Scrutinize it for the following:
-
Identity Confirmation: Verified by multiple analytical techniques. This should include ¹H NMR, Mass Spectrometry (MS), and possibly ¹³C NMR and FT-IR.[10][15] The spectral data should be consistent with the known structure of this compound.
-
Purity Assessment: Typically determined by HPLC, often with detection at multiple wavelengths to ensure no co-eluting impurities are missed. Purity should be high (typically >98%).
-
Potency/Assay: A quantitative measure of the active substance, often determined by mass balance or qNMR.
Caption: Metabolic pathway of Ondansetron in the liver.
Protocols for Handling and Use
Proper handling and preparation of the CRM are foundational to achieving accurate analytical results.
Storage and Handling
-
Storage: Upon receipt, store the this compound CRM at the temperature specified on the CoA, typically between 2°C and 8°C or frozen at -20°C, protected from light.[16][17] Ondansetron and its derivatives can be susceptible to photodegradation.[18]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the material, which can alter its mass and concentration.
-
Weighing: Use a calibrated analytical balance in a controlled environment. Weigh an appropriate amount of the CRM for stock solution preparation. Perform weighing promptly to minimize exposure to air and humidity.
Protocol 1: Preparation of a Calibrant Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution. The choice of solvent is critical; methanol or acetonitrile are common choices due to their volatility and compatibility with reversed-phase chromatography.
Objective: To accurately prepare a concentrated stock solution for creating calibration curves and spiking quality control (QC) samples.
Materials:
-
This compound CRM
-
Volumetric flask (Class A)
-
Analytical balance
-
HPLC-grade methanol or acetonitrile
-
Pipettes (calibrated)
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the this compound CRM and record the exact weight.
-
Dissolution: Transfer the weighed material quantitatively into a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade methanol.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the CRM.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the CRM and its purity as stated in the CoA.
-
Concentration (mg/mL) = (Weight of CRM (mg) × Purity) / Volume of flask (mL)
-
-
Storage: Transfer the stock solution into an amber glass vial and store it at 2-8°C or -20°C. This solution should be stable for several weeks, but its stability should be verified over time.[16]
Analytical Methodologies
The following protocols are designed for the quantitative analysis of this compound in various samples.
Protocol 2: Quantification by HPLC-UV
This method is suitable for the analysis of bulk drug substances or formulations where the concentration of this compound is expected to be relatively high. The principle relies on the separation of the analyte from other components on a reversed-phase column, followed by detection using a UV detector.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds like hydroxylated metabolites.[18] |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 5.0)B: Acetonitrile | A buffered aqueous phase maintains a consistent ionization state for the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier.[19] |
| Gradient | Isocratic (e.g., 65:35 A:B) or Gradient | Isocratic elution is simpler and more robust, while a gradient may be needed to resolve closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection Wavelength | ~284 nm or ~310 nm | Ondansetron and its metabolites have UV absorbance maxima in this region, providing good sensitivity.[18][20] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Analysis: Inject the calibration standards, followed by samples (e.g., dissolution media, reaction mixtures).
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
For quantifying low levels of this compound in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[21][22] This protocol uses Multiple Reaction Monitoring (MRM) to selectively detect the analyte.
| Parameter | Recommended Condition | Rationale |
| Sample Preparation | Protein Precipitation (PPT) with Acetonitrile or Liquid-Liquid Extraction (LLE) | PPT is a fast and simple method for removing the bulk of proteins from plasma. LLE can provide a cleaner extract.[23] |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller column dimension is used to reduce solvent consumption and improve sensitivity, compatible with MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier that aids in the ionization of the analyte in the ESI source.[21] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Ondansetron and its metabolites contain basic nitrogen atoms that are readily protonated in positive ion mode. |
| MRM Transitions | Precursor Ion (Q1) → Product Ion (Q3) | Specific mass transitions must be optimized. For this compound (MW 309.4), this would involve tuning for [M+H]⁺ (m/z 310.1) and its most stable fragment ions. |
| Internal Standard | Stable Isotope Labeled (SIL) this compound-d3 or a structural analog | A SIL-IS is the gold standard as it co-elutes and compensates for matrix effects and extraction variability. |
Procedure:
-
Sample Extraction: To 100 µL of plasma, add 20 µL of internal standard solution, followed by 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Quantification: The concentration is determined by the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve prepared in the same biological matrix.
Caption: General workflow for CRM use in quantitative analysis.
Conclusion
The accurate quantification of drug metabolites like this compound is a cornerstone of modern pharmaceutical development. The integrity of the resulting data is directly dependent on the quality of the reference standards used. By procuring a well-characterized Certified Reference Material and adhering to rigorous analytical protocols for its handling and application, researchers and scientists can ensure their results are accurate, reproducible, and compliant with global regulatory standards. This guide provides the foundational knowledge and practical steps to successfully integrate this compound CRM into analytical workflows, thereby supporting robust and reliable drug development programs.
References
-
Zhang, P., Sun, S., Wang, Y., Ouyang, P., & Zheng, J. (2018). Identification of novel ondansetron metabolites using LC/MSn and NMR. Journal of Chromatography B, 1095, 122-130. [Link][1]
-
ResearchGate. (n.d.). Identification of novel ondansetron metabolites using LC/MSn and NMR. [Link][24]
-
Hodges, R., & Ali, A. (2023). Ondansetron. In StatPearls. StatPearls Publishing. [Link][4]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(8), 624–627. [Link][2]
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Clinical Pharmacogenetics Implementation Consortium. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link][7]
-
Sistla, K., Gundu, C., & Vangala, R. (2021). Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link][21]
-
ResearchGate. (n.d.). PharmGKB summary: Ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics. [Link][8]
-
Wiela-Hojeńska, A., et al. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115625. [Link][22]
-
ResearchGate. (n.d.). Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. [Link][23]
-
Al-Majdoub, Z. M., et al. (2023). A Physiologically Based Pharmacokinetic Model to Predict Systemic Ondansetron Concentration in Liver Cirrhosis Patients. Pharmaceuticals, 16(12), 1712. [Link][3]
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ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link][12]
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National Center for Biotechnology Information. (n.d.). Ondansetron. PubChem. [Link][25]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link][11]
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NewBioWorld. (n.d.). A Review on various analytical methodology for Ondansetron. [Link][26]
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Karambelkar, N. (2018). Certified Reference Materials a few guidelines. ResearchGate. [Link][13]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link][6]
-
Sehgal, T., Praveen, K., & Meenu, C. (2021). Validated Analytical Method Developed for Estimation of Ondansetron by Spectroscopy in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 11(6-S), 114-118. [Link][14]
-
Kusuma, M. S., Annapurna, M. M., & Venkatesh, B. (2015). Novel Analytical Techniques for the Determination of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 6(11), 4754-4760. [Link][20]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. [Link][9]
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Casto, D. T. (1994). Stability of ondansetron stored in polypropylene syringes. The Annals of Pharmacotherapy, 28(6), 712–714. [Link][16]
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Redalyc. (n.d.). Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review. [Link][17]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. [https://www.rjpbcs.com/pdf/2014_5(3)/[21].pdf]([Link]21].pdf)[19]
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Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 6-Hydroxy Ondansetron
Welcome to the technical support center for the bioanalysis of 6-Hydroxy Ondansetron. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Here, we provide in-depth, experience-driven answers to frequently encountered problems and detailed troubleshooting workflows to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the LC-MS analysis of this compound, providing concise and actionable answers.
Q1: What are matrix effects, and why are they a concern for this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects are the alteration of the analyte's ionization efficiency by these co-eluting components, leading to either ion suppression or enhancement.[1][2][3] This is a significant concern for the analysis of this compound, a metabolite of Ondansetron, as it is typically measured in complex biological matrices like plasma or urine.[4] Undetected matrix effects can severely compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous pharmacokinetic and toxicokinetic data.[5][6]
Q2: I'm observing low and inconsistent signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, low and irreproducible signal intensity is a classic symptom of ion suppression, a common type of matrix effect.[7][8] This occurs when co-eluting matrix components compete with this compound for ionization in the MS source, reducing its signal. Phospholipids from plasma samples are notorious for causing ion suppression in electrospray ionization (ESI) mode.[4][9]
Q3: How can I definitively determine if matrix effects are impacting my this compound assay?
A3: A systematic evaluation is crucial. The most common methods are the post-column infusion experiment and the post-extraction spike analysis.[2][5]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the MS detector while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[5][10]
-
Post-Extraction Spike Analysis: This quantitative approach compares the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a pure solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect.[6][11]
Q4: What is a suitable internal standard (IS) to compensate for matrix effects when analyzing this compound?
A4: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction, as the ratio of the analyte to the IS response should remain constant even with signal suppression or enhancement. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, Ondansetron (e.g., Ondansetron-d3), can be a viable alternative, provided it co-elutes closely with the metabolite.[12]
Q5: Are there regulatory guidelines I should follow regarding the evaluation of matrix effects?
A5: Yes, major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that mandate the assessment of matrix effects.[13][14][15][16][17] These guidelines require the evaluation of matrix effects from multiple sources or lots of the biological matrix to ensure the method's robustness.[14][16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step workflows to diagnose and resolve common issues related to matrix effects in this compound analysis.
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide will walk you through the process of identifying and measuring the impact of the matrix on your this compound signal.
Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects.
Step-by-Step Protocol for Quantitative Assessment (Post-Extraction Spike):
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in your final reconstitution solvent at a known concentration (e.g., a low and a high QC level).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the same this compound solution prepared for Set A.
-
-
LC-MS Analysis: Inject and analyze at least six replicates from both Set A and Set B.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpret the Results:
-
An MF value between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.
-
An MF significantly less than 1 indicates ion suppression.
-
An MF significantly greater than 1 indicates ion enhancement.
-
Guide 2: Mitigating Matrix Effects
If significant matrix effects are identified, this guide provides a systematic approach to minimize their impact.
Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for matrix effect mitigation.
Detailed Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components before they enter the LC-MS system.[18][19][20]
-
Protein Precipitation (PPT): This is a simple but often less effective method for removing phospholipids.[21]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.[18] Experiment with different extraction solvents and pH conditions to maximize recovery and cleanliness.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is often the most effective technique for minimizing matrix effects.[9][18][21] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.[21]
-
-
Optimize Chromatography: The objective is to chromatographically separate this compound from co-eluting matrix components.[5][19]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity.
-
Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide higher peak capacities and better resolution, which can significantly reduce matrix effects.[21]
-
-
Implement a Suitable Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects.[11]
Data Summary Table: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Relative Cleanliness | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Low | High | High | Prone to significant matrix effects; use with caution.[21] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium to High | Medium | A good balance of cleanliness and recovery.[18][21] |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium | The most effective method for minimizing matrix effects.[9][18][21] |
Part 3: References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC International. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
-
Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. National Institutes of Health (NIH). [Link]
-
Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid. CORE. [Link]
-
An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. PubMed. [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. ResearchGate. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health (NIH). [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Chromatography Today. [Link]
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Hydroxy Ondansetron in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy Ondansetron. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your biological samples during experimental procedures.
Introduction
Ondansetron is extensively metabolized in the liver, primarily through hydroxylation, to form 6-Hydroxy, 7-Hydroxy, and 8-Hydroxy Ondansetron[1][2][3]. While extensive stability data exists for the parent drug, ondansetron, specific stability studies on its hydroxylated metabolites, including this compound, in biological matrices are less common in published literature. This guide synthesizes the established stability profile of ondansetron with fundamental principles of bioanalytical chemistry to provide a robust framework for handling biological samples containing this compound. The recommendations provided herein are designed to ensure the integrity of your analytes and the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of ondansetron in humans?
A1: The primary mechanism of ondansetron metabolism is oxidation via hepatic enzymes[3]. The major metabolites are hydroxylated derivatives, including this compound, 7-Hydroxy Ondansetron, and 8-Hydroxy Ondansetron[1][2][4]. These metabolites are subsequently conjugated with glucuronide or sulfate for excretion[1][3]. Of these, 8-hydroxy ondansetron is the major metabolite, followed by 7-hydroxy ondansetron, and this compound is a minor metabolite[2].
Q2: What are the key factors that can affect the stability of this compound in biological samples?
A2: Based on the known stability of ondansetron, the following factors are critical to consider for its hydroxylated metabolites:
-
Temperature: Elevated temperatures can accelerate the degradation of the analyte. Therefore, proper storage at refrigerated or frozen conditions is crucial.
-
Light Exposure: Ondansetron is known to be susceptible to photodegradation[5][6]. It is highly probable that its hydroxylated metabolites share this sensitivity. Samples should be protected from light during collection, processing, and storage.
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to the degradation of ondansetron[5][6][7]. Biological samples should be maintained at a physiological pH or buffered if necessary.
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize or degrade drug compounds. Prompt processing and appropriate storage are necessary to minimize enzymatic activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles[8].
Q3: What are the recommended general procedures for collecting and handling biological samples containing this compound?
A3: To ensure sample integrity, the following general procedures are recommended:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA)[8]. Urine samples should be collected in clean containers.
-
Processing: Process samples as quickly as possible after collection. Centrifuge blood samples to separate plasma or serum.
-
Storage: Immediately after processing, store samples at or below -20°C, and for long-term storage, -80°C is preferable[8][9].
-
Light Protection: Use amber-colored tubes or wrap tubes in aluminum foil to protect samples from light[5].
Troubleshooting Guide
Issue 1: I am observing a lower than expected concentration of this compound in my samples.
-
Possible Cause: Analyte degradation due to improper handling or storage.
-
Troubleshooting Steps:
-
Review Sample Handling Protocol: Ensure that samples were processed promptly after collection and that exposure to room temperature was minimized.
-
Verify Storage Conditions: Confirm that samples were stored at the correct temperature and protected from light. Check temperature logs for storage units.
-
Evaluate Freeze-Thaw Cycles: Determine if the samples have undergone multiple freeze-thaw cycles. If so, it is recommended to use fresh aliquots for re-analysis.
-
Assess pH of the Matrix: Although less common in standard biological matrices, ensure that the pH of the sample has not shifted to an alkaline range.
-
Issue 2: I am seeing unknown peaks in the chromatogram of my this compound analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Investigate Degradation Pathways: Ondansetron is known to degrade under basic and photolytic stress conditions[5][6]. The unknown peaks could correspond to degradation products. One known degradation product of ondansetron under alkaline conditions is Impurity D[10][11].
-
Perform Forced Degradation Studies: To identify potential degradation products, subject a standard solution of this compound (if available) or ondansetron to forced degradation under acidic, basic, oxidative, and photolytic conditions[5][6][7]. This can help in tentatively identifying the unknown peaks.
-
Optimize Chromatographic Method: Adjusting the mobile phase composition or gradient of your liquid chromatography method may help in resolving the unknown peaks from the analyte of interest.
-
Issue 3: My results for this compound are inconsistent across different batches of samples.
-
Possible Cause: Variability in sample collection, processing, or storage procedures.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that a standardized and documented protocol is followed for all sample handling and processing steps.
-
Train Personnel: Verify that all personnel involved in sample handling are trained on the standardized procedures.
-
Use of Internal Standards: Incorporate a suitable internal standard in your analytical method to account for variability during sample preparation and analysis.
-
Data Summary and Protocols
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for biological samples containing ondansetron and, by extension, this compound. These recommendations are based on published stability data for the parent drug.
| Condition | Matrix | Temperature | Duration | Citation(s) |
| Short-Term | Plasma/Serum | 4°C | Up to 14 days | [5][12][13] |
| Short-Term | Plasma/Serum | 22-25°C | Up to 48 hours | [5][12][13] |
| Long-Term | Plasma/Serum | -20°C | Up to 3 months | [8][12][13] |
| Long-Term | Plasma/Serum | -80°C | Extended periods | [8][9] |
| Freeze-Thaw | Plasma | -20°C to 25°C | Stable for at least 3 cycles | [8] |
Experimental Protocol: Sample Handling and Processing
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Initial Processing: Invert the collection tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1000-2000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.
-
Aliquoting: To avoid multiple freeze-thaw cycles, create multiple aliquots of the plasma sample.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis. Ensure all storage tubes are properly sealed to prevent evaporation.
-
Light Protection: Throughout the process, protect the samples from direct light by using amber tubes or by wrapping the tubes in aluminum foil.
Visualizations
Metabolic Pathway of Ondansetron
Caption: Metabolic pathway of Ondansetron to its hydroxylated metabolites.
Experimental Workflow for Sample Handling
Caption: Recommended workflow for handling biological samples.
Troubleshooting Logic for Analyte Instability
Caption: Decision tree for troubleshooting analyte instability issues.
References
-
Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]
-
Ondansetron | C18H19N3O | CID 4595 - PubChem - NIH. [Link]
-
Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid - Springer. [Link]
-
Ondansetron - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Stability of ondansetron hydrochloride and dexamethasone sodium phosphate in infusion bags and syringes for 32 days - ResearchGate. [Link]
-
Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review - Redalyc. [Link]
-
Stability of ondansetron in large-volume parenteral solutions - PubMed. [Link]
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. [Link]
-
A Review on various analytical methodology for Ondansetron - NewBioWorld. [Link]
-
Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed. [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - Research With Rutgers. [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC - PubMed Central. [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. - RJPBCS. [https://www.rjpbcs.com/pdf/2014_5(3)/[14].pdf]([Link]14].pdf)
-
Stability of ondansetron stored in polypropylene syringes - PubMed. [Link]
-
Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. [Link]
-
Stability of ondansetron hydrochloride in injectable solutions at -20, 5, and 25 degrees C. [Link]
-
Validated Analytical Method Developed for Estimation of Ondansetron by Spectroscopy in Pharmaceutical Dosage Form. [Link]
-
Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard Impurity in Drug - AIP Publishing. [Link]
-
Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron and Pantoprazole in their Tablet Dosage Form - Indian Journal of Pharmaceutical Sciences. [Link]
-
Ondansetron metabolism and pharmacokinetics - PubMed. [Link]
-
Degradation of ondansetron: Isolation and characterization impurity D ondansetron as A candidate reference standard impurity in drug | Request PDF - ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ondansetron hydrochloride in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review [redalyc.org]
Technical Support Center: Optimizing Mobile Phase for 6-Hydroxy Ondansetron Separation
Welcome to the technical support center for the chromatographic separation of ondansetron and its primary metabolite, 6-Hydroxy Ondansetron. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of mobile phase optimization. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to resolve common separation challenges.
Understanding the Challenge: Ondansetron vs. This compound
Achieving baseline separation between a parent drug and its metabolite is a common chromatographic challenge. In the case of ondansetron and this compound, success hinges on exploiting their subtle physicochemical differences. The addition of a hydroxyl group to the carbazole ring significantly alters the polarity and ionization potential of the molecule.
| Compound | LogP | pKa | Polarity |
| Ondansetron | 2.4[1] | 7.4[1] | Less Polar |
| This compound | 1.9 (Computed)[2] | 9.47 (Predicted)[3] | More Polar |
As the table indicates, this compound is more polar (lower LogP) than its parent compound, ondansetron.[1][2] This increased polarity, due to the introduction of a hydroxyl group, means it will have a shorter retention time in a standard reversed-phase HPLC system. The key to separation lies in manipulating the mobile phase to enhance the resolution between these two compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is co-eluting with the ondansetron peak. What is the first thing I should adjust?
A1: The first parameter to investigate is the pH of your mobile phase. The pKa of ondansetron is 7.4, while the predicted pKa of this compound is 9.47.[1][3] By adjusting the mobile phase pH to be approximately 2 pH units below the pKa of ondansetron (e.g., pH 5.4), you can ensure both compounds are in their protonated, positively charged state. This will maximize their interaction with a C18 column and provide a good starting point for separation.
Q2: I have some separation, but the peaks are broad and tailing. What could be the cause?
A2: Peak tailing for basic compounds like ondansetron and its metabolite is often due to secondary interactions with free silanol groups on the silica-based stationary phase. To mitigate this, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing peak tailing and improving peak shape.
Q3: I'm using a methanol-based mobile phase and my resolution is poor. Should I switch to acetonitrile?
A3: Yes, switching to acetonitrile is a logical next step. Acetonitrile and methanol have different solvent strengths and selectivities. For aromatic compounds like ondansetron and its hydroxylated metabolite, the pi-pi interactions with the stationary phase can be influenced differently by the choice of organic modifier. Acetonitrile often provides sharper peaks and better resolution for such compounds.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting common issues encountered during the separation of ondansetron and this compound.
Issue 1: Poor Resolution (Rs < 1.5)
Underlying Cause: Insufficient differentiation in the partitioning of ondansetron and this compound between the stationary and mobile phases.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol:
-
Adjust Mobile Phase pH:
-
Rationale: The ionization state of both ondansetron (pKa 7.4) and this compound (predicted pKa 9.47) is highly dependent on pH.[1][3] At a pH below 7.4, both molecules will be protonated and carry a positive charge. By operating at a lower pH (e.g., 3.0-5.5), you can ensure consistent ionization and maximize retention on a C18 column.
-
Action: Prepare mobile phases with buffers such as ammonium formate or phosphate at different pH values within the recommended range.[4] Start with a pH of 5.4 and incrementally decrease it to observe the effect on resolution.
-
-
Optimize Organic Solvent Ratio:
-
Rationale: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds. Since this compound is more polar, it will be less retained than ondansetron, and this difference can be amplified with a weaker mobile phase, leading to better separation.
-
Action: If you are using a 50:50 acetonitrile:buffer mobile phase, try decreasing the acetonitrile to 45% or 40% and observe the impact on resolution.
-
-
Change Organic Modifier:
-
Rationale: Acetonitrile and methanol exhibit different selectivities. The choice of organic solvent can influence the interactions between the analytes and the stationary phase, potentially leading to improved separation.
-
Action: If using methanol, switch to an equivalent solvent strength of acetonitrile and re-optimize the gradient or isocratic conditions.
-
Issue 2: Peak Tailing
Underlying Cause: Secondary ionic interactions between the basic amine groups of the analytes and acidic silanol groups on the stationary phase.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Add a Competing Base:
-
Rationale: A small amount of a competing base, like triethylamine (TEA), in the mobile phase will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analytes.
-
Action: Add 0.1% (v/v) TEA to the mobile phase. Be aware that TEA can affect mass spectrometry sensitivity if you are using an LC-MS system.
-
-
Use a Low-pH Mobile Phase:
-
Rationale: At a low pH (e.g., below 3.5), the majority of silanol groups on the stationary phase will be protonated and thus less likely to interact with the protonated basic analytes.
-
Action: Prepare your mobile phase with a buffer that maintains a pH below 3.5, such as a formate or phosphate buffer.[4][5]
-
-
Employ an End-Capped Column:
-
Rationale: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups. Using a high-quality, end-capped C18 column will minimize the potential for secondary interactions.
-
Action: Ensure you are using a column specifically designed for the analysis of basic compounds, which typically have high levels of end-capping.
-
Issue 3: Inconsistent Retention Times
Underlying Cause: Lack of system equilibration, mobile phase instability, or temperature fluctuations.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for inconsistent retention times.
Step-by-Step Protocol:
-
Ensure Proper Column Equilibration:
-
Rationale: The stationary phase needs to be fully equilibrated with the mobile phase to ensure reproducible interactions with the analytes.
-
Action: Before starting your analytical run, flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Prepare Fresh Mobile Phase Daily:
-
Rationale: The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2. Organic solvents can also evaporate, altering the mobile phase composition.
-
Action: Prepare fresh mobile phase for each day of analysis and keep the solvent reservoirs capped.
-
-
Use a Column Thermostat:
-
Rationale: Retention times can be sensitive to temperature changes. A column thermostat will maintain a consistent temperature, leading to more reproducible chromatography.
-
Action: Set the column thermostat to a stable temperature, for example, 30°C or 40°C, and allow the system to equilibrate before analysis.
-
By systematically applying these principles and troubleshooting steps, you will be well-equipped to develop a robust and reliable method for the separation of this compound from its parent compound, ondansetron.
References
- Basha, S. J. M., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 51-61.
-
PubChem. (n.d.). 6-Hydroxyondansetron. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ondansetron. National Center for Biotechnology Information. Retrieved from [Link]
- Chitlange, S. S., et al. (2020). Development and validation of RP-HPLC method for simultaneous determination of ondansetron hydrochloride and granisetron hydrochloride in their pharmaceutical dosage forms. Chulalongkorn University Digital Collections.
- Patel, P. N., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. Indo American Journal of Pharmaceutical Research, 5(5), 2320-9364.
- Singh, S., et al. (2015). Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry.
- Szerkus, O., et al. (2021). Application of the HPLC Method in Parenteral Nutrition Assessment: Stability Studies of Ondansetron. Molecules, 26(5), 1435.
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Axios Research. (n.d.). This compound HCl. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ondansetron. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). This compound. Retrieved from [Link]
-
DrugFuture. (n.d.). Ondansetron. Retrieved from [Link]
- World Journal of Advanced Research and Reviews. (2022). Ondansetron: A selective 5HT3 receptor antagonist and it advances in drug delivery system. World Journal of Advanced Research and Reviews, 16(3), 068-077.
-
KEGG DRUG. (n.d.). Ondansetron. Retrieved from [Link]
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2018). Formulation and Evaluation of Ondansetron Floating Tablet. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 265-270.
- Musshoff, F., et al. (2010). Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 581-586.
- American Society of Health-System Pharmacists. (n.d.). Ondansetron Hydrochloride.
Sources
- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyondansetron | C18H19N3O2 | CID 20152440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 110708-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Minimizing Ion Suppression for 6-Hydroxy Ondansetron Analysis
Welcome to the Technical Support Center for the bioanalysis of 6-Hydroxy Ondansetron. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of ion suppression in LC-MS/MS analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression in the context of this compound analysis.
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the presence of endogenous or exogenous compounds in a sample co-eluting with this compound reduces its ionization efficiency in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. Given that this compound is a minor metabolite of Ondansetron, its concentration in biological samples is often low, making the analysis particularly susceptible to the detrimental effects of ion suppression.[1]
Q2: What are the primary causes of ion suppression when analyzing this compound in biological matrices like plasma or urine?
A2: The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization. In biological matrices, these interferences are often:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression, particularly in the earlier parts of a reversed-phase chromatogram.
-
Salts and buffers: High concentrations of non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize on the ESI droplet, hindering the release of gas-phase ions.
-
Other metabolites: The presence of other ondansetron metabolites, such as 7-hydroxyondansetron and 8-hydroxyondansetron, as well as their glucuronide and sulfate conjugates, can interfere with the ionization of this compound if not chromatographically resolved.[1][2][3]
-
Proteins and peptides: Though largely removed during sample preparation, residual proteins and peptides can still contribute to ion suppression.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: A common and effective method is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents from the matrix.
Another approach is to compare the peak area of this compound in a standard solution prepared in a neat solvent to that of a sample where the analyte is spiked into a blank matrix extract post-extraction. A significantly lower peak area in the matrix sample suggests ion suppression.
Q4: Is there a universal solution to eliminate ion suppression for this compound?
A4: Unfortunately, there is no single universal solution, as the nature and extent of ion suppression are highly dependent on the sample matrix, sample preparation method, and chromatographic conditions. A systematic approach involving optimization of sample preparation, chromatography, and mass spectrometer source parameters is necessary to minimize ion suppression for your specific application.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to systematically identify and mitigate ion suppression during the analysis of this compound.
Guide 1: Systematic Evaluation of Matrix Effects
This guide will help you quantify the extent of ion suppression in your current method.
Objective: To quantitatively assess the matrix effect for this compound.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentration as Set A before performing the sample preparation protocol.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE = (Peak Area of Set C) / (Peak Area of Set B)
-
-
Interpret the results:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects. In a study on ondansetron in rat brain microdialysates, significant ion suppression was observed, but the internal standard-normalized matrix factor was close to 1.0, demonstrating the effectiveness of this approach.[4][5]
-
Troubleshooting Workflow for Ion Suppression
Caption: A decision-making workflow for troubleshooting ion suppression.
Guide 2: Optimizing Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects.
Objective: To select and optimize a sample preparation technique that effectively removes interfering components from the biological matrix.
| Sample Preparation Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and high-throughput. | Prone to significant ion suppression as it does not effectively remove phospholipids and other small molecules. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT. In a study on ondansetron enantiomers, LLE with ethyl acetate was successfully used.[6] | Can be labor-intensive and may have lower recovery. Requires careful optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts and can pre-concentrate the analyte. A study on ondansetron and its impurities in urine found that a graphitized polymer carbon (PGC)-based SPE procedure reduced matrix effects.[6] | Method development can be more complex and time-consuming. |
Recommended Protocol for SPE Method Development:
-
Select the appropriate SPE sorbent: Based on the physicochemical properties of this compound (a basic compound), a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is a good starting point.
-
Optimize the wash and elution steps:
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash 1 (Aqueous): Wash with a weak aqueous solution (e.g., water or a low percentage of organic solvent) to remove salts and highly polar interferences.
-
Wash 2 (Organic): Wash with a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar interferences.
-
Elution: Elute this compound using a solvent system that disrupts its interaction with the sorbent (e.g., a mobile phase with a higher organic content and a pH modifier to neutralize the charge of the analyte).
-
-
Evaluate the cleanliness of the extract by performing a post-column infusion experiment with the SPE-processed blank matrix.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Fine-tuning your LC and MS parameters can further reduce the impact of any remaining matrix components.
Objective: To chromatographically separate this compound from co-eluting interferences and optimize MS source conditions for robust ionization.
Experimental Workflow for LC-MS Optimization
Caption: Key parameters for LC and MS optimization to mitigate ion suppression.
Chromatographic Strategies:
-
Mobile Phase Modifiers: Ondansetron and its metabolites are basic compounds. The addition of a small amount of an acidic modifier, such as formic acid (typically 0.1%), to the mobile phase can improve peak shape and retention time consistency. For ondansetron analysis, mobile phases consisting of ammonium formate with formic acid in water and acetonitrile have been successfully used.[4][5]
-
Column Chemistry: Employing a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can alter the elution profile of interfering matrix components relative to this compound.
-
Gradient Elution: A well-optimized gradient can effectively separate the analyte from the "void volume" where many polar interferences and salts elute, and also from late-eluting lipophilic compounds like phospholipids.
Mass Spectrometric Strategies:
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes. A study on ondansetron and 8-hydroxyondansetron successfully used APCI and reported negligible ion suppression.[7][8] It is worthwhile to test both ionization techniques if your instrument allows.
-
Source Parameter Optimization: Systematically optimize parameters such as:
-
Gas Temperatures (Nebulizer and Auxiliary): Higher temperatures can improve desolvation but may cause thermal degradation of the analyte.
-
Gas Flows (Nebulizer and Sheath Gas): These affect droplet formation and desolvation efficiency.
-
Capillary Voltage: This influences the initial charge of the ESI droplets.
-
A design of experiments (DoE) approach can be efficiently used to optimize these interdependent parameters.
-
By following these structured troubleshooting guides, you can systematically identify the sources of ion suppression in your this compound assay and implement effective strategies to minimize their impact, leading to more accurate and reliable bioanalytical data.
References
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. (n.d.). Research With Rutgers. Retrieved January 12, 2026, from [Link]
-
Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid. (n.d.). CORE. Retrieved January 12, 2026, from [Link]
-
6-Hydroxyondansetron. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Identification and determination of seven impurities in ondansetron hydrochloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Identification of novel ondansetron metabolites using LC/MSn and NMR. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. (2025, February 18). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Identification of novel ondansetron metabolites using LC/MSn and NMR. (2018, September 15). PubMed. Retrieved January 12, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet Dosage Form by RP-UPLC Method. (2022, August 25). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers. (2015, August 12). PubMed Central. Retrieved January 12, 2026, from [Link]
-
UPLC-MS spectra of Ondansetron. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. (2021, February 24). Retrieved January 12, 2026, from [Link]
-
An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. (2023, October 25). PubMed. Retrieved January 12, 2026, from [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound HCl. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]
-
Bioequivalence Study of 2 Orodispersible Formulations of Ondansetron 8 mg in Healthy Volunteers. (n.d.). Echevarne. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
-
An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Ondansetron. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Ondansetron Hydrochloride. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
ondansetron. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 12, 2026, from [Link]
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- 8. Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level 6-Hydroxy Ondansetron Detection
Welcome to the technical support center dedicated to the sensitive detection of 6-Hydroxy Ondansetron. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust analytical methods for this critical metabolite of Ondansetron. Here, we move beyond simple protocols to explain the underlying principles and provide actionable insights to overcome common challenges in achieving low limits of detection.
The Challenge of Low-Level this compound Detection
Ondansetron is extensively metabolized in humans, with this compound being one of its major metabolites.[1][2] Accurate quantification of this metabolite, particularly at low concentrations in complex biological matrices like plasma, serum, and urine, is crucial for comprehensive pharmacokinetic and metabolic studies. The primary challenges in achieving high sensitivity include:
-
Low Endogenous Concentrations: Post-administration, the concentration of metabolites can be significantly lower than the parent drug.
-
Matrix Effects: Co-eluting endogenous components from biological samples can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[3][4][5]
-
Analyte Stability: Degradation of the analyte during sample collection, storage, or processing can lead to underestimation.[6][7]
This guide will provide a systematic approach to address these challenges, focusing on optimizing sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters.
Optimizing Sample Preparation for Maximum Sensitivity
Effective sample preparation is the cornerstone of sensitive bioanalysis. The goal is to efficiently extract this compound from the biological matrix while minimizing the co-extraction of interfering substances.[8]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Recommendation for Low-Level Detection |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[9] | Simple, fast, and inexpensive. | Non-selective, leading to significant matrix effects ("dirty" extract).[5] | Generally not recommended for achieving the lowest detection limits unless followed by further cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[10][11][12] | Cleaner extracts than PPT, good recovery for certain analytes. | Can be labor-intensive, requires large volumes of organic solvents. | A viable option, but optimization of solvent and pH is critical. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1][13][14] | Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[8] | More complex and costly than PPT and LLE. | Highly Recommended. The selectivity of SPE is paramount for enhancing sensitivity. |
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a representative example and should be optimized for your specific application.
Objective: To extract this compound from human plasma with high recovery and minimal matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma sample containing this compound
-
Internal Standard (IS): Isotope-labeled this compound (ideal) or a structurally similar compound.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
SPE vacuum manifold or positive pressure processor
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 15 seconds.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water. This ensures that the amine groups on this compound are protonated for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing (to remove interferences):
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated amine, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the analyte, boosting the signal.
-
Visualizing the SPE Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Troubleshooting Guide for Low-Level Detection
This section addresses common issues encountered during method development and routine analysis for low-level this compound.
Q1: I am not seeing a peak for my analyte at low concentrations, or the signal-to-noise ratio is very low. What should I do?
A1: This is a common sensitivity issue. Let's break it down systematically.
-
Check the Mass Spectrometer Tuning: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications. The precursor ion ([M+H]⁺) and product ions for this compound should be optimized by direct infusion of a standard solution. The most abundant and stable product ion should be used for quantification.[10]
-
Optimize ESI Source Parameters: The conditions of the electrospray ionization (ESI) source are critical for maximizing the signal.[15][16]
-
Gas Flows (Nebulizer and Drying Gas): Insufficient nebulization can lead to poor desolvation and a weak signal. Too high a flow can cool the ESI plume, also reducing signal. Systematically optimize these parameters.
-
Gas Temperature: Optimal temperature aids in desolvation. A temperature that is too high can cause thermal degradation of the analyte.
-
Capillary Voltage: This voltage drives the electrospray. Optimize for maximum signal intensity and stability.
-
-
Enhance Chromatographic Peak Shape: A sharp, narrow chromatographic peak will have a greater height and a better signal-to-noise ratio than a broad peak.
-
Column Choice: Use a high-efficiency column (e.g., sub-2 µm particle size) to achieve sharp peaks. A narrower internal diameter column (e.g., 2.1 mm) can also increase sensitivity.[4]
-
Mobile Phase: The addition of a mobile phase modifier like formic acid (typically 0.1%) is crucial for promoting the protonation of this compound in positive ion mode, which significantly enhances the ESI signal.[8][10][11] Ammonium formate can also improve peak shape.[10][17][18]
-
-
Increase Analyte Concentration on Column:
-
If possible, inject a larger volume of your sample.
-
As described in the SPE protocol, reconstitute your final extract in a smaller volume to increase the concentration.
-
Q2: My results are inconsistent, with high variability between replicate injections of the same sample. What is the cause?
A2: This points towards a problem with matrix effects or system instability.
-
Evaluate Matrix Effects: The most common cause of imprecision in bioanalysis is the matrix effect, where co-eluting compounds suppress or enhance the ionization of the analyte.[5]
-
How to Diagnose: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
How to Mitigate:
-
Improve Sample Cleanup: This is the most effective solution. If you are using protein precipitation, switch to SPE.[5]
-
Optimize Chromatography: Adjust your gradient to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and greatly improving precision.[19]
-
-
-
Check for Carryover: If a high concentration sample is followed by a low concentration one, residual analyte from the first injection can carry over and artificially inflate the result of the second. Inject a blank solvent after your highest calibrator to check for carryover. If present, optimize the autosampler wash routine.[20]
Visualizing the Troubleshooting Logic
Caption: Troubleshooting Logic for Low-Level Analyte Detection.
Frequently Asked Questions (FAQs)
Q: What is a typical Lower Limit of Quantification (LLOQ) I can expect for this compound? A: While LLOQs are method and instrument-dependent, published methods for the parent drug, Ondansetron, in biological fluids using LC-MS/MS often achieve LLOQs in the range of 0.025 to 0.25 ng/mL.[10][17][18][21] With proper optimization, a similar or slightly higher LLOQ should be achievable for this compound.
Q: My sample volume is very limited. What are my options? A: Modern LC-MS/MS methods are well-suited for low sample volumes. Methods have been successfully validated using as little as 25 µL of plasma or CSF.[10][22] The key is to use a highly efficient extraction method like SPE and a sensitive mass spectrometer.
Q: How can I ensure the stability of this compound in my samples? A: Ondansetron itself is susceptible to degradation under certain conditions, such as exposure to light or high pH.[6][7] It is crucial to perform stability studies for this compound in the specific biological matrix you are using. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature (e.g., -80°C). Always protect samples and stock solutions from light.[6]
Q: Is it necessary to use an isotope-labeled internal standard? A: While not strictly mandatory, using a stable isotope-labeled internal standard is highly recommended and considered best practice for quantitative bioanalysis by regulatory agencies like the FDA and EMA.[3][19] It is the most effective way to correct for variability in sample preparation and matrix effects, leading to superior accuracy and precision.[19]
References
-
An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC. (PubMed Central) [Link]
-
Identification of novel ondansetron metabolites using LC/MSn and NMR. (ResearchGate) [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC. (PubMed Central) [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (ZefSci) [Link]
-
THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. (Farmacia Journal) [Link]
-
Ondansetron | PDF | Chromatography. (Scribd) [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (Chromatography Online) [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (Restek) [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. (PubMed) [Link]
-
Ondansetron | C18H19N3O | CID 4595. (PubChem - NIH) [Link]
-
Matrix effect in bioanalysis an overview. (International Journal of Pharmaceutical and Phytopharmacological Research) [Link]
-
Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry | Request PDF. (ResearchGate) [Link]
-
increasing sensitivity on lc-ms/ms for lower detection limit. (Chromatography Forum) [Link]
-
Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS. (Research With Rutgers) [Link]
-
An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. (PubMed) [Link]
-
Hidden Problems in your LCMS data? (Element Lab Solutions) [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (LCGC International) [Link]
-
Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (ResearchGate) [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application | Request PDF. (ResearchGate) [Link]
-
Novel Analytical Techniques for the Determination of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by Spectrophotometry. (Journal of Chemical and Pharmaceutical Sciences) [Link]
-
a uv spectrophotometric assay method for available brands of ondansetron hydrochloride. (World Journal of Pharmacy and Pharmaceutical Sciences) [Link]
-
Ondansetron Tablets. (USP-NF) [Link]
-
Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of Ondansetron in human plasma: Development and validation consideration. (Arabian Journal of Chemistry) [Link]
-
Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection | Request PDF. (ResearchGate) [Link]
-
Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study. (Unifesp) [Link]
-
Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk. (ACTA Pharmaceutica Sciencia) [Link]
-
A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form - PMC. (PubMed Central) [Link]
-
method development and validation of ondansetron by uv-visible spectrophotometry. (IAJPS) [Link]
-
Novel potentiometric sensors for determination of ondansetron hydrochloride in pure and dosage form. (NIH) [Link]
-
A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography. (PubMed) [Link]
-
Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. (ResearchGate) [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. (RJPBCS) [https://www.rjpbcs.com/pdf/2014_5(3)/[13].pdf]([Link]13].pdf)
-
Stability of ondansetron hydrochloride in portable infusion-pump reservoirs. (PubMed) [Link]
-
Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review. (Redalyc) [Link]
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Technical Support Center: 6-Hydroxy Ondansetron Quantification
Introduction
Welcome to the technical support guide for the quantification of 6-Hydroxy Ondansetron. As a key but minor metabolite of Ondansetron, an essential antiemetic agent, accurately quantifying this compound in biological matrices is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] However, its polar nature and typically low concentrations present unique bioanalytical challenges that can lead to significant variability in results.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into the causal factors behind common issues. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the development of robust, reliable, and reproducible bioanalytical methods in accordance with regulatory standards.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery so low and variable?
A: Low and inconsistent recovery is a frequent issue, often stemming from its high polarity. Standard reversed-phase Solid-Phase Extraction (SPE) protocols may not adequately retain the analyte. Consider using a mixed-mode or polar-enhanced SPE sorbent. Additionally, ensure your elution solvent is strong enough (e.g., high percentage of methanol or acetonitrile with a pH modifier) to fully desorb the analyte from the SPE cartridge.
Q2: I'm observing significant signal suppression for this compound. What is the likely cause?
A: Signal suppression, a common form of matrix effect, is a primary challenge in LC-MS/MS bioanalysis.[8][9][10] It is often caused by co-eluting endogenous compounds from the biological matrix, particularly phospholipids.[8][11] To mitigate this, improve your sample clean-up by using techniques like phospholipid removal plates or optimizing your SPE protocol.[11][12] Chromatographic adjustments, such as modifying the gradient to better separate the analyte from the interference zone, are also crucial.[8]
Q3: What is the best type of internal standard (IS) for this analysis?
A: A stable isotope-labeled (SIL) this compound (e.g., d3- or 13C-labeled) is the gold standard. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, thereby providing the most effective compensation for matrix effects and variability during sample preparation and injection. If a SIL-IS is unavailable, a structural analog with similar polarity and ionization characteristics may be used, but requires more rigorous validation to ensure it adequately tracks the analyte.
Q4: My calibration curve is non-linear at higher concentrations. Why?
A: Non-linearity can be caused by several factors, including detector saturation, ion suppression effects that are concentration-dependent, or issues with the analyte's stability in the processed sample. Ensure your highest calibrator is not saturating the MS detector. If not, evaluate matrix effects across the full concentration range. You may need to narrow the calibration range or switch to a quadratic regression model, as permitted by regulatory guidelines.
Q5: Is this compound prone to degradation during sample handling?
A: Yes, like many phenolic compounds, it can be susceptible to oxidative degradation. It is also subject to conjugation (glucuronidation or sulfation) in the liver.[1] For accurate quantification of the unconjugated form, it's vital to minimize freeze-thaw cycles, keep samples on ice during processing, and consider the addition of antioxidants like ascorbic acid to calibrators and QC samples if instability is demonstrated.[13][14][15][16][17]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving specific experimental issues.
Problem 1: High Variability (%CV > 15%) in Quality Control (QC) Replicates
High precision is a cornerstone of a validated bioanalytical method.[5] When replicate QCs fail to meet acceptance criteria, a systematic investigation is required.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting logic for high replicate variability.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
An ideal peak is symmetrical and sharp (Gaussian). Poor peak shape compromises sensitivity and integration accuracy.[18]
Potential Causes & Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the polar phenolic group of this compound and active sites (residual silanols) on the LC column packing material.[18]
-
Solution 1 (Mobile Phase): Add a small amount of a competing base (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanols, minimizing unwanted interactions.
-
Solution 2 (Column Choice): Use a column with high-purity silica and advanced end-capping technology designed for polar analytes.
-
-
Peak Fronting:
-
Cause: Often indicates column overloading. The concentration of the analyte injected on-column is too high for the stationary phase to handle.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the injection solvent is not significantly stronger than the initial mobile phase.[18]
-
-
Split Peaks:
-
Cause 1: Partially clogged column frit or column void.
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column. Use in-line filters to protect the column from particulates.[18]
-
Cause 2: Mismatch between injection solvent and mobile phase. Injecting a sample in a strong, non-polar solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause poor focusing of the analyte band.
-
Solution: The reconstitution solvent should be as close in composition to the initial mobile phase as possible.
-
Key Experimental Protocols & Data
Workflow for Sample Analysis
A robust bioanalytical workflow is the first line of defense against variability.
Caption: General bioanalytical workflow for this compound.
Table 1: Example LC-MS/MS Parameters
These parameters serve as a starting point for method development. Optimization is required for your specific instrumentation and matrix.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 70% B over 3 min | A starting point; must be optimized to separate analyte from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms on the molecule are readily protonated. |
| Q1 Mass (Precursor) | 310.2 m/z | Corresponds to the [M+H]+ of this compound. |
| Q3 Mass (Product) | 170.1 m/z | A stable, characteristic fragment ion for quantification (SRM). |
| Internal Standard | d3-6-Hydroxy Ondansetron | Ideal for tracking variability. Q1/Q3: 313.2 / 173.1 m/z. |
Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol is a baseline for extracting a polar metabolite from a complex biological matrix.
Objective: To remove proteins and phospholipids while concentrating this compound.[19][20]
Materials:
-
Mixed-Mode Cation Exchange SPE Plate/Cartridges
-
Human Plasma (K2EDTA)
-
Internal Standard (IS) Spiking Solution
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Acetonitrile:Methanol (95:5)
-
Positive Pressure Manifold or Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Pre-treat Sample: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of IS solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid, vortex to mix. This step disrupts protein binding and ensures the analyte is charged for retention on the cation exchange sorbent.
-
Condition SPE Plate: Place the SPE plate on the manifold. Add 500 µL of Methanol to each well. Apply pressure/vacuum to pass the solvent through. Do not let the wells dry.
-
Equilibrate SPE Plate: Add 500 µL of 4% Phosphoric Acid in Water to each well. Apply pressure/vacuum to pass the solvent through.
-
Load Sample: Load the 420 µL of pre-treated sample into the wells. Apply low pressure/vacuum to slowly draw the sample through the sorbent bed.
-
Wash 1 (Interference Elution): Add 500 µL of 4% Phosphoric Acid in Water. Apply pressure/vacuum to dry the wells. This removes very polar, water-soluble interferences.
-
Wash 2 (Phospholipid Removal): Add 500 µL of Methanol. Apply pressure/vacuum to dry the wells completely (approx. 5 minutes). This wash removes less polar interferences, including many phospholipids.
-
Elute Analyte: Place a clean collection plate inside the manifold. Add 500 µL of the elution solvent (5% Ammonium Hydroxide in Acetonitrile:Methanol). The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of a weak solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) that matches the initial LC conditions.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Precision for Medicine. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Available at: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. ResearchGate. Available at: [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. Available at: [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific Reports. Available at: [Link]
-
Metabolomics Sample Extraction. MetwareBio. Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central. Available at: [Link]
-
Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVT Network. Available at: [Link]
-
Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid. CORE. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
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Ondansetron. StatPearls - NCBI Bookshelf. Available at: [Link]
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Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers. PubMed Central. Available at: [Link]
-
Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]
-
Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Stability of ondansetron hydrochloride in portable infusion-pump reservoirs. PubMed. Available at: [Link]
-
LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2014_5(3)/[9].pdf]([Link]9].pdf)
-
Stability of ondansetron hydrochloride, doxorubicin hydrochloride, and dacarbazine or vincristine sulfate in elastomeric portable infusion devices and polyvinyl chloride bags. PubMed. Available at: [Link]
-
Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk. ACTA Pharmaceutica Sciencia. Available at: [Link]
-
Chemical Stability of Ondansetron Hydrochloride With Other Drugs in Admixtures via Parenteral; A Review. PubMed. Available at: [Link]
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best practices for storage of 6-Hydroxy Ondansetron standard
Technical Support Center: 6-Hydroxy Ondansetron Standard
Introduction
Welcome to the technical support guide for the this compound analytical standard. As the primary human metabolite of Ondansetron, a crucial 5-HT3 receptor antagonist, the integrity of this standard is paramount for accurate pharmacokinetic, metabolic, and quality control studies[1][2]. Improper storage can lead to degradation, compromising the validity of experimental results.
This guide provides a comprehensive, question-and-answer-based resource for the best practices in storing and handling the this compound standard. The recommendations are synthesized from established protocols for its parent compound, Ondansetron, and universal best practices for analytical reference materials.
Frequently Asked Questions (FAQs) & Quick Reference
This section directly answers the most common queries regarding the storage of the this compound standard.
Q1: What are the ideal storage conditions for the solid (neat) this compound standard?
For maximum long-term stability, the solid standard should be stored at -20°C (-4°F) . It is critical to keep the container tightly sealed to prevent moisture absorption and to store it with a desiccant, especially if the container is opened and closed multiple times.
Q2: How should I store solutions of this compound?
The optimal storage condition for solutions depends on the intended duration of storage:
-
Short-Term (up to 14 days): Store at 2°C to 8°C (36°F to 46°F) , protected from light.[3][4][5]
-
Long-Term (up to 3 months): For extended storage, solutions are stable when frozen at -20°C (-4°F) .[3][4]
Always allow frozen solutions to thaw completely and equilibrate to room temperature before use. To ensure homogeneity, sonicate the vial for 10-15 minutes after it has warmed to room temperature to redissolve any compounds that may have precipitated.[6]
Q3: Is the this compound standard sensitive to light?
Yes. The parent compound, Ondansetron, is known to be light-sensitive and undergoes photolytic degradation.[7][8] Therefore, it is imperative to protect both solid standards and solutions from light at all times. Use amber glass vials or wrap clear vials in aluminum foil.[6][9] Store standards in their original cartons or in a dark cabinet when not in use.[1][10]
Q4: What type of container is best for storing the standard and its solutions?
Use chemically inert, tightly sealed containers.[11]
-
Solid Standard: The original manufacturer's vial is ideal.
-
Solutions: Type 1 borosilicate amber glass vials with PTFE-lined screw caps are highly recommended to prevent leakage and light exposure.[11][12] Avoid plastic containers unless their compatibility has been verified, as analytes can sometimes adsorb to or react with plastic surfaces.[11]
Q5: How do I determine the expiration date of my standard?
The definitive expiration date is provided on the Certificate of Analysis (CoA) that accompanies your specific lot of the standard.[13] Always treat the manufacturer's expiration date as the controlling document.[13] Extended use beyond this date is not recommended without performing comprehensive re-qualification studies.
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Container | Key Considerations |
| Solid (Neat) | -20°C | Long-Term | Original, tightly sealed vial | Store with desiccant; Protect from light |
| Solution | 2°C to 8°C | Short-Term (≤ 14 days) | Amber glass vial | Protect from light[3][4] |
| Solution | -20°C | Long-Term (≤ 3 months) | Amber glass vial | Thaw completely and sonicate before use[3][6] |
Troubleshooting Guide: Inconsistent Analytical Results
Issue: "My calibration curve is non-linear, my QC samples are failing, or I'm seeing unexpected degradation peaks in my chromatogram."
This issue often points to a compromised analytical standard. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent analytical results.
Detailed Protocols and Scientific Rationale
Protocol 1: Preparation of a Primary Stock Solution
This protocol ensures the integrity of the primary solid standard is maintained for as long as possible.
-
Equilibration: Remove the sealed container of the solid this compound standard from the -20°C freezer. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder when the vial is opened, which would compromise its purity and mass accuracy.[12]
-
-
Weighing: In a controlled environment with low humidity, quickly weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a Type 1 amber glass volumetric flask. Add a portion of the desired solvent (e.g., HPLC-grade methanol or acetonitrile), vortex or sonicate to fully dissolve, and then dilute to the final volume.
-
Aliquoting: Immediately dispense the stock solution into smaller-volume amber glass vials with PTFE-lined caps. Fill each vial sufficiently to minimize headspace, which reduces potential evaporation.[6]
-
Causality: Aliquoting prevents the need to repeatedly access and thaw/freeze the primary stock solution. This minimizes the risk of contamination and degradation from environmental exposure and temperature cycling.[13]
-
-
Storage: Clearly label all aliquots with the compound name, concentration, preparation date, and initials. Store these working stocks under the appropriate conditions as defined in Table 1.
Understanding Degradation: The Chemistry Behind the Best Practices
The storage recommendations are based on the chemical vulnerabilities of the Ondansetron molecule, which are expected to be shared by its hydroxylated metabolite.
-
Susceptibility to Base Hydrolysis: Forced degradation studies on Ondansetron show it is highly susceptible to degradation under basic (alkaline) conditions.[7][14] This is a critical consideration when choosing solvents or adjusting the pH of solutions; exposure to strong bases must be avoided.[15]
-
Photolytic Instability: Ondansetron degrades when exposed to light.[7] This photodegradation can lead to the formation of impurities, altering the effective concentration of the standard and potentially introducing interfering peaks in chromatographic analyses. This underscores the absolute necessity of using light-resistant containers.[6][8]
-
General Stability: The parent compound is generally stable under neutral, thermal, and mild acidic or oxidative conditions, suggesting a robust molecule when stored correctly.[7] However, incompatibilities with strong acids and strong oxidizing agents have been noted.[15]
By adhering to these scientifically-grounded storage and handling protocols, researchers can ensure the long-term integrity of their this compound standard, leading to more accurate, reproducible, and trustworthy experimental outcomes.
References
- The Proper Storage and Handling of Volatile Analytical Standards. Google Cloud.
- The Proper Storage and Handling of Volatile Analytical Standards - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - LGC Standards. LGC Standards.
- Handling Your Analytical Reference Standards - Restek. Restek.
- Best Practices For Handling, Preparing, And Storing ICP Standards. inorganicventures.com.
- Ondansetron | C18H19N3O | CID 4595 - PubChem.
- Sigma O3639 - SAFETY D
- Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.
- Sample storage and preserv
- Ondansetron Hydrochloride Injection (Hospira, Inc.)
- ondansetron injection, USP - VIAL How Supplied/Storage and Handling. Pfizer Medical - US.
- Product Monograph JAMP Ondansetron.
- ZOFRAN (ondansetron hydrochloride) Injection.
- Stability of Ondansetron Stored in Polypropylene Syringes. Semantic Scholar.
- Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. PubMed.
- Ondansetron Hydrochloride. usp.org.
- Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxid
- Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard Impurity in Drug. AIP Publishing.
- Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review. Redalyc.
- Degradation of ondansetron: Isolation and characterization impurity D ondansetron as A candidate reference standard impurity in drug | Request PDF.
- Stability of ondansetron stored in polypropylene syringes. PubMed.
- Ondansetron Hydrochloride.
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Hydroxy Ondansetron
Foreword: The Analytical Imperative in Metabolite Quantification
In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with data. The reliability of this data is paramount. Ondansetron, a cornerstone antiemetic agent, undergoes metabolism in the body, forming several metabolites, including 6-Hydroxy Ondansetron. The accurate quantification of this metabolite is not merely an academic exercise; it is a regulatory necessity to understand the drug's complete pharmacokinetic profile, assess potential safety liabilities, and ensure consistency across clinical trials. As per FDA and ICH guidelines, robust bioanalytical methods are not suggested; they are required.[1]
This guide is designed for the practicing researcher and drug development professional. It eschews rigid templates in favor of a logical, in-depth exploration of the cross-validation of analytical methods for this compound. We will delve into the causality behind methodological choices, compare the workhorses of the modern analytical lab—HPLC-UV and LC-MS/MS—and provide actionable protocols grounded in scientific integrity.
Chapter 1: Choosing the Right Tool: A Comparative Analysis of HPLC-UV and LC-MS/MS
The choice of an analytical platform is the first critical decision point. It is a balance of required sensitivity, sample matrix complexity, throughput needs, and operational cost. For this compound, typically quantified in complex biological matrices like plasma, the two most viable techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is a robust, cost-effective, and reliable method suitable for the analysis of bulk drug and pharmaceutical formulations where concentration levels are relatively high.[2] While it can be adapted for bioanalysis, it often lacks the sensitivity required for low-concentration metabolites in complex matrices. Its primary strength lies in its simplicity and lower operational cost, making it an attractive option for routine quality control in later-stage development or for analyzing simpler sample matrices.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical applications. LC-MS/MS offers significantly superior sensitivity and selectivity, making it the method of choice for pharmacokinetic studies where minute concentrations of this compound must be accurately measured.[2][3] The ability to use small sample volumes (e.g., 25-100 μL of plasma) is another critical advantage in clinical and preclinical research.[3][4] While the initial investment and operational complexity are higher, its performance is unparalleled for demanding applications.
The following diagram illustrates a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for Ondansetron and its metabolites, based on published validation data. These values serve as a reliable proxy for the expected performance for this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS (in Plasma) |
| Linearity Range | 2.5 - 75 µg/mL[5] | 0.25 - 350 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL[2] | 0.10 - 0.25 ng/mL[3][6] |
| Limit of Detection (LOD) | ~0.25 µg/mL[2] | <0.1 ng/mL |
| Precision (%RSD) | < 2%[2] | < 15%[2] |
| Accuracy (% Recovery) | 98.6% - 102.5%[2] | 94.7% - 113.5%[2] |
Table 2: General Method Attributes
| Attribute | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; potential for interference from matrix components or other metabolites. | High; mass-based detection provides excellent specificity. |
| Sensitivity | Lower; suitable for µg/mL concentrations. | High; essential for ng/mL to pg/mL concentrations. |
| Sample Volume | Higher (typically >100 µL) | Lower (can be <50 µL)[4] |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Throughput | Moderate | High, especially with modern UPLC systems. |
| Ideal Application | Quality control, formulation analysis, high-concentration studies. | Bioavailability/Bioequivalence, Pharmacokinetics, Metabolite ID & quantification. |
Chapter 2: The Cross-Validation Mandate: Ensuring Data Comparability
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when used under different conditions, such as in a different laboratory or when a different analytical technique is employed.[7] This is not just good scientific practice; it is a regulatory expectation crucial for ensuring data integrity throughout a drug's lifecycle.[8]
The need for cross-validation arises in several common scenarios:
-
Method Transfer: When a method is transferred from a sending laboratory (e.g., a central R&D lab) to a receiving laboratory (e.g., a contract research organization - CRO).
-
Instrument Change: When a new type of instrument is introduced.
-
Method Bridging: When data from two different analytical methods (e.g., an older HPLC method and a new LC-MS/MS method) need to be compared or combined for a regulatory submission.
The recently adopted ICH M10 guideline has shifted the perspective on cross-validation.[9] Previously, many labs used Incurred Sample Reanalysis (ISR) criteria as a pass/fail benchmark.[10] The ICH M10 guideline, however, does not stipulate specific acceptance criteria. Instead, it emphasizes a statistical assessment to measure bias between the methods, moving away from a simple "pass/fail" verdict.[9][10] This places the onus on the scientist to understand, quantify, and justify any observed differences.
The following workflow illustrates the key stages of a cross-validation study.
Sources
- 1. fda.gov [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Nuances: A Comparative Guide to 6-Hydroxy Ondansetron Levels in Diverse Patient Populations
For researchers and drug development professionals, a comprehensive understanding of drug metabolite profiles is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides an in-depth comparison of 6-Hydroxy Ondansetron levels across various patient populations. While this compound is a minor metabolite of the widely used antiemetic, Ondansetron, its formation is intrinsically linked to the metabolic pathways that govern the parent drug's disposition. This guide will delve into the enzymatic processes involved, the influence of patient-specific factors, and the analytical methodologies required for accurate quantification.
The Metabolic Journey of Ondansetron: Formation of this compound
Ondansetron undergoes extensive hepatic metabolism, with over 95% of the drug being cleared by the liver.[1][2] The primary metabolic route is hydroxylation of the indole ring, leading to the formation of 7- and 8-Hydroxy Ondansetron, which are the major metabolites.[1][3] this compound is formed in smaller quantities, constituting less than 5% of the metabolic products.[3][4]
This hydroxylation is carried out by a consortium of cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP1A2, and CYP2D6.[2][5] While multiple enzymes contribute to Ondansetron's metabolism, the genetic polymorphism of CYP2D6 can significantly influence the metabolic profile and, consequently, the levels of its hydroxylated metabolites.[6]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368", penwidth=1.5]
} Ondansetron Metabolic Pathway.
Comparative Analysis of this compound Levels
Direct quantitative comparisons of this compound across diverse patient populations are not extensively documented in the literature. However, by understanding the factors that influence the parent drug's metabolism, we can infer the expected variations in the formation of this minor metabolite.
| Patient Population | Key Influencing Factor | Expected Impact on this compound Levels | Rationale |
| CYP2D6 Poor Metabolizers | Reduced CYP2D6 enzyme activity. | Lower | Decreased formation of all hydroxylated metabolites due to the impairment of a key metabolic pathway. |
| CYP2D6 Intermediate Metabolizers | Moderately reduced CYP2D6 enzyme activity. | Slightly Lower to Normal | The extent of the decrease would depend on the specific alleles and the compensatory activity of other CYP enzymes. |
| CYP2D6 Normal Metabolizers | Normal CYP2D6 enzyme function. | Normal (Baseline) | Represents the standard metabolic profile. |
| CYP2D6 Ultra-Rapid Metabolizers | Increased CYP2D6 enzyme activity due to gene duplication. | Higher | Accelerated metabolism of Ondansetron would lead to increased formation of all hydroxylated metabolites, including this compound.[7][8] |
| Patients with Hepatic Impairment | Reduced overall liver function, including decreased CYP enzyme activity and blood flow. | Significantly Lower | Impaired hepatic metabolism drastically reduces the clearance of Ondansetron, leading to a marked decrease in the formation of its metabolites.[9][10] |
| Pediatric Patients | Maturation of drug-metabolizing enzymes. | Variable (Lower in infants) | Younger children, particularly infants, have immature hepatic enzyme systems, which can lead to slower metabolism of Ondansetron and consequently lower levels of its metabolites.[11] |
| Elderly Patients | Age-related decline in hepatic function and blood flow. | Lower | Reduced metabolic capacity in the elderly is expected to decrease the formation of this compound.[1][12] |
| Patients with Renal Impairment | Minimal impact on Ondansetron's primary metabolic route. | No Significant Change | As Ondansetron is primarily cleared by the liver, renal impairment has little effect on its metabolism and the formation of its metabolites.[13][14] |
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices necessitates sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of Ondansetron and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized based on the instrumentation and analytical standards available.
-
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of Ondansetron or a structurally similar compound).
-
Vortex the sample briefly.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ondansetron from its hydroxylated metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ondansetron, this compound, 7-Hydroxy Ondansetron, 8-Hydroxy Ondansetron, and the internal standard need to be determined by infusing pure standards.
-
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
-
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=1.5];
} LC-MS/MS Workflow for Metabolite Quantification.
Conclusion and Future Directions
The levels of this compound, while a minor metabolite, are reflective of the complex interplay between an individual's genetic makeup, physiological state, and the intricate machinery of drug metabolism. For researchers in drug development, understanding these variations is crucial for designing more personalized therapeutic strategies. While direct quantitative data for this compound remains an area for further investigation, the principles outlined in this guide provide a robust framework for inferring its levels in diverse patient populations. Future research employing sensitive analytical techniques like LC-MS/MS to specifically quantify the full panel of Ondansetron's metabolites in well-characterized patient cohorts will be invaluable in further refining our understanding of its metabolic fate and clinical implications.
References
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- Dr. Oracle. (2025, September 10). Can Zofran (ondansetron)
- Dr. Oracle. (2025, December 2). Does Zofran (ondansetron)
- Dr. Oracle. (2025, November 1). Can Zofran (ondansetron) be given to a patient with impaired renal function undergoing dialysis?
- Li, X., et al. (2018). Identification of novel ondansetron metabolites using LC/MSn and NMR.
- Li, X., et al. (2018). Identification of novel ondansetron metabolites using LC/MSn and NMR. PubMed.
- Figg, W. D., et al. (1995). Pharmacokinetics of ondansetron in patients with hepatic insufficiency. Journal of Clinical Pharmacology, 35(8), 813-819.
- Blackwell, C. P., & Harding, S. M. (1992). Ondansetron metabolism and pharmacokinetics. Seminars in Oncology, 19(4 Suppl 10), 9-14.
- De Mulder, P. H., et al. (1992). Ondansetron clinical pharmacokinetics. Clinical Therapeutics, 14(4), 512-523.
- ResearchGate. (2025, August 6).
- Wiczling, P., et al. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115625.
- ResearchGate. (n.d.). An Evaluation of Ondansetron Binding Interactions with Human Cytochrome P450 Enzymes CYP3A4 and CYP2D6.
- Al-Serafi, A., et al. (2023).
- Dr. Oracle. (2025, March 29). Does ondansetron (Zofran)
- Blake, M. J., et al. (1993). The pharmacokinetics of intravenous ondansetron in patients with hepatic impairment. British Journal of Clinical Pharmacology, 35(4), 441-443.
- Musshoff, F., et al. (2010). Enantioselective Determination of Ondansetron and 8-Hydroxyondansetron in Human Plasma from Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 581-586.
- ClinPGx. (2025, August 18). Annotation of FDA Label for ondansetron and CYP2D6.
- Pritchard, J. F., et al. (1995). Population pharmacokinetics of ondansetron: a covariate analysis. British Journal of Clinical Pharmacology, 40(3), 225-232.
- Wiczling, P., et al. (2023).
- StatPearls. (2023). Ondansetron. NCBI Bookshelf.
- Genomics Education Programme. (n.d.). Results: Patient with a known CYP2D6 genotype requiring ondansetron.
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- Liu, K., et al. (2008). Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry.
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- Musshoff, F., et al. (2010). Enantioselective determination of ondansetron and 8-hydroxyondansetron in human plasma from recovered surgery patients by liquid chromatography-tandem mass spectrometry. PubMed.
- MyDrugGenome. (n.d.). Ondansetron (Zofran) – CYP2D6.
- Ramsey, L. B., et al. (2020). Influence of CYP2D6 metabolizer status on ondansetron efficacy in pediatric patients undergoing hematopoietic stem cell transplantation: A case series. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 567-574.
- Sebaiy, M. M., et al. (2021). Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole. Journal of Medical and Pharmaceutical Sciences, 4(2), 1175-1181.
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- Freedman, S. B., et al. (2014). Time-series analysis of ondansetron use in pediatric gastroenteritis.
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A Senior Scientist's Guide to Inter-Laboratory Comparison of 6-Hydroxy Ondansetron Analysis
Objective: This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the analysis of 6-Hydroxy Ondansetron. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reproducible, and cross-validated analytical methods for this key metabolite.
Introduction: The "Why" of Rigorous Metabolite Quantification
Ondansetron is a potent 5-HT3 receptor antagonist, widely used as an antiemetic for nausea and vomiting induced by chemotherapy, radiation, and surgery.[1][2][3] Its efficacy and safety are intrinsically linked to its metabolism, which occurs primarily in the liver via multiple cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6.[4][5] This process yields several metabolites, with this compound being one of the key products, alongside 7- and 8-hydroxy ondansetron.[1][4][6]
Accurate quantification of this compound in biological matrices is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.[7] When these studies are conducted across multiple sites—as is common in large-scale clinical trials or when outsourcing bioanalysis to contract research organizations (CROs)—ensuring that every laboratory produces equivalent results is paramount. An inter-laboratory comparison, or proficiency test, is the gold standard for validating the reproducibility and transferability of an analytical method.[8][9] This guide delves into the strategic considerations and technical execution of such a study for this compound.
Chapter 1: Selecting the Right Analytical Tool
The choice of analytical methodology is the foundation of any bioanalytical study. For a metabolite like this compound, which is typically present at low concentrations in complex biological matrices (e.g., plasma, urine), the required sensitivity and selectivity dictate the appropriate technology.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: While HPLC-UV methods have been developed for the parent drug, Ondansetron, they often lack the sensitivity required to accurately quantify its metabolites in biological samples without extensive and complex sample cleanup.[3][10] This method is more suitable for analyzing bulk drug substances or pharmaceutical dosage forms.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the unequivocal method of choice for quantifying low-level analytes like this compound in biological fluids.[11][12][13] The combination of chromatographic separation with the high selectivity and sensitivity of triple-quadrupole mass spectrometry provides a robust platform that can achieve lower limits of quantification (LLOQs) in the low ng/mL or even pg/mL range.[12][14] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for matrix effects and variability in extraction recovery, a cornerstone of a self-validating and trustworthy protocol.[14]
For an inter-laboratory study, mandating the use of LC-MS/MS is essential to ensure all participating sites have the capability to achieve the necessary performance metrics.
Chapter 2: Structuring the Inter-Laboratory Comparison Study
A successful inter-laboratory study is not merely about sending samples and comparing numbers; it requires meticulous planning and a clear, universally understood protocol. The principles outlined in guidelines from organizations like ASTM International and ISO provide a robust framework.[9][15][16][17]
The Overall Workflow
The following diagram illustrates the logical flow of a well-structured inter-laboratory comparison study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Key Causality Considerations:
-
Homogeneous Samples: The cornerstone of a fair comparison is the sample itself. The central organizing body must prepare a large, single batch of the biological matrix (e.g., human plasma), which is then divided into aliquots and spiked with known concentrations of this compound. This eliminates sample variability as a source of inter-laboratory error.
-
A Prescriptive Protocol: While individual labs may have their own SOPs, the inter-laboratory study must be governed by a single, detailed protocol. This document should specify everything from reagent suppliers and column chemistry to integration parameters and calibration curve models. This ensures that the method is being tested, not the laboratory's interpretation of a method.
Chapter 3: A Reference Protocol for LC-MS/MS Analysis of this compound
This section provides a detailed, step-by-step reference methodology. The choices herein are justified to ensure a robust and reproducible assay.
1. Materials and Reagents
-
Reference Standards: this compound and this compound-D3 (or other suitable SIL-IS). Purity must be >98%.[18]
-
Control Matrix: Pooled human plasma (K2-EDTA).
-
Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid (ACS Grade).
-
Reagents: Ammonium Formate.
2. Stock and Working Solution Preparation
-
Rationale: Preparing solutions in a sequential, well-documented manner is fundamental for accuracy. Using a SIL-IS is non-negotiable for correcting analyte loss during sample processing and for mitigating matrix effects during ionization.[12]
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and the SIL-IS into separate volumetric flasks and dissolve in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 0.1 ng/mL to 100 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
Internal Standard Spiking Solution (5 ng/mL): Dilute the SIL-IS stock in acetonitrile.
3. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples. While more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) exist, protein precipitation is often sufficient for LC-MS/MS and is less prone to operator-dependent variability, a key consideration for an inter-laboratory study.[13]
-
Step 1: Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 150 µL of the Internal Standard Spiking Solution (in acetonitrile) to each tube.
-
Step 3: Vortex for 30 seconds to precipitate proteins.
-
Step 4: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitate.
-
Step 5: Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
Rationale: The chromatographic conditions are designed to separate the analyte from endogenous matrix components to minimize ion suppression. The mass spectrometer settings are optimized for the specific fragmentation pattern of this compound, ensuring high selectivity.
-
LC System: UPLC/UHPLC system for fast, high-resolution separation.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~5% B, ramp to 95% B, hold, and then re-equilibrate. (Total run time < 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
MRM Transitions (Example):
-
This compound: Q1: m/z 310.2 -> Q3: m/z 186.1 (This would need to be empirically determined by infusion).
-
This compound-D3 (IS): Q1: m/z 313.2 -> Q3: m/z 189.1 (Hypothetical, depends on label position).
-
Chapter 4: Data Analysis and Acceptance Criteria
For the results of an inter-laboratory study to be meaningful, they must be compared against a clear set of acceptance criteria, often derived from regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
1. Individual Laboratory Performance
-
Each lab must first demonstrate that the method works in their hands. This includes:
-
Calibration Curve: A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: The mean concentration of QC samples at a minimum of three levels (Low, Mid, High) must be within ±15% of the nominal value, and the coefficient of variation (%CV) must be ≤15%. For the LLOQ, this is typically ±20% and ≤20%, respectively.[19]
-
2. Inter-Laboratory Comparison
-
The core of the study is comparing the results for the blinded QC samples and any unknown study samples distributed to all labs.
-
Statistical Analysis: An Analysis of Variance (ANOVA) can be used to assess the contribution of inter-laboratory variation to the total variance of the results.
-
Key Metrics:
-
Acceptance: Ideally, the mean values for the blinded QC samples from each laboratory should fall within a predefined percentage (e.g., ±15%) of the overall mean from all participating laboratories. Any laboratory falling outside this range may require investigation for protocol deviation.
Example Comparative Data Table
The table below presents a hypothetical summary of results from a three-laboratory comparison study for a blinded QC sample with a nominal concentration of 5.0 ng/mL.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Overall Mean | Acceptance Criteria |
| N (replicates) | 6 | 6 | 6 | 18 | - |
| Mean Measured Conc. (ng/mL) | 4.85 | 5.15 | 4.92 | 4.97 | - |
| Accuracy (% Nominal) | 97.0% | 103.0% | 98.4% | 99.4% | 85-115% |
| Precision (%CV) | 4.2% | 5.1% | 3.8% | 4.4% | ≤15% |
| Deviation from Overall Mean | -2.4% | +3.6% | -1.0% | - | ±15% |
This table provides a clear, at-a-glance summary of performance, demonstrating that in this hypothetical case, all three laboratories produced comparable and acceptable results.
Conclusion
An inter-laboratory comparison for the analysis of this compound is a rigorous but necessary undertaking to ensure data integrity in multi-site studies. Success hinges on three pillars: the selection of a suitably sensitive and selective analytical technology (LC-MS/MS), meticulous planning and the distribution of a highly prescriptive protocol, and a statistically sound approach to data analysis. By adhering to these principles, researchers can have high confidence in the consistency and reliability of their bioanalytical data, forming a solid foundation for critical drug development decisions.
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Evaluating 6-Hydroxy Ondansetron as a CYP2D6 Probe Substrate: A Comparative Guide for Researchers
Executive Summary
The cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of drug metabolism, responsible for the biotransformation of approximately 20-25% of clinically used drugs. Its highly polymorphic nature leads to significant inter-individual variability in drug response, making the accurate assessment of CYP2D6 activity—or phenotyping—a critical step in drug development and personalized medicine. While dextromethorphan and bufuralol are well-established probe substrates for this purpose, the potential of other compounds, such as ondansetron, warrants investigation. This guide provides a comprehensive evaluation of the validation of 6-hydroxy ondansetron, a metabolite of the widely used antiemetic ondansetron, as a specific probe for CYP2D6 activity. We will delve into the metabolic pathways of ondansetron, compare its properties with established probes, and outline the necessary experimental frameworks for its validation, highlighting both the existing evidence and critical knowledge gaps.
The Central Role of CYP2D6 in Drug Metabolism and the Need for Reliable Probes
The CYP2D6 enzyme exhibits extensive genetic polymorphism, leading to distinct phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[1][2] These variations can profoundly impact the efficacy and toxicity of drugs metabolized by this enzyme. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend in vitro and in vivo studies to characterize the interaction of new drug candidates with CYP enzymes.[3] A reliable probe substrate is a critical tool in these investigations, serving as a specific marker for the enzyme's activity. An ideal probe should be predominantly and ideally exclusively metabolized by the target enzyme to a single, quantifiable metabolite.
Ondansetron Metabolism: A Complex Picture
Ondansetron is metabolized in the liver to several inactive metabolites, primarily through hydroxylation at the 6, 7, and 8 positions of its indole ring, followed by glucuronide conjugation.[1][4] In vitro studies using human liver microsomes and recombinant CYP enzymes have identified multiple P450 isoforms involved in its metabolism, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily.[5]
While multiple enzymes contribute, there is substantial evidence for the significant role of CYP2D6 in ondansetron's overall metabolism and clinical effects.[2][6] This is particularly evident in individuals with different CYP2D6 genotypes. For instance, CYP2D6 ultrarapid metabolizers exhibit increased clearance of ondansetron, leading to lower plasma concentrations and a higher incidence of vomiting when used for postoperative nausea.[1][2] This has led the Clinical Pharmacogenetics Implementation Consortium (CPIC) to recommend considering alternative antiemetics not metabolized by CYP2D6, such as granisetron, for these patients.[1][2][7]
However, the FDA label for ondansetron states that the role of CYP2D6 in its in vivo metabolism is "relatively minor" and that overall turnover is predominantly handled by CYP3A4, with the formation of major metabolites mediated by CYP1A2.[8] This discrepancy underscores the complexity of ondansetron's metabolic profile and the need for a careful evaluation of any single metabolite as a specific probe for one enzyme.
The formation of this compound is a minor metabolic pathway, accounting for less than 5% of the administered dose. This low yield presents a potential challenge for its use as a probe, as the metabolite may be difficult to detect and quantify accurately in biological matrices.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Ondansetron Metabolic Pathways.
Comparative Analysis: this compound vs. Established CYP2D6 Probes
A rigorous validation of a new probe substrate requires a head-to-head comparison with established standards. For CYP2D6, dextromethorphan (O-demethylation to dextrorphan) and bufuralol (1'-hydroxylation) are the most widely accepted and utilized probes.[3][9]
| Feature | Dextromethorphan | Bufuralol | Ondansetron (for 6-Hydroxylation) |
| Primary Metabolite | Dextrorphan | 1'-Hydroxybufuralol | This compound |
| Specificity for CYP2D6 | High (O-demethylation) | High (1'-hydroxylation) | Unknown. Other CYPs may contribute. |
| Metabolic Rate | Well-characterized | Well-characterized | Unknown. |
| Kinetic Parameters (Km) | Low µM range | Low µM range | Not publicly available. |
| Clinical Correlation | Strong correlation with genotype | Strong correlation with genotype | Correlation with clinical efficacy in UMs. |
| Regulatory Acceptance | Widely accepted | Widely accepted | Not established as a probe. |
Key Considerations:
-
Specificity: The most significant hurdle for validating this compound as a CYP2D6 probe is the lack of data on the exclusivity of this pathway. While CYP2D6 is implicated, the contribution of other CYPs to 6-hydroxylation has not been systematically ruled out. In contrast, the pathways for dextromethorphan and bufuralol are well-established as being highly specific to CYP2D6.
-
Kinetic Properties: The Michaelis-Menten constant (Km) is a critical parameter that reflects the substrate's affinity for the enzyme. For a probe to be sensitive, it should have a low Km value, ensuring that the enzyme is saturated at physiologically relevant concentrations. While the Km values for dextromethorphan and bufuralol are well-documented in the low micromolar range, this crucial data is not publicly available for the CYP2D6-mediated formation of this compound.[10] One study did report a Ki of 29 µM for ondansetron as a competitive inhibitor of dextromethorphan O-demethylation, which provides an estimate of its binding affinity to CYP2D6.[11]
-
Metabolite Profile: The formation of multiple metabolites from ondansetron complicates its use as a probe for a single enzyme. The ideal probe substrate is converted to a single major metabolite by the enzyme of interest.
Experimental Workflow for Validation
The validation of this compound as a CYP2D6 probe would necessitate a series of well-defined in vitro and in vivo experiments.
In Vitro Characterization
Objective: To determine the kinetic parameters of this compound formation and assess the specificity of the reaction to CYP2D6.
Methodology:
-
Recombinant CYP Enzymes: Incubate ondansetron with a panel of recombinant human CYP enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to identify which enzymes are capable of forming this compound.
-
Kinetic Analysis: Using recombinant CYP2D6 and human liver microsomes, perform substrate concentration-dependent incubations to determine the Km and Vmax for the formation of this compound.
-
Chemical Inhibition: In pooled human liver microsomes, co-incubate ondansetron with selective chemical inhibitors of various CYP enzymes to confirm the contribution of CYP2D6 to 6-hydroxylation.
-
Correlation Analysis: Measure the rate of this compound formation in a panel of individual human liver microsomes with known CYP2D6 activities (determined by genotyping and/or phenotyping with an established probe) to establish a correlation.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} In Vitro Validation Workflow.
In Vivo Phenotyping Study
Objective: To evaluate the correlation between the in vivo formation of this compound and CYP2D6 genotype.
Methodology:
-
Study Population: Recruit a cohort of healthy volunteers with diverse CYP2D6 genotypes (poor, intermediate, extensive, and ultrarapid metabolizers).
-
Drug Administration: Administer a single oral dose of ondansetron.
-
Sample Collection: Collect plasma and urine samples at timed intervals.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ondansetron and its hydroxylated metabolites, including this compound.[12][13][14]
-
Data Analysis: Calculate pharmacokinetic parameters, including the metabolic ratio of this compound to ondansetron. Correlate this ratio with the subjects' CYP2D6 genotypes.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} In Vivo Validation Workflow.
Conclusion and Future Directions
The available evidence suggests that while CYP2D6 plays a clinically significant role in the therapeutic efficacy of ondansetron, the validation of this compound as a specific probe for CYP2D6 activity is incomplete. The primary obstacles are the lack of publicly available data on the kinetic parameters of its formation and the specificity of this metabolic pathway. Furthermore, its status as a minor metabolite raises concerns about the sensitivity of assays for its detection.
For researchers and drug development professionals, the use of established probes like dextromethorphan and bufuralol remains the gold standard for CYP2D6 phenotyping. However, the investigation into ondansetron's metabolism highlights a fascinating case of where a "minor" metabolic pathway from a drug's overall clearance perspective can have significant clinical implications for a subpopulation of patients.
Future research should focus on:
-
Determining the Km and Vmax for the formation of this compound by recombinant CYP2D6 and its common allelic variants.
-
Conducting comprehensive in vitro studies to definitively establish the contribution of other CYP isoforms to 6-hydroxylation.
-
Performing well-designed in vivo studies to directly compare the metabolic ratio of this compound with that of dextrorphan in individuals with diverse CYP2D6 genotypes.
Until these critical data are available, this compound should be considered an investigational, rather than a validated, probe for CYP2D6 activity.
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 6-Hydroxy Ondansetron
Introduction: The Critical Role of Metabolite Quantification
In the landscape of drug development and clinical pharmacology, understanding a drug's metabolic fate is paramount. Ondansetron, a potent 5-HT3 receptor antagonist, is a cornerstone antiemetic therapy. Its efficacy and safety profile are intrinsically linked to its metabolism, primarily hepatic, which leads to the formation of several metabolites, including 6-Hydroxy Ondansetron. The precise and accurate quantification of this metabolite in biological matrices is not merely an analytical exercise; it is fundamental to constructing a complete pharmacokinetic (PK) profile, assessing drug-drug interactions, and ensuring patient safety.
This guide provides a comparative analysis of the predominant analytical methodologies for the quantification of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will dissect the causality behind experimental choices, ground the discussion in authoritative regulatory standards, and offer field-proven insights to guide researchers toward the most robust and reliable analytical solutions. While specific validation data for this compound is less prevalent in public literature, the analytical principles and performance metrics are directly comparable to those of the parent drug, Ondansetron. Therefore, data for Ondansetron will be used as a highly relevant proxy to compare methodological capabilities.
All bioanalytical method development and validation should adhere to the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] These guidelines ensure that the generated data is reliable and suitable for regulatory submissions.[3]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the required sensitivity, selectivity, throughput, and the complexity of the biological matrix. For this compound, the primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and High-Performance Thin-Layer Chromatography (HPTLC).
| Method | Principle | Typical Application | Strengths | Limitations |
| HPLC-UV | Chromatographic separation followed by detection based on the analyte's absorbance of UV light. | Quantification in pharmaceutical dosage forms; bioanalysis if concentrations are high. | Cost-effective, robust, widely available. | Limited sensitivity and selectivity, susceptible to matrix interference. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry, which measures the mass-to-charge ratio of the analyte and its fragments. | Gold standard for bioanalysis of drugs and metabolites in complex matrices (plasma, urine, CSF). | Unmatched sensitivity and selectivity, high specificity, wide linear range. | Higher instrument cost and complexity. |
| HPTLC | Separation on a high-performance layer, followed by densitometric quantification of the separated spots. | Simultaneous analysis of multiple samples, impurity profiling, stability studies. | High throughput for screening, low solvent consumption. | Lower precision and sensitivity compared to LC-MS/MS.[6] |
Performance Deep Dive: Accuracy & Precision
The trustworthiness of any quantitative data hinges on two key parameters: accuracy (closeness to the true value) and precision (reproducibility of measurements). The following table summarizes typical performance data for the quantification of Ondansetron, serving as a benchmark for its 6-Hydroxy metabolite.
| Parameter | LC-MS/MS | HPLC-UV | HPTLC |
| Matrix | Human Plasma, Cerebrospinal Fluid (CSF) | Rabbit Plasma, Pharmaceutical Formulations | Pharmaceutical Formulations |
| Lower Limit of Quantification (LOQ) | 0.025 - 5 ng/mL [7][8][9] | ~25 ng/mL [10] (in plasma); ~0.32 µg/mL (in formulation)[11] | 121.1 - 164.4 ng/spot [6] |
| Linearity Range | 0.025 - 350 ng/mL[7][8] | 25 - 1000 ng/mL[10] (in plasma); 10 - 50 µg/mL (in formulation)[11] | 0.1 - 0.5 µ g/spot [6] |
| Accuracy (% Bias or % Recovery) | -2.5% to +8.2% [12] (typically within ±15%) | -3.63% to +1.01% [10] (typically within ±15%) | 98% - 102% (Recovery) |
| Precision (Intra-day & Inter-day %RSD) | < 15% (often < 8%)[7][12] | < 4% [10] | < 2% |
Expertise & Experience: Interpreting the Data
The data clearly illustrates a performance hierarchy. LC-MS/MS is unequivocally superior for bioanalysis due to its exceptional sensitivity (LOQ in the picogram-per-mL range).[7] This is critical for characterizing the PK profile of metabolites, which are often present at much lower concentrations than the parent drug. While HPLC-UV methods demonstrate excellent accuracy and precision, their significantly higher LOQ makes them unsuitable for most metabolite bioanalysis, though they remain a workhorse for analyzing pharmaceutical formulations.[10][11] HPTLC offers a high-throughput option for screening but generally lacks the precision required for definitive pharmacokinetic studies.[6]
Visualizing the Analytical Workflow
A robust bioanalytical process follows a series of validated steps to ensure data integrity from sample collection to final result.
Caption: General workflow for quantifying metabolites in biological samples.
Detailed Experimental Protocols
The following protocols represent validated starting points. Crucially, any method must be fully validated in your laboratory for its intended purpose, following ICH M10 guidelines. [5]
Protocol 1: High-Sensitivity LC-MS/MS Method
This method is designed for the accurate quantification of this compound in human plasma, prioritizing sensitivity and selectivity.
1. Materials & Reagents:
-
This compound and stable isotope-labeled this compound (Internal Standard, IS) reference standards.
-
Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Human plasma (K2EDTA).
2. Standard & QC Preparation:
-
Prepare primary stock solutions of the analyte and IS in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for spiking into plasma to form the calibration curve (e.g., 0.1 ng/mL to 200 ng/mL).
-
Prepare Quality Control (QC) samples by spiking blank plasma at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the IS at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low %B to high %B to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for both the analyte and IS must be optimized. For Ondansetron, a known transition is m/z 294 -> 170.[12][13] The transition for this compound would be m/z 310 -> [fragment ion].
5. Trustworthiness & Self-Validation:
-
The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences identical ionization effects and extraction inefficiencies, allowing for highly accurate correction.
-
Each analytical run must include a full calibration curve and at least three levels of QCs in duplicate to verify the accuracy and precision of the run.
Protocol 2: HPLC-UV Method for Higher Concentrations
This method is suitable for applications where metabolite concentrations are expected to be high, or for analyzing pharmaceutical formulations.
1. Materials & Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade), Orthophosphoric Acid, Water (HPLC grade).
-
Suitable Internal Standard (structurally similar compound).
2. Standard & QC Preparation:
-
Prepare stock and working solutions as described in the LC-MS/MS protocol, but at higher concentrations (e.g., 0.1 µg/mL to 50 µg/mL).
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18 or mixed-mode) according to the manufacturer's protocol.
-
Load the plasma sample (pre-treated as required).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
4. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of a buffer (e.g., 0.1% Orthophosphoric Acid in water) and an organic solvent (e.g., Methanol) in a ratio like 50:50 v/v.[11]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (Ondansetron is often detected around 248 nm or 310 nm).[11][15]
-
Injection Volume: 20 µL.[14]
5. Trustworthiness & Self-Validation:
-
SPE provides a cleaner sample extract compared to protein precipitation, which is crucial for reducing matrix interference in UV detection.
-
System suitability tests (e.g., replicate injections of a standard) must be performed before each run to ensure the chromatographic system is performing correctly.[16]
Choosing the Right Method: A Logic Diagram
The selection of an analytical method is a critical decision driven by the specific requirements of the study.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
For the definitive quantification of this compound in biological matrices for pharmacokinetic and drug metabolism studies, LC-MS/MS is the authoritative gold standard . Its superior sensitivity and selectivity ensure the generation of accurate and precise data, even at the low concentrations typical of metabolites. While HPLC-UV and HPTLC have their applications, particularly in the analysis of bulk drug and pharmaceutical formulations, they lack the performance characteristics required for rigorous bioanalysis.
The ultimate trustworthiness of any result, regardless of the method, is not derived from the instrument itself, but from a meticulously executed and comprehensive method validation. By adhering to regulatory guidelines and understanding the scientific principles behind each step, researchers can ensure their data is robust, reliable, and fit for purpose.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Methods for Determination of Ondansetron hydrochloride and Pantoprazole.
- METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD.International Journal of Pharmacy and Pharmaceutical Sciences.
- Validated Analytical Method Developed for Estimation of Ondansetron by Spectroscopy in Pharmaceutical Dosage Form.Journal of Drug Delivery and Therapeutics.
- Guideline on bioanalytical method valid
- A Review on various analytical methodology for Ondansetron.NewBioWorld.
- A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form.PubMed Central.
- ICH M10 on bioanalytical method valid
- M10 Bioanalytical Method Valid
- M10 Bioanalytical Method Valid
- Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application.
- An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical applic
- Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form.
- An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical applic
- Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry.
- Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Applic
- Development and Validation of an RP-HPLC-UV Method for the Determination of Ondansetron in Rabbit Plasma: Application to a Pharmacokinetic Study.
- Development and validation of spectrophotometric method for determination of ondansetron hydrochloride in bulk and formulation.
- Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxid
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A Senior Application Scientist's Guide to Linearity and Range in Ondansetron Bioanalysis: A Comparative Review
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Bioanalysis in Ondansetron Therapeutics
Ondansetron is a potent 5-HT3 receptor antagonist, pivotal in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Its efficacy and safety are directly linked to its pharmacokinetic profile, which is primarily understood through the quantitative analysis of the drug and its metabolites in biological matrices. The primary route of ondansetron metabolism in humans is hydroxylation, leading to the formation of 6-Hydroxy, 7-Hydroxy, and 8-Hydroxy Ondansetron, followed by glucuronide or sulfate conjugation. Accurate measurement of these analytes is therefore fundamental to clinical and preclinical studies.
This guide provides an in-depth comparison of bioanalytical assays for ondansetron, with a special focus on the critical validation parameters of linearity and range. We will delve into the "why" behind experimental choices, offering a field-proven perspective on establishing robust and reliable analytical methods, from traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) to the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Pillar 1: Understanding Linearity and Range in Bioanalytical Method Validation
Before comparing specific assays, it is crucial to grasp the regulatory and scientific foundation of linearity and range. According to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines on bioanalytical method validation, these parameters are cornerstones of a reliable assay.[1][2][3]
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of the instrument response versus the known concentration of the analyte. The correlation coefficient (r²) is a key indicator, with values ≥ 0.99 generally considered acceptable.
-
Range is the interval between the upper and lower concentration of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The lower limit of this range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).
The selection of an appropriate range is dictated by the expected concentrations of the analyte in study samples. For instance, pharmacokinetic studies often require a wide dynamic range to accurately capture the peak concentration (Cmax) and the terminal elimination phase of the drug.
Pillar 2: A Comparative Analysis of Assay Methodologies
The choice of an analytical platform is a critical decision in drug development, balancing sensitivity, selectivity, throughput, and cost. Here, we compare the typical linearity and range of HPLC-UV and LC-MS/MS assays for ondansetron.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceuticals. Its principle relies on the separation of the analyte from other matrix components via chromatography, followed by detection based on the analyte's absorbance of UV light.
Causality Behind Experimental Choices:
-
Wavelength Selection: The detection wavelength is chosen at the absorbance maximum (λmax) of the analyte to maximize sensitivity. For ondansetron, this is often in the range of 216-310 nm.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to achieve optimal chromatographic separation, ensuring the ondansetron peak is well-resolved from endogenous interferences.
-
Column Chemistry: C18 columns are commonly used due to their hydrophobic nature, which provides good retention for moderately polar compounds like ondansetron.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for bioanalysis due to its superior sensitivity and selectivity. It couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like ondansetron and its metabolites, as it efficiently generates gas-phase ions from the liquid phase.
-
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of LC-MS/MS. A specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, minimizing the chances of interference.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., Ondansetron-d3) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring accurate quantification.
Quantitative Comparison of Linearity and Range
The following table summarizes the linearity and range of various published methods for ondansetron. It is important to note that direct comparisons should be made with caution, as the matrices and specific validation procedures may differ.
| Methodology | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| HPLC-UV | Ondansetron | 30 - 70 µg/mL | > 0.998 | Injectable Formulation | [4] |
| HPLC-UV | Ondansetron | 2.5 - 75 µg/mL | > 0.999 | Bulk Drug/Tablets | [5] |
| HPLC-UV | Ondansetron | 10 - 50 µg/mL | 0.9999 | Tablets | [6] |
| RP-HPLC | Ondansetron | 20 - 120 µg/mL | 0.999 | Tablets | [7] |
| LC-MS/MS | Ondansetron | 5 - 1000 ng/mL | Not Reported | Rat Plasma | [8] |
| LC-MS/MS | Ondansetron | 0.25 - 350 ng/mL | 0.9999 | Human Plasma | [9] |
| LC-MS/MS | Ondansetron | 0.025 - 100 ng/mL | 0.9993 | Human CSF | [9] |
| LC-MS/MS | Ondansetron & 8-Hydroxy Ondansetron | Not explicitly stated, but validated. | Not explicitly stated, but validated. | Human Plasma | [10] |
Key Insights: The data clearly illustrates the superior sensitivity of LC-MS/MS, with LLOQs in the low ng/mL or even pg/mL range, compared to the µg/mL range for HPLC-UV. This makes LC-MS/MS the method of choice for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured.
Pillar 3: The Challenge of Metabolite Quantification
While many assays focus on the parent drug, a comprehensive understanding of ondansetron's disposition requires the quantification of its primary hydroxylated metabolites: 6-hydroxy, 7-hydroxy, and 8-hydroxyondansetron. A validated stereospecific HPLC method has been reported to be free of interference from these three major metabolites, underscoring their analytical relevance.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the steps involved in establishing the linearity and range of a bioanalytical method.
Protocol 1: Establishing Linearity and Range for an Ondansetron HPLC-UV Assay
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of ondansetron reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the working standard solutions to create a series of at least six non-zero calibration standards covering the expected concentration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Include a blank sample (matrix only) and a zero sample (matrix with internal standard).
-
-
Sample Preparation:
-
Perform a protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the reconstituted samples into the HPLC-UV system.
-
Record the peak area of the ondansetron peak at the predetermined wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept. The acceptance criterion for r² is typically ≥ 0.99.
-
The range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy and precision.
-
Protocol 2: Establishing Linearity and Range for a 6-Hydroxy Ondansetron LC-MS/MS Assay
This protocol is adapted from the principles of validated LC-MS/MS assays for ondansetron and its other metabolites.
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d3) in an appropriate organic solvent.
-
-
Preparation of Calibration Standards:
-
Spike blank biological matrix with the this compound working solutions to create a calibration curve with at least six to eight non-zero points, covering the desired range (e.g., 0.1 to 100 ng/mL).
-
-
Sample Preparation:
-
To an aliquot of each calibration standard and study sample, add the internal standard working solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Evaporate the organic extract and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Monitor the specific MRM transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration.
-
Apply a weighted (e.g., 1/x² or 1/x) linear regression. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: A generalized workflow for bioanalytical method validation.
Caption: The interdependency of linearity, range, and other key validation parameters.
Conclusion and Future Perspectives
The accurate quantification of this compound and other metabolites is integral to a complete understanding of ondansetron's pharmacology. While specific, publicly available validation data for this compound assays is limited, the principles and methodologies are well-established through extensive research on the parent drug. LC-MS/MS stands out as the superior technique for bioanalysis, offering a wide dynamic range and high sensitivity, which are crucial for pharmacokinetic and metabolite studies.
As drug development moves towards more personalized medicine, the need for highly sensitive and specific assays that can simultaneously quantify a parent drug and its multiple metabolites will continue to grow. Future advancements in mass spectrometry and automated sample preparation will undoubtedly lead to even more robust and efficient bioanalytical workflows. For researchers in this field, a thorough understanding of the principles of method validation, particularly linearity and range, remains a non-negotiable prerequisite for generating high-quality, reliable data.
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Musshoff, F., Madea, B., Stüber, F., & Stamer, U. M. (2010). Enantioselective Determination of Ondansetron and 8-hydroxyondansetron in Human Plasma From Recovered Surgery Patients by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 34(9), 581–586. [Link]
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Varvara, A., Monciu, C. M., & Rusu, A. (2009). THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. Farmacia, 57(5). [Link]
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Liu, J., & Stewart, J. T. (1997). High-performance liquid chromatographic analysis of ondansetron enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and solid-phase extraction. Journal of chromatography. B, Biomedical sciences and applications, 694(1), 179–184. [Link]
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Varvara, A., Monciu, C. M., Dumitrescu, G., & Rusu, A. (2010). DEVELOPMENT OF A NEW RP-HPLC METHOD FOR ONDANSETRON DETERMINATION IN INJECTABLE FORMULATIONS. Farmacia, 58(2), 207-214. [Link]
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ResearchGate. (n.d.). Linearity curve of Ondansetron. Retrieved from [Link]
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Basha, M. M., et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. International Journal of Pharmacy and Technology Research, 5(1), 86-94. [Link]
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ResearchGate. (n.d.). Linearity Results of Ondansetron Hydrochloride. Retrieved from [Link]
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Zhu, Y., Zhang, Q., Zou, J., Wan, M., Zhao, Z., & Zhu, J. (2015). Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers. Drug design, development and therapy, 9, 4355–4361. [Link]
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ResearchGate. (n.d.). High-Performance Liquid Chromatography Assay for Ondansetron in Bulk and Pharmaceutical Formulations. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Rakam, S., et al. (2022). Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron and Pantoprazole in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 84(2), 481-489. [Link]
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Szałek, E., et al. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115625. [Link]
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Sonawane, L. V., Poul, B. N., Usnale, S. V., Waghmare, P. V., & Surwase, L. H. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Analytical Acta, 5(4), 1. [Link]
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Bauer, S., Störmer, E., & Kaiser, R. (2002). Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection. Biomedical chromatography : BMC, 16(3), 187–190. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 068-083. [Link]
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Patil, S. S., & Bonde, M. G. (2017). Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(11), 4690-4695. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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Rakam, S., et al. (2022). Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron and Pantoprazole in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 84(2), 481-489. [Link]
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A Comparative Guide to the Specificity of Analytical Methods for 6-Hydroxy Ondansetron
In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Ondansetron, a potent 5-HT3 receptor antagonist, is extensively metabolized in the liver, with 6-Hydroxy Ondansetron being one of its key metabolites. The structural similarity between Ondansetron and its metabolites necessitates analytical methods with high specificity to ensure reliable quantification. This guide provides an in-depth comparison of various analytical techniques for the specific determination of this compound, offering insights into their principles, performance, and optimal applications.
The Critical Role of Specificity in Metabolite Quantification
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of this compound analysis, these components include the parent drug (Ondansetron), other metabolites (e.g., 7-Hydroxy and 8-Hydroxy Ondansetron), and matrix components from biological samples (e.g., plasma, urine).[1][2] A lack of specificity can lead to inaccurate measurements, potentially impacting clinical decisions and drug development processes.
The primary challenge in developing specific methods for this compound lies in its close structural resemblance to other hydroxylated metabolites. This guide will explore how different analytical techniques address this challenge.
Comparison of Key Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the most commonly employed techniques for this compound analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique in pharmaceutical analysis due to its robustness and cost-effectiveness. The specificity of an HPLC-UV method is primarily determined by the chromatographic separation of the analyte from potential interferents.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength.
Achieving Specificity:
-
Column Chemistry: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly used for the separation of Ondansetron and its metabolites.[3][4] The hydrophobicity of these columns allows for the separation of compounds based on their polarity.
-
Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents like acetonitrile or methanol and an aqueous buffer) is fine-tuned to achieve optimal resolution between this compound, Ondansetron, and other metabolites.[5] Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to improve separation.[3]
-
Wavelength Selection: The UV detection wavelength is selected at the maximum absorbance of this compound to enhance sensitivity while minimizing interference from other compounds that may absorb at different wavelengths.[6]
Forced Degradation Studies: To rigorously assess the specificity of an HPLC method, forced degradation studies are performed.[3][4] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[3][4][7][8] The method's ability to separate the analyte peak from these degradation product peaks demonstrates its stability-indicating nature.[4][8]
Experimental Workflow for HPLC Method Development:
Caption: Workflow for developing a specific HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Principle of Operation: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored.
Unparalleled Specificity:
-
Multiple Reaction Monitoring (MRM): The specificity of LC-MS/MS is derived from the unique transition of a precursor ion to a product ion for a given molecule. This MRM technique significantly reduces background noise and interference from co-eluting compounds.
-
Structural Confirmation: The fragmentation pattern of a molecule in the mass spectrometer provides structural information, further confirming the identity of the analyte.[3]
Application in Metabolite Identification: LC-MS/MS is not only a quantitative tool but also a powerful technique for the identification and structural elucidation of metabolites.[1] By analyzing the fragmentation patterns, novel metabolites of Ondansetron have been identified.[1]
Experimental Protocol for LC-MS/MS Analysis of this compound in Plasma:
-
Sample Preparation: A protein precipitation or liquid-liquid extraction is performed on the plasma sample to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is used.
-
Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer. The mass spectrometer is operated in positive ion mode using an electrospray ionization (ESI) source. The MRM transitions for this compound and an internal standard are monitored.
Chiral Chromatography
Ondansetron is a chiral molecule and exists as two enantiomers, (R)- and (S)-Ondansetron. Metabolism can also be stereoselective, potentially leading to different concentrations of the enantiomers of this compound. Chiral chromatography is essential for separating and quantifying these individual enantiomers.
Principle of Operation: Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral molecule, leading to their separation.
Importance in Pharmacokinetic Studies: The separation of enantiomers is crucial as they can exhibit different pharmacological activities and pharmacokinetic profiles.[9] Chiral methods, often using HPLC with a chiral column, allow for the investigation of the stereoselective metabolism of Ondansetron.[9][10]
Chiral Separation Workflow:
Caption: Key steps in chiral method development and analysis.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.
| Feature | HPLC-UV | LC-MS/MS | Chiral Chromatography |
| Specificity | Good to Excellent (method dependent) | Excellent to Superior | Excellent (for enantiomers) |
| Sensitivity | Moderate (µg/mL to ng/mL range)[6][8] | High (pg/mL to ng/mL range)[11] | Moderate to High |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Moderate to High |
| Primary Application | Routine QC, formulation analysis | Bioanalysis, metabolite ID | Stereoselective PK studies |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the specific requirements of the study.
-
For routine quality control and analysis of pharmaceutical formulations where metabolite concentrations are relatively high, a well-validated HPLC-UV method offers a specific, robust, and cost-effective solution. The specificity of this method must be rigorously established through forced degradation studies.
-
For bioanalytical studies in complex matrices like plasma or urine, where high sensitivity and specificity are paramount, LC-MS/MS is the method of choice. Its ability to minimize matrix effects and provide structural confirmation makes it ideal for pharmacokinetic and metabolism studies.
-
When investigating the stereoselective disposition of Ondansetron and its metabolites, chiral chromatography is indispensable. This technique allows for the separation and quantification of individual enantiomers, providing critical insights into the drug's behavior in the body.
By understanding the principles and performance characteristics of these analytical methods, researchers and scientists can select the most appropriate technique to ensure the generation of accurate and reliable data for this compound, ultimately contributing to the safe and effective use of Ondansetron.
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Kusuma, M. S., et al. (2015). Novel Analytical Techniques for the Determination of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by Spectrophotometry. International Journal of ChemTech Research, 8(4), 1646-1655. Retrieved from [Link]
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Atrey, E., et al. (2017). RP-HPLC Method Development and Validation for Simultaneous Estimation of Ondansetron Hydrochloride and Complexed Famotidine in Bulk and Dosage Form. MedCrave Online Journal of Analytical and Pharmaceutical Research, 5(2), 00138. Retrieved from [Link]
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Raval, P. B., et al. (2008). A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form. Indian Journal of Pharmaceutical Sciences, 70(3), 386-390. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Extraction of 6-Hydroxy Ondansetron from Biological Matrices
Introduction: The Critical Role of Sample Preparation in Bioanalysis
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is as crucial as that of the parent drug. 6-Hydroxy Ondansetron, a primary phase I metabolite of the potent antiemetic ondansetron, serves as a key analyte in understanding the drug's disposition. However, the inherent complexity of biological matrices such as plasma and serum, which are replete with proteins, lipids, and salts, presents a significant analytical challenge.[1] These endogenous components can interfere with analysis, suppress instrument signals, and compromise data integrity.
Effective sample preparation is, therefore, not merely a preliminary step but the foundation of a robust and reliable bioanalytical method.[2][3] The choice of extraction technique directly influences the sensitivity, selectivity, and reproducibility of the subsequent analysis, typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4] This guide provides an in-depth comparison of the three most prevalent extraction techniques for this compound and its parent compound from biological fluids: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the fundamental principles of each method, provide validated protocols, and present a comparative analysis of their performance to guide researchers in selecting the optimal strategy for their analytical needs.
Protein Precipitation (PPT): The High-Throughput Workhorse
Protein Precipitation is a straightforward and rapid method for sample cleanup. It is often the first choice for high-throughput screening environments due to its simplicity and speed.
Scientific Principle & Rationale
The core principle of PPT is the removal of proteins by reducing their solubility, causing them to precipitate out of the solution. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma or serum).[5][6] The organic solvent disrupts the hydration layer surrounding the protein molecules, leading to their aggregation and precipitation.[6] Acetonitrile is frequently preferred as it tends to precipitate proteins more effectively than methanol.
Causality in Application: This method is selected when speed is paramount and the analyte of interest, like this compound, is present at concentrations well above the lower limits of detection. While fast, it is considered a "cruder" form of cleanup. The resulting supernatant, although largely free of proteins, still contains many other endogenous components like salts and lipids, which can lead to significant matrix effects in LC-MS/MS analysis.
Experimental Protocol: Protein Precipitation
This protocol is adapted from a validated method for the analysis of ondansetron in rat serum.[7]
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma or serum sample.
-
Solvent Addition: Add 300 µL of cold acetonitrile containing the internal standard (IS). A sample-to-solvent ratio of 1:3 is common and ensures efficient protein removal.[6]
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, reducing potential chromatographic peak distortion.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
Caption: High-level workflow for the Protein Precipitation method.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE is a more selective technique than PPT, offering a cleaner extract by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.
Scientific Principle & Rationale
LLE operates on the principle of differential solubility. The analyte is separated from the sample matrix by partitioning between two immiscible liquid phases, typically the aqueous sample and an organic solvent. The efficiency of this partitioning is governed by the analyte's distribution coefficient (logD), which is dependent on its intrinsic lipophilicity (logP) and the pH of the aqueous phase.
Causality in Application: For a basic compound like this compound, the extraction is performed under alkaline conditions (pH > pKa). At a high pH, the molecule is in its neutral, non-ionized form, making it more soluble in the organic solvent and facilitating its transfer from the aqueous plasma. The choice of organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) is critical; it must be immiscible with water, have a high affinity for the analyte, and be easily evaporated. LLE provides a significantly cleaner sample than PPT, reducing matrix effects and often improving sensitivity.[3]
Experimental Protocol: Liquid-Liquid Extraction
This protocol is a representative example derived from methods developed for ondansetron and its metabolites.[8]
-
Aliquoting: In a glass tube, pipette 200 µL of the plasma or serum sample.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH or 1 M ammonium hydroxide) to raise the sample pH to >9. Add the internal standard.
-
Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a 90:10 mixture of ethyl acetate:isopropanol).
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to maximize the surface area between the two phases and facilitate analyte transfer.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: High-level workflow for the Liquid-Liquid Extraction method.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
SPE is widely regarded as the most powerful technique for sample cleanup in bioanalysis, offering the highest degree of selectivity and concentration, resulting in the cleanest extracts and the best sensitivity.[1]
Scientific Principle & Rationale
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent.
Causality in Application: For this compound, a mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C8, C18, or cyanopropyl) sorbent can be used.[9][10] A reversed-phase mechanism relies on hydrophobic interactions between the analyte and the sorbent. The protocol involves four key steps:
-
Conditioning: Wets the sorbent to enable interaction with the aqueous sample.
-
Loading: The sample is passed through the cartridge, and the analyte is retained.
-
Washing: A weak solvent is used to wash away interfering compounds without dislodging the analyte.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.
This multi-step process allows for highly selective removal of interferences, including salts, phospholipids, and other metabolites, leading to minimal matrix effects and maximum sensitivity.[10]
Experimental Protocol: Solid-Phase Extraction
This protocol is based on a validated method for ondansetron in human plasma using a cyanopropyl sorbent.[9]
-
Sorbent Conditioning: Condition a 100 mg, 1 mL cyanopropyl SPE cartridge by passing 1 mL of methanol, followed by 1 mL of purified water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load 1 mL of the plasma/serum sample (pre-treated with internal standard) onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent, such as 10% methanol in water, to remove polar interferences.[9]
-
Drying: Dry the sorbent bed completely by applying a high vacuum for 5-10 minutes. This step is crucial for ensuring efficient elution.
-
Elution: Elute the analyte by passing 1 mL of an appropriate elution solvent (e.g., Methanol with 0.1% triethylamine) through the cartridge into a collection tube.[9] The small amount of triethylamine ensures the basic analyte is in its neutral state to facilitate elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy Ondansetron
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical entities we handle. 6-Hydroxy Ondansetron, a primary human metabolite of the potent 5-HT3 receptor antagonist Ondansetron, requires meticulous disposal procedures due to its inherent toxicological and ecotoxicological properties.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
The core principle of this guidance is waste minimization and strict adherence to hazardous waste regulations. The protocols outlined are designed to be self-validating systems, aligning with the standards set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Hazard Profile and Regulatory Imperative
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal protocols. While specific data for the metabolite can be limited, the profile is extrapolated from its parent compound, Ondansetron, which shares a similar core structure and toxicological concerns.
Table 1: Hazard Summary for Ondansetron and its Metabolites
| Hazard Category | Description | Key Findings |
| Human Health (Acute) | Toxic if ingested and causes severe eye damage.[5][6][7] | Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[5] Direct eye contact can cause burning and irreversible damage.[5] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[5][6][7][8] | The compound is potentially persistent in the environment and shows moderate chronic toxicity to aquatic organisms.[9] This high aquatic toxicity is a primary driver for stringent disposal methods. |
| Regulatory Classification | Classified as a hazardous waste and a toxic solid for transport. | Often shipped under UN2811 "Toxic solid, organic, n.o.s."[5][6][7] Disposal is governed by the EPA's RCRA framework.[4] |
The most critical regulatory constraint is the absolute prohibition on sewer disposal . The EPA has enacted a strict "sewer ban" for all healthcare and laboratory facilities, which forbids the flushing or drain disposal of hazardous waste pharmaceuticals.[10][11] This is to prevent the contamination of water systems and harm to aquatic ecosystems.[10]
Pre-Disposal Safety Protocols: PPE and Spill Management
Prior to handling any waste, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
All personnel handling this compound, including for disposal, must wear the following PPE to prevent exposure:
-
Eye/Face Protection: Wear safety glasses with side shields or tight-sealing safety goggles.[5]
-
Hand Protection: Use chemically resistant gloves, such as Neoprene.[5]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, chemically resistant aprons or coveralls should be used.[5]
-
Respiratory Protection: Not typically required when handling small quantities of the solid in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[5]
Spill Management Protocol
Accidental spills must be managed immediately to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in section 2.1.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean Up: Carefully scoop or sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[8] Use a HEPA-filtered vacuum for larger spills if available and rated for hazardous materials.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it according to the protocols in Section 3.
The Core Disposal Workflow: From Generation to Segregation
Proper disposal begins at the point of waste generation. The first step is to correctly identify the waste stream. This decision-making process dictates the subsequent handling and disposal pathway.
Caption: Waste stream identification workflow.
Protocol 3.1: Disposal of Solid this compound Waste
This protocol applies to the pure compound, expired material, or solid residues from experiments.
-
Designate a Waste Container: Select a clearly marked, dedicated container for "Solid Hazardous Waste: this compound." The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[12]
-
Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Keep Closed: The container must remain closed at all times except when adding waste.[12]
-
Store Securely: Store the container in a designated satellite accumulation area or central hazardous waste storage area, segregated from incompatible materials.[13]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This applies to disposable items that have come into direct contact with this compound.
-
Segregate Waste: Do not mix contaminated labware with regular trash or non-hazardous waste.[14]
-
Collect in a Lined Container: Place all contaminated items (e.g., gloves, weigh boats, pipette tips, wipes) into a durable, leak-proof container lined with a heavy-duty plastic bag.
-
Label Appropriately: The container must be labeled "Hazardous Waste: Lab Debris Contaminated with this compound."
-
Seal and Store: Once full, securely seal the liner and the container lid. Transfer to the designated hazardous waste storage area for professional disposal.
Protocol 3.3: Management of Empty Containers
Under RCRA, an "empty" container that held a toxic chemical may still be regulated as hazardous waste unless properly decontaminated.[15]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) capable of removing the chemical residue.[12][15]
-
Collect the Rinsate: Crucially, the first rinsate (and subsequent rinses) must be collected and managed as liquid hazardous waste. [12][15] This rinsate is now considered hazardous due to the dissolved toxic compound. Collect it in a designated "Hazardous Waste: this compound Rinsate" container.
-
Deface the Label: Completely remove or deface the original manufacturer's label on the now-empty and rinsed container to prevent misuse.[15]
-
Final Disposal: After triple-rinsing and label defacement, the container can be disposed of in the regular trash or recycled, depending on institutional policy.[16]
Waste Accumulation, Storage, and Final Disposal
The final phase of the disposal process involves the safe accumulation of waste until it is collected by a licensed professional service. Effective management during this stage is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Caption: Overall laboratory hazardous waste workflow.
Labeling and Storage
-
Labeling: Every hazardous waste container must be affixed with a hazardous waste label as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations).[12]
-
The specific hazards (e.g., "Toxic," "Ecotoxic").
-
The date of accumulation.
-
-
Storage: Waste must be stored in a designated, secure location with secondary containment to catch any potential leaks.[12][13] It should be under the control of laboratory personnel and segregated from incompatible materials (e.g., strong oxidizers).[13]
Professional Disposal
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste on their own. The final and only acceptable step is to arrange for pickup and disposal by a licensed and reputable hazardous waste management service.[4][14] These services ensure that the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations, typically via high-temperature incineration.
By adhering to this comprehensive guide, you fulfill your professional obligation to ensure safety and protect our environment, reinforcing the integrity and trustworthiness of our scientific community.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxy Ondansetron
An Essential Framework for Researchers, Scientists, and Drug Development Professionals
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed operational and safety framework for handling 6-Hydroxy Ondansetron, a metabolite of the potent 5-HT3 antagonist, Ondansetron. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a self-validating system of protocols grounded in established safety science. This document will equip your team with the necessary knowledge to manage this active pharmaceutical ingredient (API) with confidence and precision, ensuring both personnel safety and data integrity.
The Critical Importance of a Hazard-Based Approach
This compound, as an active pharmaceutical metabolite, requires careful handling to mitigate risks of exposure. A Safety Data Sheet (SDS) for this compound identifies it as toxic if swallowed and a cause of serious eye damage.[1] Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal protocols.[1] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary personal protective equipment (PPE) for any given task.[2][3][4] This principle is the cornerstone of a robust laboratory safety program.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls. PPE is the last line of defense.[3] Wherever feasible, engineering and administrative controls should be implemented to minimize direct contact with the hazardous substance.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this includes:
-
Ventilation: Working within a certified chemical fume hood or a biological safety cabinet is essential to prevent inhalation of any aerosols or fine particles.[5]
-
Containment: Utilizing containment solutions like glove boxes or isolators for procedures with a high risk of aerosol generation.
-
-
Administrative Controls: These are changes to work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every stage of handling, from receiving and storage to use and disposal.[5]
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel.
-
Training: All personnel must receive comprehensive training on the specific hazards of this compound and the correct use of all safety equipment and procedures.[4]
-
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of potential exposure routes: dermal, ocular, and inhalation.
Hand Protection: The Primary Barrier
Given the potential for skin irritation and absorption, appropriate hand protection is non-negotiable.[1]
-
Glove Selection:
-
Proper Glove Use:
Body Protection: Shielding Against Contamination
Protective clothing is essential to prevent the contamination of personal clothing and skin.
-
Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory.[4][6] For handling potent compounds, consider a lab coat with knit cuffs for a more secure fit.
-
Coveralls: For large-scale operations or in the event of a significant spill, disposable coveralls offer enhanced protection.[7]
Eye and Face Protection: Preventing Serious Injury
The SDS for this compound explicitly warns of the risk of serious eye damage.[1]
-
Safety Glasses: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 standards are required.[6]
-
Goggles: For tasks involving a splash hazard, such as preparing solutions, chemical splash goggles provide a more complete seal around the eyes.[4][6]
-
Face Shields: When there is a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles for full-face protection.[3][6]
Respiratory Protection: A Precautionary Measure
While engineering controls are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.
-
Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment, especially if there is a potential for aerosol generation outside of a primary engineering control.[1]
-
Respirator Selection: If required, a NIOSH-approved respirator should be selected based on the specific exposure potential. For powdered substances, a particulate respirator (e.g., N95) may be appropriate. For higher-risk procedures, a powered air-purifying respirator (PAPR) offers a higher level of protection.[8]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: A workflow diagram outlining the key steps from hazard assessment to proper disposal of PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear protocols for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Assemble all necessary materials and equipment within the designated work area (e.g., chemical fume hood).
-
Ensure a hazardous waste container is readily accessible.
-
Don all required PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, then gloves).
-
-
Weighing and Aliquoting:
-
If handling a powdered form, conduct these activities in a ventilated enclosure to minimize aerosol generation.
-
Use dedicated, clearly labeled equipment.
-
Clean any spills immediately with appropriate procedures.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5] Do not dispose of this material down the drain.
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Tasks) |
| Hand | Single pair of Neoprene™ or nitrile gloves | Double-gloving |
| Body | Lab coat with long sleeves and buttoned front | Disposable coveralls over lab coat |
| Eye | Safety glasses with side shields (ANSI Z87.1) | Chemical splash goggles |
| Face | Not required for low-risk tasks | Face shield worn over goggles |
| Respiratory | Not typically required with proper engineering controls | NIOSH-approved respirator (e.g., N95 or PAPR) |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that this information is used in conjunction with your institution's specific safety policies and a thorough, task-specific risk assessment. By integrating these principles into your laboratory's culture, you can foster a safer and more productive research environment.
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Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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3M. (n.d.). Pharmaceutical PPE | Worker Health & Safety. Retrieved from [Link]
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Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
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3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]
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eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
